molecular formula C15H22O B7782034 Nootkatone CAS No. 91416-23-8

Nootkatone

Cat. No.: B7782034
CAS No.: 91416-23-8
M. Wt: 218.33 g/mol
InChI Key: WTOYNNBCKUYIKC-JMSVASOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-nootkatone is a sesquiterpenoid that is 4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one which is substituted by methyl groups at positions 4 and 4a, and by an isopropenyl group at position 6 (the 4R,4aS,6R stereoisomer). It has a role as a plant metabolite, a fragrance and an insect repellent. It is a sesquiterpenoid, an enone and a carbobicyclic compound.
nootkatone is a natural product found in Teucrium asiaticum, Teucrium oxylepis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYNNBCKUYIKC-JMSVASOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047050
Record name Nootkatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

BP: 125 °C at 0.5 mm Hg
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

100 °C (212 °F) - closed cup
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9963 at 25 °C, 1.003-1.032
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

>1 (Air = 1)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from light petroleum; commercial product is a colorless to yellowish liquid

CAS No.

4674-50-4, 28834-25-5
Record name (+)-Nootkatone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4674-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nootkatone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004674504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nootkatone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nootkatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOOTKATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2Y119N4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NOOTKATONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3OKV2A5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Nootkatone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone is a naturally occurring sesquiterpenoid ketone that is the principal aromatic component of grapefruit.[1] Beyond its organoleptic properties, this compound exhibits a range of biological activities, including potent insecticidal effects and the modulation of key metabolic pathways, making it a molecule of significant interest for agricultural, pharmaceutical, and nutraceutical development. This guide provides an in-depth overview of this compound's chemical and physical properties, details its primary mechanisms of action, and furnishes detailed experimental protocols for its synthesis, analysis, and biological evaluation.

Chemical Identification and Structure

This compound is a bicyclic sesquiterpenoid with three chiral centers. The naturally occurring and most biologically active enantiomer is (+)-nootkatone.

  • Chemical Formula : C₁₅H₂₂O[2]

  • IUPAC Name : (4R,4aS,6R)-4,4a-dimethyl-6-(1-methylethenyl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[2]

  • CAS Number : 4674-50-4 ((+)-Nootkatone)[2]

  • Synonyms : 4βH,5α-Eremophila-1(10),11-dien-2-one

Physicochemical and Spectroscopic Properties

This compound's physical form can vary from a white crystalline solid to a pale yellow, viscous liquid, depending on its purity.[3] It is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but is practically insoluble in water.[2]

Table 1: Physicochemical Properties of (+)-Nootkatone
PropertyValueReference(s)
Molecular Weight 218.34 g/mol [2]
Appearance White to pale yellow crystalline solid or oily liquid[3][4]
Melting Point 35 - 39 °C[5]
Boiling Point 125 °C at 0.5 mmHg[4]
Density ~0.997 g/cm³ at 25 °C[4][5]
Flash Point 100 - 110 °C (closed cup)[4][5]
Optical Rotation [α]D +184° to +196° (c=1 in CHCl₃)[3]
LogP (o/w) ~3.8[2]
Water Solubility Practically insoluble[4]
Solubility Soluble in ethanol, DMSO, oils[2]
UV Absorption Max (in Ethanol) 237 - 238 nm[2][4]
Table 2: NMR Spectroscopic Data for (+)-Nootkatone (in CDCl₃)
Atom Number¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)Reference(s)
1169.5-[6]
2125.55.80 (s)[6]
339.52.45 (m), 2.35 (m)[6]
432.52.20 (m)[6]
541.5-[6]
640.02.10 (m)[6]
725.01.95 (m), 1.60 (m)[6]
839.02.30 (m), 2.05 (m)[6]
9148.0-[6]
10139.0-[6]
1122.04.75 (s), 4.72 (s)[6]
1221.01.75 (s)[6]
1315.01.10 (s)[6]
1416.00.95 (d, J=7.0)[6]

Biological Activity and Mechanisms of Action

This compound's biological effects are primarily centered on two distinct mechanisms: metabolic regulation in mammals and neurotoxicity in insects.

Metabolic Regulation via AMPK Signaling

In mammalian cells, this compound acts as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activation of AMPK by this compound is mediated by an increase in the cellular AMP/ATP ratio, which in turn is sensed by the upstream kinases LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[7][8] Once activated, AMPK phosphorylates downstream targets, most notably Acetyl-CoA Carboxylase (ACC), which inhibits fatty acid synthesis and promotes fatty acid oxidation.[7] Furthermore, AMPK activation by this compound leads to the upregulation of PGC-1α, a master regulator of mitochondrial biogenesis.[5][7] These effects collectively contribute to reduced body weight gain, decreased fat accumulation, and improved glucose tolerance in diet-induced obesity models.[7]

AMPK_Pathway cluster_input cluster_activation cluster_downstream This compound This compound AMP_ATP ↑ AMP/ATP Ratio This compound->AMP_ATP Induces LKB1 LKB1 AMP_ATP->LKB1 CaMKK CaMKK AMP_ATP->CaMKK AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates CaMKK->AMPK Phosphorylates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Phosphorylates PGC1a ↑ PGC-1α Expression pAMPK->PGC1a Promotes pACC p-ACC (Inactive) FattyAcid Fatty Acid Synthesis pACC->FattyAcid Inhibits Mito Mitochondrial Biogenesis PGC1a->Mito Leads to

This compound activates the AMPK signaling pathway.
Insecticidal Activity via GABA Receptor Antagonism

This compound is a potent repellent and insecticide against a variety of arthropods, including ticks, mosquitoes, and termites. Recent evidence indicates that its primary mode of action is the antagonism of GABA-gated chloride channels (GABA-Rs) in the insect nervous system.[9] By binding to the GABA-R, this compound blocks the influx of chloride ions that normally occurs upon GABA binding. This inhibition of the hyperpolarizing chloride current prevents neuronal inhibition, leading to a state of hyperexcitation, paralysis, and ultimately, death of the insect.[9] This mechanism is similar to that of insecticides like picrotoxinin, and cross-resistance has been observed in insects with mutations in the GABA-R gene (Rdl).[9]

GABA_Receptor_Antagonism cluster_normal Normal Synaptic Inhibition cluster_this compound This compound-Induced Neurotoxicity GABA GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Cl_in Cl⁻ Influx GABA_R->Cl_in Opens Hyper Hyperpolarization (Neuron Inhibited) Cl_in->Hyper Causes Noot This compound GABA_R_blocked GABA Receptor (Chloride Channel) Noot->GABA_R_blocked Blocks No_Cl No Cl⁻ Influx GABA_R_blocked->No_Cl Prevents Hyperexcite Hyperexcitation (Paralysis, Death) No_Cl->Hyperexcite Leads to

Insecticidal mechanism of this compound via GABA receptor antagonism.

Experimental Protocols

Chemical Synthesis of (+)-Nootkatone from (+)-Valencene

This protocol describes a one-pot synthesis via catalytic oxidation using hydrogen peroxide.[10]

Materials:

  • (+)-Valencene

  • Amphiphilic molybdate catalyst ([DiC₈]₂MoO₄)

  • Hydrogen peroxide (H₂O₂, 50 wt. % solution)

  • Aqueous ammonia (NH₃)

  • Glass reaction tube with magnetic stirrer

Procedure:

  • Combine the molybdate catalyst (1.25 mmol) and (+)-valencene (2.5 mmol) in a glass reaction tube.

  • Add H₂O₂ (5 mmol) and a catalytic amount of aqueous NH₃ (150 µL).

  • Stir the reaction mixture at 30 °C. The reaction progress can be monitored by a color change from red.

  • Add additional batches of H₂O₂ (1.0 mmol per batch) as the color fades until the conversion of valencene is complete (typically requires multiple additions).

  • Once valencene is consumed, increase the temperature to 50 °C and stir overnight to facilitate the dehydration of hydroperoxide intermediates into this compound.

  • The final product can be purified from the reaction mixture using column chromatography on silica gel.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification and identification of this compound in complex mixtures like essential oils or reaction products.[11][12]

Instrumentation:

  • Gas chromatograph with a mass selective detector (e.g., Agilent 6890N/5975B).

  • Capillary column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).[11]

GC Conditions:

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Inlet Temperature : 250 °C.

  • Oven Temperature Program :

    • Initial temperature: 40 °C, hold for 3 minutes.[11]

    • Ramp 1: Increase to 160 °C at 3 °C/min, hold for 2 minutes.[11]

    • Ramp 2: Increase to 220 °C at 8 °C/min, hold for 3 minutes.[11]

  • Injection Mode : Splitless.

MS Conditions:

  • Ion Source Temperature : 230 °C.[11]

  • Ionization Mode : Electron Impact (EI).

  • Electron Energy : 70 eV.[11]

  • Mass Range : 45–550 amu.[11]

  • Identification : Compare the resulting mass spectrum and retention time with an authentic this compound standard and reference libraries (e.g., NIST, Wiley).

In Vitro AMPK Activation Assay

This protocol describes how to measure this compound-induced AMPK activation in a cell-based assay using Western blotting.[5][7]

Materials:

  • C2C12 mouse myoblast cells or HepG2 human hepatoma cells.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • This compound stock solution (dissolved in DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blot apparatus.

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture : Plate C2C12 cells and grow to ~80% confluency. Differentiate myoblasts into myotubes if required by the experimental design.

  • Treatment : Starve cells in serum-free medium for 2-4 hours. Treat cells with varying concentrations of this compound (e.g., 10-200 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes to 6 hours).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification : Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting :

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα) overnight at 4 °C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis : Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of AMPK and ACC phosphorylation.

Toxicology and Safety Profile

This compound is generally recognized as safe (GRAS) for use as a flavoring agent by the FDA and has been approved by the U.S. EPA as an insect repellent. It exhibits low acute toxicity across oral, dermal, and inhalation routes. Skin sensitization may occur with lower purity samples, but this compound with a purity greater than 98% is not considered a sensitizer.

Table 3: Toxicological Data for this compound
EndpointSpeciesResultReference(s)
Acute Oral LD₅₀ Rat> 5,000 mg/kg[12]
Acute Dermal LD₅₀ Rabbit> 5,000 mg/kg[12]
Acute Inhalation LC₅₀ Rat> 2.2 mg/L[12]
Primary Eye Irritation RabbitPractically non-irritating[12]
Primary Dermal Irritation RabbitSlightly irritating[12]
Dermal Sensitization MouseNot a sensitizer (at >98% purity)[12][13]
Genotoxicity (Ames test) -Negative[5]
Carcinogenicity -Not classified as a carcinogen[12]

References

The Two Faces of Grapefruit Aroma: A Technical Guide to the Stereochemistry of (+)-Nootkatone and (-)-Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the stereochemical nuances of nootkatone reveals significant differences in biological activity and sensory perception between its enantiomers, (+)-nootkatone and (-)-nootkatone. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their distinct properties, underlying mechanisms, and the experimental methodologies used to elucidate these differences.

This compound, a sesquiterpenoid ketone, is a key aroma compound of grapefruit and a molecule of significant interest for its insecticidal and pharmacological properties. The presence of three chiral centers in its structure gives rise to multiple stereoisomers, with the enantiomeric pair, (+)-nootkatone and (-)-nootkatone, exhibiting remarkably different characteristics. This guide synthesizes the current understanding of their stereochemistry, offering a valuable resource for leveraging their specific attributes in various applications.

Core Chemical and Physical Distinctions

The spatial arrangement of atoms, or stereochemistry, is the defining feature that differentiates (+)-nootkatone from its mirror image, (-)-nootkatone. The naturally abundant and commercially significant form is (+)-nootkatone, which possesses the (4R,4aS,6R) configuration. This specific three-dimensional structure is responsible for its characteristic and potent grapefruit aroma. In contrast, (-)-nootkatone has a significantly weaker, woody, and spicy scent.[1]

A stark contrast in their sensory perception is evident from their odor and taste thresholds. The odor threshold for (+)-nootkatone is approximately 800 parts per billion (ppb), whereas that of (-)-nootkatone is a staggering 600,000 ppb.[1] This vast difference underscores the high degree of stereospecificity of the olfactory receptors involved in grapefruit aroma perception. A similar disparity is observed in their taste profiles. In a soft drink base, (+)-nootkatone is perceptible at a concentration of about 0.3 parts per million (ppm), imparting the characteristic grapefruit flavor.[1] Conversely, (-)-nootkatone is only perceptible at 40 ppm, at which concentration it is described as bitter and sour with no distinct flavor impression.[1]

Property(+)-Nootkatone(-)-Nootkatone
Stereochemistry (4R,4aS,6R)(4S,4aR,6S)
Odor Strong, characteristic grapefruitWeak, woody, spicy
Odor Threshold ~800 ppb~600,000 ppb
Taste Perception ~0.3 ppm (grapefruit flavor)~40 ppm (bitter, sour)
Optical Rotation +184° to +196°Data not readily available
Melting Point 33-36 °CData not readily available

Biological Activity and Mechanisms of Action: A Tale of Two Enantiomers

The differences between (+)- and (-)-nootkatone extend beyond sensory perception to their biological activities, particularly their insecticidal and repellent properties. While much of the literature refers to "this compound" without specifying the enantiomer, the naturally occurring (+)-enantiomer is most commonly studied and utilized.

This compound's insecticidal effects are believed to be mediated through multiple mechanisms, primarily targeting the nervous system of insects. One of the key proposed mechanisms is the activation of octopamine receptors, which are invertebrate-specific G-protein coupled receptors that modulate various physiological processes. Activation of these receptors by this compound can lead to fatal spasms in susceptible arthropods. Additionally, there is evidence to suggest that this compound may act as an antagonist of GABA-gated chloride channels, further disrupting neurotransmission.

While direct comparative studies on the insecticidal activity of the individual enantiomers are limited in the public domain, the pronounced difference in their interaction with biological systems, as evidenced by the olfactory data, strongly suggests that their effects on insect receptors are also likely to be stereospecific.

Experimental Protocols

Enantioselective Synthesis of (+)-Nootkatone

The stereoselective synthesis of (+)-nootkatone is crucial for obtaining the desired enantiomer for commercial and research purposes. A common strategy involves the oxidation of its biogenetic precursor, (+)-valencene.

Protocol: Oxidation of (+)-Valencene to (+)-Nootkatone

  • Reaction Setup: A solution of (+)-valencene in a suitable solvent (e.g., tert-butanol) is prepared in a reaction vessel.

  • Oxidizing Agent: An oxidizing agent, such as tert-butyl hydroperoxide in the presence of a catalytic amount of a metal species like chromium trioxide, is added to the solution.

  • Reaction Conditions: The reaction is typically stirred at room temperature for a specified period, with the progress monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure (+)-nootkatone.

Note: This is a generalized protocol. Specific reaction conditions, such as catalyst loading, temperature, and reaction time, may vary and should be optimized.

Chiral Separation of this compound Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.

Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Chiral Stationary Phase Selection: A suitable CSP, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support, is chosen. The selection is often empirical and may require screening of different columns.

  • Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is prepared. The ratio of the solvents is optimized to achieve the best separation.

  • Sample Preparation: A solution of the racemic this compound mixture is prepared in the mobile phase.

  • Chromatographic Conditions: The sample is injected onto the chiral HPLC column. The flow rate, column temperature, and detection wavelength (typically in the UV range) are set to optimal values.

  • Detection and Quantification: The separated enantiomers are detected as they elute from the column, and their respective peak areas are used for quantification.

Signaling Pathways and Logical Relationships

The biological effects of this compound are mediated through its interaction with specific signaling pathways. The following diagrams illustrate the proposed mechanism of insecticidal action and a general workflow for its synthesis and analysis.

G Proposed Insecticidal Signaling Pathway of this compound This compound This compound Octopamine_Receptor Octopamine Receptor (Invertebrate-specific GPCR) This compound->Octopamine_Receptor Activates GABA_Receptor GABA-gated Chloride Channel This compound->GABA_Receptor Antagonizes Adenylyl_Cyclase Adenylyl Cyclase Octopamine_Receptor->Adenylyl_Cyclase Calcium_Influx Increased Intracellular Ca2+ Octopamine_Receptor->Calcium_Influx Leads to Chloride_Influx Blocked Chloride Influx GABA_Receptor->Chloride_Influx cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Hyperexcitation Neuronal Hyperexcitation cAMP->Neuronal_Hyperexcitation Calcium_Influx->Neuronal_Hyperexcitation Chloride_Influx->Neuronal_Hyperexcitation Spasms_Paralysis Spasms & Paralysis Neuronal_Hyperexcitation->Spasms_Paralysis

Caption: Proposed insecticidal mechanism of this compound.

G Workflow for this compound Synthesis and Chiral Analysis Valencene (+)-Valencene Oxidation Chemical or Biocatalytic Oxidation Valencene->Oxidation Racemic_this compound Racemic this compound Oxidation->Racemic_this compound Chiral_HPLC Chiral HPLC Separation Racemic_this compound->Chiral_HPLC Plus_this compound (+)-Nootkatone Chiral_HPLC->Plus_this compound Minus_this compound (-)-Nootkatone Chiral_HPLC->Minus_this compound Biological_Assay Biological Activity Assay Plus_this compound->Biological_Assay Minus_this compound->Biological_Assay Data_Analysis Comparative Data Analysis Biological_Assay->Data_Analysis

Caption: General workflow for this compound synthesis and analysis.

Future Directions

The distinct properties of (+)- and (-)-nootkatone highlight the critical importance of stereochemistry in biological systems. While the sensory differences are well-documented, further research is needed to fully elucidate the quantitative differences in their pharmacological and insecticidal activities. Such studies will be instrumental in the targeted development of new drugs, flavorings, and environmentally friendly pesticides. A deeper understanding of the stereospecific interactions with their respective biological targets will pave the way for the rational design of more potent and selective molecules.

References

The Enigmatic Aroma of Grapefruit: A Technical Guide to the Natural Sources and Isolation of Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nootkatone, a sesquiterpenoid ketone, is a highly valued natural compound, renowned for its characteristic grapefruit aroma and a growing portfolio of bioactive properties, including insecticidal and potential therapeutic activities. Its limited abundance in natural sources and the complexities of its isolation present significant challenges and opportunities in natural product chemistry and biotechnology. This technical guide provides an in-depth exploration of the natural origins of this compound and the scientific methodologies employed for its isolation and production.

Natural Occurrence of this compound

This compound is found in a variety of plant species, often as a minor constituent of their essential oils. The concentration of this compound can vary significantly depending on the plant's genetics, geographical location, and stage of maturity.

Botanical Sources

The primary natural sources of this compound are:

  • Citrus Fruits: Grapefruit (Citrus paradisi) is the most well-known source of this compound, where it is a key component of the peel oil and juice, contributing significantly to the fruit's distinct aroma and flavor.[1][2][3] It is also found in smaller quantities in other citrus species such as pummelo (Citrus grandis), bergamot (Citrus bergamia), lemon (Citrus limon), lime (Citrus aurantiifolia), orange (Citrus sinensis), and tangerine (Citrus reticulata).[1][4][5]

  • Vetiver Grass (Chrysopogon zizanioides): The roots of vetiver grass are a rich source of a complex essential oil that contains this compound.[1][6][7]

  • Alaska Yellow Cedar (Cupressus nootkatensis): Historically, this compound was first isolated from the heartwood of the Alaska yellow cedar, also known as Nootka cypress.[8][9][10][11]

  • Alpinia zerumbet and Alpinia oxyphylla: These plants, belonging to the ginger family, also contain this compound in their essential oils.[12]

Quantitative Data on this compound Content

The concentration of this compound in its natural sources is typically low, which is a major factor contributing to its high market value.

Natural SourcePlant PartThis compound Concentration/YieldReference(s)
Grapefruit (Citrus paradisi)Peel Oil0.1 - 0.8%[1][10]
Alpinia oxyphyllaFruitsEssential oil contains approximately 8.5% this compound.[13]
Vetiver Grass (Chrysopogon zizanioides)RootsYield of essential oil is ~0.18-2.3%, with this compound as a component.[14]

Isolation and Purification Methodologies

The extraction and purification of this compound from its natural matrices require sophisticated techniques to achieve high purity. Furthermore, biotechnological approaches are gaining prominence as sustainable alternatives to direct extraction.

Extraction from Plant Materials

Steam distillation is a common method for extracting essential oils from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.

Experimental Protocol: Steam Distillation of Vetiver Grass Roots

Objective: To extract the essential oil containing this compound from vetiver grass roots.

Materials:

  • Dried and chopped vetiver grass roots

  • Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)

  • Heating mantle or Bunsen burner

  • Deionized water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Glassware for collection and storage

Methodology:

  • Preparation of Plant Material: Finely chop or grind the dried vetiver grass roots to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the ground vetiver roots into the biomass flask and add enough water to just cover the material.[15]

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the vetiver roots, causing the volatile essential oils, including this compound, to vaporize.

  • Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and converted back into a liquid.

  • Collection: The condensate (a mixture of water and essential oil) is collected in the receiver. The essential oil, being less dense than water, will typically form a layer on top.

  • Separation: Carefully separate the essential oil from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in a sealed, dark glass vial to prevent degradation.

Solvent extraction utilizes organic solvents to dissolve the essential oils from the plant matrix. The choice of solvent is critical and depends on the polarity of the target compounds.

Experimental Protocol: Solvent Extraction of this compound from Grapefruit Peel

Objective: To extract this compound from dried grapefruit peel using an organic solvent.

Materials:

  • Dried and powdered grapefruit peel

  • Hexane or ethanol

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

  • Glassware

Methodology:

  • Preparation of Plant Material: Dry fresh grapefruit peels and grind them into a fine powder.

  • Extraction: Place the powdered grapefruit peel into a thimble and insert it into the main chamber of the Soxhlet apparatus. Fill the distilling flask with the chosen solvent (e.g., hexane).

  • Soxhlet Extraction: Heat the solvent in the distilling flask. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the grapefruit peel, extracting the essential oils. When the liquid level in the thimble reaches the top of a siphon tube, the liquid and extracted compounds are siphoned back into the distilling flask. This cycle is repeated multiple times to ensure complete extraction.

  • Solvent Removal: After extraction, remove the solvent from the extract using a rotary evaporator under reduced pressure. This will yield a concentrated essential oil rich in this compound.

  • Further Purification: The crude extract can be further purified using chromatographic techniques.

Supercritical fluid extraction, typically using carbon dioxide (CO₂), is a green and efficient technology for extracting natural products. Under supercritical conditions, CO₂ exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of the target compounds.

Experimental Protocol: Supercritical CO₂ Extraction of this compound from Alpinia oxyphylla

Objective: To extract this compound from the fruits of Alpinia oxyphylla using supercritical CO₂.

Materials:

  • Dried and ground fruits of Alpinia oxyphylla

  • Supercritical fluid extractor

  • High-purity CO₂

Methodology:

  • Sample Preparation: Grind the dried fruits of Alpinia oxyphylla to a uniform particle size.

  • Extraction: Load the ground material into the extraction vessel of the SFE system.

  • Setting Parameters: Pressurize and heat the CO₂ to bring it to its supercritical state. Typical parameters for this compound extraction can range from 10-18 MPa and 32-45°C.[11][13]

  • Extraction Process: Pass the supercritical CO₂ through the extraction vessel. The supercritical fluid dissolves the this compound and other essential oil components.

  • Separation: The extract-laden supercritical fluid is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and release the extracted compounds.

  • Collection: The extracted essential oil, rich in this compound, is collected from the separator. The CO₂ can be recycled for further extractions. An oil yield of approximately 2.7% can be achieved under optimized conditions.[13]

Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly effective for the separation and purification of natural products like this compound. It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

Experimental Protocol: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

Objective: To purify this compound from a crude essential oil extract.

Materials:

  • Crude essential oil containing this compound

  • HSCCC instrument

  • Solvents for the two-phase system (e.g., n-hexane, methanol, water)

  • Separatory funnel

  • Ultrasonic bath

  • GC-MS for purity analysis

Methodology:

  • Solvent System Selection: The choice of the two-phase solvent system is crucial for successful separation. A commonly used system for this compound purification is n-hexane/methanol/water (5:4:1, v/v/v).[1][4][12]

  • Preparation of Two-Phase System: Mix the selected solvents in a separatory funnel and allow the layers to separate. Degas both the upper and lower phases in an ultrasonic bath before use.

  • HSCCC Instrument Preparation: Fill the HSCCC column with the stationary phase (typically the upper phase).

  • Sample Injection: Dissolve a known amount of the crude essential oil (e.g., 80 mg) in a small volume of the two-phase solvent system and inject it into the HSCCC instrument.

  • Elution: Pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5 mL/min) while the column is rotating at a set speed (e.g., 850 rpm).[12]

  • Fraction Collection: Collect fractions of the eluent at regular intervals.

  • Analysis: Analyze the collected fractions for the presence and purity of this compound using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Result: This method can yield this compound with a purity of over 91-92%.[1][4]

Biotransformation of Valencene

Due to the low abundance of this compound in nature, biotransformation of its precursor, valencene, offers a promising and sustainable alternative for its production. Valencene is more readily available and can be converted to this compound using whole-cell microorganisms or isolated enzymes.

The yeast Yarrowia lipolytica has been shown to be an effective biocatalyst for the conversion of valencene to this compound.

Experimental Protocol: Biotransformation of Valencene to this compound using Yarrowia lipolytica

Objective: To produce this compound from valencene using whole cells of Yarrowia lipolytica.

Materials:

  • Yarrowia lipolytica strain (e.g., 2.2ab)

  • Culture medium (e.g., YPD broth)

  • Valencene

  • Shaking incubator or bioreactor

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Centrifuge

  • Analytical equipment (GC-MS)

Methodology:

  • Inoculum Preparation: Grow a culture of Yarrowia lipolytica in a suitable medium until it reaches the desired cell density.

  • Biotransformation: Inoculate a larger volume of culture medium with the yeast. After a period of growth, add valencene to the culture. The concentration of valencene needs to be optimized to avoid substrate inhibition.

  • Cultivation Conditions: Maintain the culture under optimized conditions of temperature (e.g., 30-32°C), pH (e.g., 5.3-6.0), and agitation (e.g., 150-200 rpm).[16][17]

  • Monitoring: Monitor the conversion of valencene to this compound over time by taking samples and analyzing them by GC-MS.

  • Extraction: After the desired conversion is achieved, separate the cells from the broth by centrifugation. Extract the this compound from the culture broth using an organic solvent.

  • Purification: The extracted this compound can be further purified using techniques like HSCCC.

  • Yields: This method has been reported to produce this compound at concentrations up to 773-852.3 mg/L.[16][18]

Laccases are multi-copper oxidases that can catalyze the oxidation of valencene to this compound. This cell-free enzymatic approach offers advantages in terms of specificity and easier downstream processing.

Experimental Protocol: Laccase-Catalyzed Oxidation of Valencene

Objective: To synthesize this compound from valencene using a laccase enzyme.

Materials:

  • Laccase enzyme (e.g., from Funalia trogii)

  • Valencene

  • Buffer solution (e.g., sodium acetate buffer, pH 4.5)

  • Mediator (e.g., ABTS or p-coumaric acid)

  • Manganese ions (Mn²⁺)

  • Reaction vessel

  • Analytical equipment (GC-MS)

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve valencene in a suitable solvent or create an emulsion. Add the buffer solution, laccase, mediator, and Mn²⁺.

  • Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the specific laccase being used. The reaction is typically carried out in the presence of oxygen.

  • Monitoring: Follow the progress of the reaction by analyzing samples at different time points using GC-MS.

  • Product Isolation: Once the reaction is complete, extract the this compound from the reaction mixture using an organic solvent.

  • Purification: Purify the this compound using chromatographic methods if necessary.

  • Yields: This enzymatic system has been shown to achieve this compound concentrations of up to 1100 mg/L.[8]

Visualization of Workflows and Pathways

General Workflow for this compound Isolation from Natural Sources

G A Natural Source (e.g., Grapefruit Peel, Vetiver Grass) B Size Reduction (Grinding/Chopping) A->B C Extraction (Steam Distillation, Solvent Extraction, SFE) B->C D Crude Essential Oil C->D E Purification (High-Speed Counter-Current Chromatography) D->E F Pure this compound E->F G Analysis (GC-MS) F->G

Caption: A generalized workflow for the extraction and purification of this compound from botanical sources.

Biotransformation Pathway from Valencene to this compound

G cluster_0 Biotransformation Process A Valencene (Precursor) C This compound (Product) A->C Oxidation B Biocatalyst (e.g., Yarrowia lipolytica, Laccase) B->C

Caption: The biotransformation of valencene to this compound facilitated by a biocatalyst.

Conclusion

The isolation of this compound from natural sources presents a classic challenge in natural product chemistry, balancing the demand for this high-value compound with its low natural abundance. While traditional extraction methods remain relevant, the future of this compound production is increasingly pointing towards biotechnological solutions. The biotransformation of valencene, either through whole-cell fermentation or enzymatic catalysis, offers a more sustainable and potentially cost-effective route to meet the growing market demand. The detailed methodologies provided in this guide serve as a foundational resource for researchers and professionals engaged in the exploration, development, and application of this remarkable natural product. Further research into optimizing these protocols and discovering novel biocatalysts will be pivotal in unlocking the full potential of this compound.

References

Nootkatone biosynthesis pathway in citrus plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Nootkatone Biosynthesis Pathway in Citrus Plants

Abstract

(+)-Nootkatone is a highly valued sesquiterpenoid ketone responsible for the characteristic aroma and flavor of grapefruit. Its significant commercial demand in the flavor, fragrance, and pharmaceutical industries is contrasted by its low natural abundance in citrus fruits, driving intensive research into its biosynthetic origins. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in citrus plants, intended for researchers, scientists, and drug development professionals. We detail the core enzymatic steps, from the precursor farnesyl pyrophosphate to the final product, explore the key regulatory mechanisms involving hormonal signaling and transcription factors, present quantitative data on pathway intermediates and products, and provide detailed experimental protocols for the analysis of key components and enzymatic activities.

Introduction

(+)-Nootkatone is a bicyclic sesquiterpenoid first isolated from Nootka cypress but is most famously known as a key flavor component in grapefruit (Citrus paradisi).[1] Beyond its organoleptic properties, this compound exhibits a range of biological activities, including insecticidal, anti-inflammatory, and neuroprotective effects, making it a compound of interest for pharmaceutical and agricultural applications.[1] However, its concentration in natural sources like citrus peel oil is exceptionally low, making extraction an economically challenging process.[1][2] Understanding the native biosynthetic pathway in citrus is crucial for developing alternative production strategies, such as metabolic engineering in microbial hosts. This guide elucidates the multi-step enzymatic conversion and regulatory control governing this compound formation in citrus.

The Core Biosynthetic Pathway

The synthesis of this compound in citrus is a three-step enzymatic cascade that begins with a universal precursor from the plant's isoprenoid metabolism. The entire process originates from the mevalonate (MVA) pathway, which supplies the C15 substrate, farnesyl pyrophosphate (FPP).[2]

2.1. Step 1: Cyclization of FPP to (+)-Valencene The first committed step in the pathway is the cyclization of the linear FPP molecule into the bicyclic sesquiterpene, (+)-valencene. This reaction is catalyzed by a specialized terpene synthase called valencene synthase (VS) . In sweet orange (Citrus sinensis), the key enzyme responsible for this conversion has been identified as CsTPS1 .[3] This enzyme directs the complex carbocation-driven cyclization of FPP to produce (+)-valencene as its sole product.[3]

2.2. Step 2: Oxidation of (+)-Valencene to β-Nootkatol The hydrocarbon (+)-valencene undergoes hydroxylation to form the alcohol intermediate, nootkatol. This allylic oxidation is catalyzed by a cytochrome P450 monooxygenase (CYP450) .[4][5] These enzymes require an electron donor, a function fulfilled by a NADPH-cytochrome P450 reductase (CPR) , which shuttles electrons from NADPH to the CYP450 heme center.[4] While the specific endogenous CYP450 responsible for this step in citrus has not been definitively identified, studies using heterologous systems have shown that enzymes like the premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus can efficiently catalyze this reaction, producing primarily β-nootkatol.[1]

2.3. Step 3: Oxidation of β-Nootkatol to (+)-Nootkatone The final step is the oxidation of the hydroxyl group of β-nootkatol to a ketone, yielding (+)-nootkatone. This conversion is carried out by an alcohol dehydrogenase (ADH) or a member of the short-chain dehydrogenase/reductase (SDR) superfamily .[4][6] In metabolic reconstruction studies, SDRs from Zingiber zerumbet (ZSD1) and Citrus sinensis (ABA2) have been shown to effectively catalyze this final oxidation.[6]

This compound Biosynthesis Pathway cluster_enzymes FPP Farnesyl Pyrophosphate (FPP) Valencene (+)-Valencene Nootkatol β-Nootkatol This compound (+)-Nootkatone E1 Valencene Synthase (CsTPS1) E1->Valencene E2 Cytochrome P450 + CPR E2->Nootkatol E3 Alcohol Dehydrogenase (ADH/SDR) E3->this compound

Core enzymatic steps of the (+)-Nootkatone biosynthesis pathway.

Regulation of this compound Biosynthesis in Citrus

The production of this compound and its precursor valencene is tightly regulated, primarily at the transcriptional level of the CsTPS1 gene, and is closely linked to fruit development and ripening.

The plant hormone ethylene plays a crucial role in this process. Although citrus is a non-climacteric fruit, it responds to ethylene, which promotes many aspects of ripening, including aroma development.[3][7] Ethylene treatment has been shown to increase both CsTPS1 transcript levels and the accumulation of (+)-valencene.[8]

This regulation is mediated by a specific signaling cascade. The ethylene signal is perceived by receptors, leading to the activation of downstream transcription factors.[9] A key player in citrus is the CitAP2.10 transcription factor, a member of the APETALA2/Ethylene Response Factor (AP2/ERF) family.[10] Ethylene enhances the expression of CitAP2.10.[10] The CitAP2.10 protein then binds to the promoter region of the CsTPS1 gene, directly activating its transcription.[10][11] This leads to increased synthesis of the valencene synthase enzyme and, consequently, a higher flux towards valencene and this compound production.

Regulatory Pathway Ethylene Ethylene Signal CitAP2_10_Gene CitAP2.10 Gene Ethylene->CitAP2_10_Gene Upregulates Expression CitAP2_10_Protein CitAP2.10 Protein (Transcription Factor) CitAP2_10_Gene->CitAP2_10_Protein Translation CsTPS1_Promoter CsTPS1 Promoter CitAP2_10_Protein->CsTPS1_Promoter Binds & Activates CsTPS1_Gene CsTPS1 Gene Valencene_Synthase Valencene Synthase (Enzyme) CsTPS1_Gene->Valencene_Synthase Transcription & Translation Valencene (+)-Valencene Production Valencene_Synthase->Valencene

Ethylene signaling pathway regulating valencene synthesis.

Quantitative Analysis of the Pathway

The concentrations of this compound and its precursors vary significantly depending on the citrus species, cultivar, and developmental stage. Metabolic engineering efforts in microorganisms have achieved much higher titers than are found naturally.

Table 1: Concentration of Valencene and this compound in Natural and Engineered Systems

CompoundSource SystemConcentration / YieldReference(s)
(+)-ValenceneCitrus sinensis (Sweet Orange) Peel12.84 mg/kg[8]
(+)-ValenceneEngineered S. cerevisiae62.1 mg/L[12]
(+)-ValenceneEngineered Rhodobacter sphaeroides352 mg/L[13]
(+)-NootkatoneCitrus paradisi (Grapefruit) CallusLevels increase with culture age[14]
(+)-NootkatoneBiotransformation by Y. lipolytica852.3 mg/L[1]
(+)-NootkatoneDe novo synthesis in S. cerevisiae59.78 mg/L[6]

Table 2: Reported Enzymatic Activities for Key Pathway Steps

Enzyme / SystemSubstrateActivity RateConditionsReference(s)
P450cam mutants(+)-ValenceneUp to 9.8 nmol (nmol P450)⁻¹ min⁻¹In vitro assay[15]
P450BM-3 mutants(+)-ValenceneUp to 43 min⁻¹In vitro assay[15]
Aldehyde Dehydrogenase (ALDH) from Y. lipolyticaNootkatol (inferred)Optimal at pH 6.0, 30°CPurified enzyme[16]

Key Experimental Protocols

Protocol: Terpene Extraction and Analysis from Citrus Tissue

This protocol outlines a general method for the extraction and quantification of sesquiterpenes like valencene and this compound from citrus peel.

Methodology:

  • Sample Preparation: Obtain fresh citrus fruit. Carefully grate the outer colored peel (flavedo), avoiding the white pith (albedo). Weigh approximately 5-10 g of the grated peel.[17][18]

  • Extraction:

    • Option A (Steam Distillation): Place the grated peel in a round-bottom flask with distilled water (e.g., 100 g zest to 300 mL water).[18] Set up a distillation apparatus and gently heat the flask to boil. Collect the distillate, which will contain an aqueous phase and an upper oily layer of essential oils.[17] Carefully separate the oil layer.

    • Option B (Solvent Extraction): Homogenize the peel in liquid nitrogen. Extract the resulting powder with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate (e.g., 1 g of tissue in 10 mL of solvent) with vigorous shaking for 1-2 hours.

  • Concentration: Centrifuge the solvent extract to pellet debris. Transfer the supernatant to a new vial and concentrate it under a gentle stream of nitrogen gas to a final volume of ~1 mL.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into a GC-MS system.

    • Column: Use a non-polar capillary column, such as a DB-5ms (30 m × 0.25 mm × 0.25 µm).[19]

    • GC Conditions: Set the injector temperature to 250°C. Use a temperature program such as: initial oven temperature of 100°C for 2 min, then ramp to 165°C at 10°C/min.[19] Use helium as the carrier gas.

    • MS Conditions: Set the ion source temperature to 230°C. Scan in a mass range of 45–550 amu.[20]

  • Quantification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards (e.g., (+)-valencene, (+)-nootkatone) and the NIST library.[20] Quantify using a calibration curve generated from the standards.

Workflow_Terpene_Analysis A 1. Collect Citrus Peel (Flavedo) B 2. Homogenize Tissue (e.g., Liquid N2) A->B C 3. Extract with Organic Solvent (e.g., Hexane) B->C D 4. Centrifuge & Collect Supernatant C->D E 5. Concentrate Extract (Under Nitrogen) D->E F 6. Inject into GC-MS E->F G 7. Data Analysis: Identify & Quantify F->G

General workflow for terpene analysis from citrus tissue.
Protocol: In Vitro Valencene Synthase Activity Assay

This assay measures the ability of a recombinant valencene synthase to convert FPP to valencene.

Methodology:

  • Enzyme Source: Use heterologously expressed and purified valencene synthase (e.g., CsTPS1).

  • Reaction Mixture: Prepare a reaction mixture in a glass vial containing:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 10% glycerol, 5 mM DTT).

    • 10-20 mM MgCl₂ (essential cofactor).

    • 10-50 µM Farnesyl Pyrophosphate (FPP) substrate.

    • 1-5 µg of purified valencene synthase.

  • Reaction Incubation: Overlay the aqueous reaction mixture with 1 mL of hexane (to trap the volatile product). Incubate at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction: Stop the reaction by vigorously vortexing the vial for 30 seconds. Centrifuge to separate the phases. Carefully collect the upper hexane layer containing the valencene product.

  • Analysis: Analyze the hexane extract by GC-MS as described in Protocol 5.1 to identify and quantify the valencene produced.

Protocol: In Vitro Cytochrome P450 Activity Assay

This protocol assesses the conversion of valencene to nootkatol by a CYP450/CPR system.

Methodology:

  • Enzyme System: Use microsomes containing co-expressed CYP450 and its partner CPR, or purified recombinant versions of both enzymes.

  • Reaction Mixture: In a glass tube, combine:

    • Buffer (e.g., 100 mM potassium phosphate, pH 7.4).[21]

    • Recombinant enzymes (e.g., 0.5-1 µM CYP450 and a 2:1 molar ratio of CPR).

    • 50-100 µM (+)-valencene (dissolved in DMSO or a detergent).

    • NADPH Regeneration System: 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase. This provides a continuous supply of NADPH.[22]

  • Reaction Incubation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding the NADPH regeneration system. Incubate for 30-60 minutes at 37°C with shaking.

  • Reaction Quenching & Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex thoroughly to extract the products.

  • Analysis: Centrifuge to separate phases. Collect the upper organic layer, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol). Analyze by LC-MS/MS or GC-MS to quantify the formation of nootkatol.

Workflow_Enzyme_Assay A 1. Prepare Reaction Mix (Buffer, Enzyme, Substrate) B 2. Initiate Reaction (Add Cofactor, e.g., NADPH) A->B C 3. Incubate (Specific Time & Temp.) B->C D 4. Stop Reaction & Extract Product C->D E 5. Analyze Product (e.g., GC-MS, LC-MS/MS) D->E F 6. Calculate Activity E->F

A generalized workflow for in vitro enzyme activity assays.

Conclusion and Future Outlook

The biosynthetic pathway of (+)-nootkatone in citrus plants is a well-defined three-step enzymatic process converting FPP to the final product via (+)-valencene and nootkatol intermediates. The regulation of this pathway is intricately linked to fruit ripening, with ethylene playing a key role in the transcriptional activation of the committed enzyme, valencene synthase, through the CitAP2.10 transcription factor. While significant progress has been made, particularly in leveraging this knowledge for metabolic engineering in microbial hosts, key questions remain. The definitive identification of the specific endogenous CYP450 and ADH/SDR enzymes responsible for the final two steps in citrus would complete our understanding and provide new tools for both crop improvement and biotechnological production of this valuable natural product.

References

Physical properties of nootkatone including solubility and melting point

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of nootkatone, a sesquiterpenoid of significant interest in the flavor, fragrance, and pharmaceutical industries. This document details its solubility in various solvents and its characteristic melting point, presenting quantitative data in structured tables for ease of comparison. Furthermore, it outlines the experimental methodologies commonly employed to determine these properties.

Melting Point

This compound is a crystalline solid at room temperature, appearing as white to pale yellow crystals.[1][2] Its melting point is a crucial parameter for its identification, purity assessment, and formulation development. The reported melting point of this compound varies slightly across different sources, which can be attributed to the purity of the sample and the analytical method used for determination.

Table 1: Reported Melting Points of this compound

Melting Point (°C)Reference(s)
32 - 37[3]
33[1]
35 - 39[]
36[5]

The melting point of a crystalline solid like this compound is typically determined using the capillary method with a melting point apparatus. This method relies on the principle of observing the temperature at which the solid sample transitions into a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped or dropped through a long glass tube to pack the sample into the sealed end, achieving a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

  • Heating and Observation: The apparatus is heated at a controlled rate. A rapid heating rate can be used for a preliminary determination to find the approximate melting range. For an accurate measurement, the heating rate should be slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Logical Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start: Obtain this compound Sample pulverize Pulverize Sample (if necessary) start->pulverize load Load Capillary Tube pulverize->load pack Pack Sample load->pack place Place Tube in Apparatus pack->place heat_fast Rapid Heating (Approx. MP) place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record Melting Range observe->record end end record->end End: Report Melting Point SolubilityWorkflow cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Analysis start Start: Add Excess this compound to Solvent equilibrate Equilibrate (e.g., 24-48h shaking) start->equilibrate settle Allow Solid to Settle equilibrate->settle centrifuge Centrifuge Supernatant settle->centrifuge dilute Dilute Supernatant centrifuge->dilute quantify Quantify by HPLC/GC-MS dilute->quantify calculate Calculate Solubility quantify->calculate end end calculate->end End: Report Solubility

References

The Discovery and Scientific Journey of Nootkatone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, historical background, and pivotal research milestones of nootkatone, a versatile sesquiterpene lauded for its distinct grapefruit aroma and potent biological activities.

Introduction: From Obscurity to Prominence

This compound, a bicyclic sesquiterpenoid, is the principal aromatic constituent responsible for the characteristic scent and taste of grapefruit.[1][2][3][4] Its journey from a relatively unknown natural compound to a high-value ingredient in the flavor, fragrance, and biopesticide industries is a testament to decades of scientific inquiry. This technical guide provides a comprehensive overview of the discovery and historical background of this compound research, detailing key experimental findings, methodologies, and the elucidation of its biological mechanisms of action.

Discovery and Early Characterization

The story of this compound begins not with the familiar citrus fruit, but with the heartwood of the Alaska yellow cedar, Cupressus nootkatensis (formerly Chamaecyparis nootkatensis).[2][3][5] It was from this source that this compound was first isolated.[2][3][5] A pivotal moment in its history occurred when it was subsequently identified as a trace but vital component of grapefruit oil, a discovery that linked it to the fruit's intense and desirable flavor profile.[3][5][6] This finding propelled this compound into the focus of flavor research.[6] Further investigations revealed its presence in other citrus oils, including orange, lemon, lime, and mandarin, albeit in smaller quantities.[3][5]

Chemical Synthesis and Bioproduction: The Quest for a Sustainable Supply

The low natural abundance of this compound, particularly the high cost of extraction from grapefruit, spurred research into alternative production methods.[7][8][9] Early efforts focused on chemical synthesis, often involving multi-step processes with varying yields.

Chemical Synthesis Approaches

Initial synthetic routes often relied on the oxidation of valencene, a more abundant sesquiterpene extracted from oranges.[8][9][10] Other strategies included methods starting from cyclohexane derivatives, (-)-β-pinene, and (+)-nopinone, with the latter achieving a 14% yield.[5] One-pot chemical processes have also been developed, achieving yields of around 46.5%.[11]

Biocatalytic and Biosynthetic Methods

Recognizing the limitations and environmental concerns of chemical synthesis, research shifted towards more sustainable biocatalytic and biosynthetic approaches.[5][12] These methods are often considered to produce "natural" this compound, a significant advantage in the flavor and fragrance industries.[5]

Biotransformation, utilizing whole-cell systems of fungi, bacteria, and microalgae, has proven to be an effective strategy.[5] For instance, the fungal strain Mucor sp. has been shown to convert (+)-valencene to (+)-nootkatone with a yield of 82%.[5] Similarly, the plant pathogenic fungi Botryosphaeria dothidea and Botryodiplodia theobromae have achieved yields between 42% and 84%.[5]

Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae (baker's yeast), has emerged as a powerful platform for the de novo production of this compound from simple sugars like glucose.[7][13] This involves introducing and optimizing a heterologous biosynthetic pathway.

Quantitative Data Summary

The following tables provide a structured summary of key quantitative data from this compound research.

Table 1: this compound Production Yields

Production MethodStarting MaterialOrganism/CatalystYieldReference
Chemical Synthesis(+)-Nopinone-14%[5]
Chemical SynthesisValenceneAmphiphilic Molybdate Ions46.5%[11]
Biotransformation(+)-ValenceneMucor sp.82% (328 mg/L)[5]
Biotransformation(+)-ValenceneBotryosphaeria dothidea42-84% (168-336 mg/L)[5]
Biotransformation(+)-ValenceneFunalia trogii (Laccase)up to 1,100 mg/L[5]

Table 2: Insect Repellent and Insecticidal Activity of this compound

Target PestAssay TypeMetricResultReference
Aedes aegyptiRIBB AssayRepellency20% this compound comparable to 7% DEET or 5% picaridin[8][14]
Drosophila melanogaster (susceptible strain)Topical ApplicationLD5011-fold lower than resistant strain[15]
Drosophila melanogaster (susceptible strain)IngestionKD508-fold lower than resistant strain[15]
Ixodes scapularis (ticks)Field TrialsControl100% control[16]

Table 3: Pharmacological Effects of this compound

TargetCell Line/ModelMetricResultReference
AMPK ActivationC2C12 muscle cellsAMPKα Activation1077% increase at 150 µM[17]
AMPK ActivationC2C12 muscle cellsAMPKβ Activation358% increase at 150 µM[17]
GABA-gated chloride channelsDrosophila melanogaster central neuronsInhibition of GABA-stimulated currents44 ± 9% inhibition at 100 µM[15]

Key Experimental Protocols

This section details the methodologies for pivotal experiments in this compound research.

Extraction and Isolation of this compound from Alpinia oxyphylla Fruits

This protocol describes the use of High-Speed Counter-Current Chromatography (HSCCC) for the purification of this compound.[18][19]

  • Essential Oil Preparation : The essential oil is first obtained from the fruits of Alpinia oxyphylla Miquel through distillation and solvent extraction.[18]

  • Two-Phase Solvent System Selection : A suitable two-phase solvent system is crucial for successful HSCCC separation. The partition coefficient (K) of this compound and the separation factor (α) between this compound and valencene are determined for various solvent systems. An optimal system, such as n-hexane-methanol-water (5:4:1, v/v), is selected.[18][19]

  • HSCCC Separation :

    • The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).

    • The mobile phase (the lower phase) is then pumped through the column at a specific flow rate while the apparatus is rotated at a set speed (e.g., 850 rpm).[18]

    • The sample solution (crude essential oil dissolved in the two-phase solvent system) is injected into the column.

    • The effluent from the outlet of the column is continuously monitored (e.g., with a UV detector) and collected in fractions.

  • Analysis and Identification : The collected fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of this compound. The chemical structure is confirmed using techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Nuclear Magnetic Resonance (¹H NMR).[18][19]

Insect Repellency and Biting Inhibition Bioassay (RIBB)

This assay evaluates the spatial repellency and contact irritancy of this compound against mosquitoes.[14][20]

  • Test Subjects and Mosquitoes : Human volunteers serve as the test subjects. Laboratory-reared mosquitoes, such as Aedes aegypti, are used.

  • Treatment Application : A solution of this compound at a specific concentration is applied to the forearm of a volunteer. The other arm remains untreated as a control.

  • Assay Chamber : The assay is conducted in a chamber with a central holding area for the mosquitoes and two side chambers where the volunteers place their treated and untreated arms.

  • Procedure :

    • Mosquitoes are released into the central chamber.

    • Gates to the side chambers are opened, allowing the mosquitoes to fly towards either the treated or untreated arm.

    • The number of mosquitoes entering each chamber and the number that land and bite are recorded over a set period (e.g., 10 minutes).

  • Data Analysis : The data are used to calculate the Spatial Activity Index (SAI), which measures repellency, and the Biting Inhibition (BI) factor. These values are then compared to those of known repellents like DEET and picaridin.[14][20]

In Vitro AMPK Activation Assay

This protocol is used to determine the effect of this compound on AMP-activated protein kinase (AMPK) activity in cell culture.[17][21][22]

  • Cell Culture : A suitable cell line, such as C2C12 mouse myoblast cells or Hepa 1-6 mouse hepatoma cells, is cultured under standard conditions.

  • This compound Treatment : The cultured cells are treated with varying concentrations of this compound for a specified duration.

  • Cell Lysis and Protein Extraction : After treatment, the cells are lysed, and total protein is extracted.

  • Western Blot Analysis :

    • Protein samples are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated (active) forms of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). Antibodies against the total forms of these proteins are used as loading controls.

    • The membrane is then incubated with secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase).

    • The protein bands are visualized and quantified to determine the level of AMPK and ACC phosphorylation relative to the total protein levels.

  • AMP/ATP Ratio Measurement : To investigate the mechanism of AMPK activation, the intracellular concentrations of AMP and ATP can be measured using methods like high-performance liquid chromatography (HPLC). An increase in the AMP/ATP ratio indicates a change in the cellular energy status, which is a primary trigger for AMPK activation.[17][21]

Signaling Pathways and Mechanisms of Action

Research has elucidated several key signaling pathways through which this compound exerts its biological effects.

Biosynthesis of this compound

The biosynthesis of this compound in nature and in engineered microorganisms follows a specific pathway starting from the central metabolite acetyl-CoA.[7] The mevalonate (MVA) pathway leads to the formation of the C15 precursor, farnesyl pyrophosphate (FPP).[7][13] Two key enzymatic steps then convert FPP to this compound.

This compound Biosynthesis Pathway cluster_mva Mevalonate Pathway cluster_this compound This compound Synthesis Acetyl-CoA Acetyl-CoA Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Acetyl-CoA->Farnesyl Pyrophosphate (FPP) Multiple Steps Valencene Valencene Farnesyl Pyrophosphate (FPP)->Valencene Valencene Synthase β-nootkatol β-nootkatol Valencene->β-nootkatol Cytochrome P450 Monooxygenase This compound This compound β-nootkatol->this compound Alcohol Dehydrogenase This compound Insecticidal Mechanism cluster_octopamine Octopaminergic System cluster_gaba GABAergic System This compound This compound Octopamine Receptor (PaOA1) Octopamine Receptor (PaOA1) This compound->Octopamine Receptor (PaOA1) Activates GABA Receptor GABA Receptor This compound->GABA Receptor Antagonizes Neuronal Hyperexcitation Neuronal Hyperexcitation Octopamine Receptor (PaOA1)->Neuronal Hyperexcitation Leads to Fatal Spasms Fatal Spasms Neuronal Hyperexcitation->Fatal Spasms Causes Inhibition of Chloride Ion Influx Inhibition of Chloride Ion Influx GABA Receptor->Inhibition of Chloride Ion Influx Blocks Inhibition of Chloride Ion Influx->Neuronal Hyperexcitation This compound AMPK Activation Pathway This compound This compound Increase in AMP/ATP Ratio Increase in AMP/ATP Ratio This compound->Increase in AMP/ATP Ratio Causes CaMKK CaMKK This compound->CaMKK Activates AMPK AMPK ACC ACC AMPK->ACC Phosphorylates & Inhibits PGC-1α PGC-1α AMPK->PGC-1α Upregulates Fatty Acid Oxidation Fatty Acid Oxidation ACC->Fatty Acid Oxidation Increases Energy Metabolism Energy Metabolism LKB1 LKB1 Increase in AMP/ATP Ratio->LKB1 Activates LKB1->AMPK Phosphorylates & Activates CaMKK->AMPK Phosphorylates & Activates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Promotes Fatty Acid Oxidation->Energy Metabolism Mitochondrial Biogenesis->Energy Metabolism This compound Research Workflow cluster_source Source Identification & Production cluster_purification Isolation & Purification cluster_analysis Characterization & Analysis cluster_application Application & Efficacy Testing Natural Source (e.g., Grapefruit, Cedar) Natural Source (e.g., Grapefruit, Cedar) Extraction Extraction Natural Source (e.g., Grapefruit, Cedar)->Extraction Purification (e.g., HSCCC) Purification (e.g., HSCCC) Extraction->Purification (e.g., HSCCC) Biosynthesis (e.g., Yeast) Biosynthesis (e.g., Yeast) Fermentation Fermentation Biosynthesis (e.g., Yeast)->Fermentation Fermentation->Purification (e.g., HSCCC) Chemical Synthesis (e.g., from Valencene) Chemical Synthesis (e.g., from Valencene) Reaction Reaction Chemical Synthesis (e.g., from Valencene)->Reaction Reaction->Purification (e.g., HSCCC) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purification (e.g., HSCCC)->Structural Elucidation (NMR, MS) Purity Analysis (GC, HPLC) Purity Analysis (GC, HPLC) Structural Elucidation (NMR, MS)->Purity Analysis (GC, HPLC) Biological Assays Biological Assays (e.g., Repellency, AMPK) Purity Analysis (GC, HPLC)->Biological Assays In Vivo Studies In Vivo Studies Biological Assays->In Vivo Studies Product Formulation Product Formulation In Vivo Studies->Product Formulation

References

An In-depth Technical Guide to the Thermal and Photodegradation Stability of Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of nootkatone, a high-value sesquiterpenoid known for its characteristic grapefruit aroma and diverse biological activities. Understanding the factors that influence its degradation is critical for ensuring the quality, efficacy, and shelf-life of this compound-containing products in the pharmaceutical, cosmetic, and food industries.

Executive Summary

This compound is generally stable under controlled storage conditions, but is susceptible to degradation when exposed to environmental stressors such as heat, light, and oxidizing agents. Product data sheets recommend storing this compound in cool, dark, and well-ventilated areas, often under an inert atmosphere like nitrogen, to prevent deterioration from oxygen and moisture.[1][2] While stable for extended periods when stored properly (e.g., ≥4 years at -20°C as a solid), its stability in aqueous solutions is poor, with storage not recommended for more than a day.[3] The primary degradation pathways are thermal decomposition and photodegradation. Encapsulation, particularly with cyclodextrins, has been identified as a promising strategy to significantly enhance both its thermal and photostability.[4][5][6]

Thermal Stability Profile

Direct heat is a key factor in the degradation of this compound.[1] While specific kinetic data for the thermal degradation of pure this compound is not extensively detailed in publicly available literature, material safety data sheets consistently advise against exposure to high temperatures. During combustion, this compound decomposes to form hazardous products, including carbon monoxide and other unidentified organic compounds.[1]

Quantitative Data on Thermal Stability

The following table summarizes the known stability characteristics and conditions to avoid for this compound.

Condition/ParameterObservationSource
Recommended Storage Cool, dry, well-ventilated area, away from heat sources. In full, closed airtight containers, under a nitrogen cap.[1][2]
Shelf Life (Recommended) 12 months; re-testing advised after this period.[1][2]
Shelf Life (Crystalline Solid) ≥ 4 years at -20°C.[3]
Conditions to Avoid Direct sources of heat, strong acids, alkalis, or oxidizing agents.[1]
Hazardous Decomposition Combustion may produce carbon monoxide and unidentified organic compounds.[1]
Flash Point 100 - 110°C (closed cup).[1][2][7]

Photodegradation Stability Profile

This compound is susceptible to degradation upon exposure to light. This is because its chemical structure contains chromophores that absorb ultraviolet (UV) radiation at wavelengths greater than 290 nm, which is within the range of natural sunlight.[7] This susceptibility can lead to the transformation of this compound into various photolytic products.

Atmospheric Photodegradation

In the vapor phase, such as in atmospheric conditions, this compound can be rapidly degraded by reacting with photochemically-produced radicals. The estimated half-lives for these reactions are summarized in the table below. The reaction with nitrate radicals, which are dominant at night, appears to be a major pathway for atmospheric degradation.[7]

Degradation PathwayReactantEstimated Half-LifeSource
Hydroxylation Photochemically-produced hydroxyl radicals2.6 hours[7]
Ozonolysis Ozone12 hours[7]
Nitration Nitrate radicals0.8 hours[7]
Solution-Phase Photodegradation

Studies on the photolysis of this compound in solution have identified the formation of specific degradation products. The primary product formed upon photolytic decomposition in methanol is a rearranged isomer named photothis compound .[3]

ConditionObservationMajor ProductSource
Irradiation in Methanol Photolytic decomposition and molecular rearrangement occurs.Photothis compound[3]

Degradation Pathways and Mitigation Strategies

The degradation of this compound is influenced by several environmental factors. Mitigation strategies are crucial for maintaining its integrity in commercial formulations.

Figure 1: Key factors influencing this compound degradation and a primary mitigation strategy.

The primary mechanism of photodegradation involves a molecular rearrangement to form photothis compound.[3]

PhotodegradationPathway This compound This compound (in solution) Photothis compound Photothis compound (Major Product) This compound->Photothis compound UV Irradiation (hν) Molecular Rearrangement

Figure 2: Simplified pathway for the solution-phase photodegradation of this compound.

Experimental Protocols for Stability Assessment

Standardized and robust analytical methods are essential for evaluating the stability of this compound. The following sections outline generalized protocols for assessing thermal and photodegradation.

General Workflow for Photostability Testing (ICH Q1B)

Photostability testing is performed to demonstrate that light exposure does not result in unacceptable changes to the substance. A typical workflow involves controlled exposure to a light source and comparison with a protected sample.[8][9]

G A Prepare Samples (e.g., this compound in solution) B Exposed Sample (Chemically inert, transparent container) A->B C Dark Control (Protected from light, e.g., aluminum foil) A->C D Place samples in Photostability Chamber B->D C->D E Expose to Light Source (ICH Q1B Option I or II) - Overall illumination ≥ 1.2 million lux hours - Near UV energy ≥ 200 watt hours/m² D->E F Sample at Intervals E->F G Analytical Testing (HPLC, GC-MS, UV-Vis) F->G H Compare Exposed vs. Dark Control (Assess purity, assay, degradation products) G->H

Figure 3: Experimental workflow for a confirmatory photostability study.

Methodology:

  • Sample Preparation : Prepare this compound in its relevant form (e.g., pure substance, in solution, or in final formulation).

  • Sample Sets : Prepare two sets of samples. One set, the "exposed sample," is placed in a transparent container. The second, the "dark control," is protected from light (e.g., by wrapping in aluminum foil) to measure degradation independent of light.[9]

  • Exposure : Place both sample sets in a calibrated photostability chamber. The light source should comply with ICH Q1B guidelines, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[8][10]

  • Analysis : At specified time points, withdraw samples and analyze them using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Evaluation : Compare the results from the exposed samples to those of the dark control. Significant changes in purity or the appearance of degradation products in the exposed sample indicate photosensitivity.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. This method is useful for determining the onset temperature of decomposition.

Methodology:

  • Sample Preparation : A small, precise amount of this compound is weighed into a TGA crucible.

  • Instrumentation : The sample is placed in a TGA instrument.

  • Heating Program : The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C). An inert gas atmosphere (e.g., nitrogen) is maintained to prevent oxidative degradation.

  • Data Analysis : A thermogram is generated, plotting mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Quantitative Analysis of Degradation: Chromatographic Methods

HPLC and GC-MS are powerful techniques for separating, identifying, and quantifying the parent compound and its degradation products.

Methodology:

  • Method Validation : Develop and validate a stability-indicating chromatographic method capable of resolving this compound from all potential degradation products.

  • Sample Preparation : At each time point from the stability study (thermal or photo-), dilute the sample to an appropriate concentration with a suitable solvent.

  • Injection : Inject a precise volume of the prepared sample into the chromatograph.

  • Separation :

    • HPLC : Use a suitable column (e.g., C18) and mobile phase to separate the compounds. Detection is typically done with a UV detector at this compound's λmax (approx. 238 nm).[3]

    • GC-MS : Use a capillary column suitable for terpenes. The mass spectrometer allows for the identification of unknown degradation products based on their mass spectra.

  • Quantification : Calculate the concentration of this compound and any degradation products by comparing their peak areas to those of a reference standard. The percentage degradation can be calculated from the loss of the parent compound over time.

References

The Ecological Significance of Nootkatone in Grapefruit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a sesquiterpenoid ketone, is a principal contributor to the characteristic aroma and flavor of grapefruit (Citrus paradisi). Beyond its organoleptic properties, this compound serves a critical ecological function as a natural defense compound. This technical guide provides an in-depth exploration of the multifaceted ecological roles of this compound, including its potent insecticidal and repellent activities, antifungal properties, and its involvement in plant defense signaling and allelopathic interactions. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to support further research and development in the fields of pest management, natural product chemistry, and drug discovery.

Introduction

Grapefruit, like many plant species, has evolved a sophisticated chemical defense system to protect against a wide array of herbivores and pathogens. This compound, a bicyclic sesquiterpenoid, is a key component of this defense arsenal.[1] Found in the peel oil of grapefruit and other citrus species, as well as in the heartwood of the Alaska yellow cedar, this compound has garnered significant attention for its biological activities.[2][3] Its low toxicity to mammals and pleasant citrus scent make it an attractive candidate for the development of environmentally benign pesticides and repellents.[3] This guide synthesizes the current understanding of this compound's ecological functions, providing a technical resource for researchers and professionals.

Biosynthesis of this compound

The biosynthesis of this compound in grapefruit originates from the mevalonate (MVA) pathway, which produces the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP).[4][5] The key enzymatic steps involved in the conversion of FPP to this compound are outlined below.

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) Valencene Valencene FPP->Valencene Valencene Synthase Nootkatol Nootkatol Valencene->Nootkatol Cytochrome P450 Monooxygenase This compound This compound Nootkatol->this compound Alcohol Dehydrogenase

Figure 1: this compound Biosynthesis Pathway.

The biosynthesis begins with the cyclization of the linear FPP molecule into the bicyclic sesquiterpene, valencene, a reaction catalyzed by the enzyme valencene synthase.[4] Subsequently, a cytochrome P450 monooxygenase hydroxylates valencene at an allylic position to form the intermediate alcohol, nootkatol.[4] Finally, nootkatol is oxidized to this compound by an alcohol dehydrogenase.

Ecological Functions

This compound exhibits a broad spectrum of biological activities that contribute to the defense of grapefruit against various environmental pressures. These functions are primarily categorized as insecticidal and repellent, antifungal, and allelopathic.

Insecticidal and Repellent Activity

This compound is a potent arthropod toxicant and repellent, effective against a range of pests including mosquitoes, ticks, and termites.[6][7][8] Its efficacy has led to its registration as a biopesticide by the Environmental Protection Agency (EPA).[3]

Quantitative Data on Insecticidal Activity

Target OrganismBioassay TypeLC50 / LD50 / KD50Reference(s)
Aedes aegypti (New Orleans, PERM-S)Bottle BioassayLC50: 3.01 mg/bottle[7][9]
Aedes aegypti (Vergel, PERM-R)Bottle BioassayLC50: 8.34 mg/bottle[7][9]
Aedes albopictus (ATM-NJ95)Bottle BioassayLC50: 2.89 mg/bottle[7][9]
Aedes albopictus (Coatzacoalcos)Bottle BioassayLC50: 2.92 mg/bottle[7][9]
Drosophila melanogaster (CSOR)Topical ApplicationLD50: 96 µ g/adult [8]
Drosophila melanogaster (CSOR)---KD50: Data not specified[8]
Fleas (Xenopsylla cheopis)---LC50: 0.0029%[10]

Mechanism of Action in Insects

This compound exerts its insecticidal effects through a multi-target mechanism of action, primarily involving the disruption of the insect nervous system.

This compound Mechanism of Action in Insects This compound This compound Octopamine_Receptor Octopamine Receptor (α-Adrenergic Type 1) This compound->Octopamine_Receptor Activates GABA_Receptor GABA-gated Chloride Channel (Rdl) This compound->GABA_Receptor Potentiates GABA Signaling cAMP Increased cAMP Octopamine_Receptor->cAMP Ca_Influx Increased Intracellular Ca2+ Octopamine_Receptor->Ca_Influx Cl_Influx Chloride Ion Influx GABA_Receptor->Cl_Influx Enhances Neuron_Hyperexcitation Neuronal Hyperexcitation cAMP->Neuron_Hyperexcitation Ca_Influx->Neuron_Hyperexcitation Cl_Influx->Neuron_Hyperexcitation Disrupts normal signaling Paralysis_Death Paralysis and Death Neuron_Hyperexcitation->Paralysis_Death

Figure 2: this compound's Insecticidal Mechanism of Action.

One of the primary targets of this compound is the octopamine receptor, specifically the α-adrenergic type 1 receptor.[11] Octopamine is an invertebrate-specific neurotransmitter, neuromodulator, and neurohormone. Activation of its receptor by this compound leads to an increase in intracellular cyclic AMP (cAMP) and calcium levels, resulting in neuronal hyperexcitation, lethal spasms, and ultimately, death of the insect.[12]

Additionally, recent studies have revealed that this compound potentiates γ-aminobutyric acid (GABA)-mediated signaling by modulating the major insect GABA-gated chloride channel, known as "Resistant to dieldrin" (Rdl).[8] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By enhancing the effect of GABA, this compound disrupts normal neuronal function, contributing to its insecticidal and repellent properties.

Antifungal Activity

This compound also possesses antifungal properties against a range of plant pathogenic fungi, contributing to the overall defense of grapefruit against microbial infections.

Quantitative Data on Antifungal Activity

Fungal SpeciesBioassay TypeMIC (Minimum Inhibitory Concentration)Reference(s)
Phytophthora parasitica var. nicotianaeMycelium Growth Rate>50 µg/mL[13]
Fusarium oxysporumMycelium Growth Rate>50 µg/mL[13]
Fusarium graminearumMycelium Growth Rate>50 µg/mL[13]
Phomopsis sp.Mycelium Growth RateEC50: 2.02 µM (for derivative N17)[13]
Colletotrichum gloeosporioidesSpore Germination InhibitionSignificant inhibition at 15.6 ppm[13]
Candida albicansMicrodilutionMIC: 512 µg/mL[14]
Candida tropicalisMicrodilutionMIC: 512 µg/mL[14]
Pichia kudriavzevii (Candida krusei)MicrodilutionMIC: 512 µg/mL[14]
Plant Defense Induction and Allelopathy

Beyond its direct toxic effects on pests and pathogens, this compound can also act as a signaling molecule, inducing defense responses within the plant. Treatment of Arabidopsis thaliana with this compound has been shown to upregulate the expression of defense-related genes involved in the salicylic acid (SA) and jasmonic acid (JA) pathways, key hormonal signaling cascades in plant immunity.

Furthermore, this compound may exhibit allelopathic properties, influencing the germination and growth of neighboring plants. While comprehensive quantitative data on the allelopathic effects of pure this compound are limited, the release of such secondary metabolites into the soil can create a chemical barrier that inhibits the establishment of competing flora.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Extraction and Quantification of this compound from Grapefruit Peel

This protocol describes the solvent extraction and subsequent quantification of this compound using High-Performance Liquid Chromatography (HPLC).

This compound Extraction and Quantification Workflow start Start: Grapefruit Peel step1 Drying and Grinding start->step1 step2 Solvent Extraction (e.g., Hexane or Ethanol) step1->step2 step3 Filtration and Concentration step2->step3 step4 HPLC Analysis step3->step4 end End: this compound Quantification step4->end

Figure 3: Workflow for this compound Extraction and HPLC Quantification.

Materials:

  • Fresh grapefruit peels

  • Drying oven

  • Grinder or blender

  • Hexane or ethanol (HPLC grade)

  • Rotary evaporator

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Fresh grapefruit peels are washed and dried in an oven at 40-50°C for 48 hours. The dried peels are then ground into a fine powder.[15]

  • Extraction: A known weight of the powdered peel is subjected to solvent extraction with hexane or ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.[16]

  • Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude extract.

  • HPLC Analysis:

    • The crude extract is redissolved in the mobile phase and filtered through a 0.45 µm syringe filter.

    • The HPLC system is equilibrated with a mobile phase, typically a gradient of acetonitrile and water.

    • A standard curve is generated by injecting known concentrations of the this compound standard.

    • The sample is injected, and the peak corresponding to this compound is identified by comparing its retention time with that of the standard.

    • The concentration of this compound in the sample is calculated based on the peak area and the standard curve.[15]

Insecticidal Activity: CDC Bottle Bioassay

This protocol is a standard method for assessing the susceptibility of mosquitoes to insecticides.[17][18]

Materials:

  • 250 ml glass bottles

  • This compound solution in acetone

  • Acetone (technical grade)

  • Adult mosquitoes (e.g., Aedes aegypti)

  • Aspirator

Procedure:

  • Bottle Coating: 1 ml of the this compound solution in acetone is added to a 250 ml glass bottle. The bottle is then capped and rolled to ensure an even coating of the inner surface. The cap is removed, and the bottle is left to dry completely. Control bottles are coated with 1 ml of acetone only.[17]

  • Mosquito Exposure: 10-25 non-blood-fed female mosquitoes (3-5 days old) are introduced into each bottle using an aspirator.[6]

  • Data Collection: The number of knocked-down (immobile) mosquitoes is recorded at regular intervals (e.g., every 15 minutes) for a total of 1-2 hours. Mortality is typically recorded at 24 hours post-exposure.[17]

  • Data Analysis: The knockdown times (KT50) and lethal concentrations (LC50) are calculated using probit analysis.

Insect Repellency: Repellency/Irritancy and Biting Inhibition Bioassay (RIBB)

This assay evaluates the spatial repellency and contact irritancy of a compound against host-seeking mosquitoes.[6]

Materials:

  • RIBB apparatus (a cage system with treated and untreated chambers)

  • Human volunteers

  • This compound formulation

  • Adult female mosquitoes

Procedure:

  • Treatment Application: A human volunteer's forearm is treated with a specific concentration of the this compound formulation. The other forearm serves as a control (treated with the vehicle only).[6]

  • Acclimation: The volunteer places their treated and untreated arms into the respective chambers of the RIBB apparatus. Mosquitoes are released into a central chamber.

  • Observation: The number of mosquitoes that enter the treated and untreated chambers is recorded over a set period. The number of mosquitoes that land and attempt to bite on each arm is also recorded.

  • Data Analysis: The Spatial Activity Index (SAI) and Biting Inhibition (BI) are calculated to determine the repellent and irritant effects of the this compound formulation.[6]

Antifungal Activity: Mycelium Growth Rate Method

This method assesses the ability of a compound to inhibit the growth of filamentous fungi.

Materials:

  • Fungal culture (e.g., Phomopsis sp.)

  • Potato Dextrose Agar (PDA)

  • This compound solution

  • Petri dishes

Procedure:

  • Media Preparation: PDA is prepared and autoclaved. While still molten, different concentrations of this compound are added to the PDA. The amended PDA is then poured into Petri dishes.

  • Inoculation: A mycelial plug from the edge of an actively growing fungal culture is placed in the center of each PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the EC50 (effective concentration to inhibit 50% of growth) is determined.

Plant Defense Gene Expression: RT-qPCR

This protocol is used to quantify the expression levels of specific genes in response to a treatment.[19][20]

Materials:

  • Plant tissue (e.g., Arabidopsis thaliana leaves)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR machine

  • Gene-specific primers

Procedure:

  • Treatment and Sampling: Plants are treated with a this compound solution or a control solution. Leaf tissue is harvested at specific time points, flash-frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the plant tissue using a commercial kit. The quality and quantity of the RNA are assessed. First-strand cDNA is then synthesized from the RNA using a reverse transcriptase enzyme.[21]

  • qPCR: The qPCR reaction is set up with the cDNA, gene-specific primers for the target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin), and a fluorescent dye. The reaction is run in a qPCR machine.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method, normalized to the expression of the reference gene.[20][21]

Conclusion

This compound is a vital component of the chemical defense strategy of grapefruit, exhibiting a remarkable range of ecological functions. Its potent insecticidal and repellent properties, coupled with its antifungal activity, provide the plant with robust protection against a variety of biotic threats. Furthermore, its role in inducing plant defense responses suggests a more complex and integrated role in plant immunity than previously understood. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for the scientific community, paving the way for further research into the ecological significance of this compound and its potential applications in sustainable agriculture and public health. The continued exploration of this natural compound holds significant promise for the development of novel, effective, and environmentally friendly pest management solutions.

References

Enzymatic Conversion of Valencene to Nootkatone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a highly valued sesquiterpenoid, is prized for its characteristic grapefruit aroma and flavor, as well as its biological activities, including insect-repellent properties. The enzymatic conversion of its precursor, (+)-valencene, offers a green and sustainable alternative to traditional chemical synthesis, which often involves hazardous reagents. This technical guide provides an in-depth overview of the core methodologies for the enzymatic transformation of valencene to this compound, focusing on the use of cytochrome P450 monooxygenases, laccases, and whole-cell biocatalysis systems. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to aid researchers in the development and optimization of biocatalytic routes to this compound.

Introduction

(+)-Nootkatone is a bicyclic sesquiterpene ketone naturally found in grapefruit and Nootka cypress.[1] Its significant commercial demand in the flavor, fragrance, and pharmaceutical industries has driven research into efficient and sustainable production methods. The biotransformation of (+)-valencene, a readily available sesquiterpene hydrocarbon from citrus fruits, presents an attractive and environmentally friendly approach to produce "natural" this compound.[2] This conversion is primarily an oxidation reaction, targeting the allylic C2-position of the valencene molecule.[3]

This guide details the primary enzymatic strategies employed for this conversion, including:

  • Cytochrome P450 Monooxygenases (P450s): These heme-containing enzymes are highly effective in catalyzing the regioselective hydroxylation of valencene.[4]

  • Laccases: Copper-containing oxidases that can mediate the oxidation of valencene, often in the presence of a mediator.[5]

  • Whole-Cell Biocatalysis: The use of microorganisms such as fungi, bacteria, and yeast to perform the conversion, offering the advantage of in-situ cofactor regeneration.[6]

Biochemical Pathways

The enzymatic conversion of valencene to this compound typically proceeds through a two-step oxidation pathway. The initial and often rate-limiting step is the regioselective allylic hydroxylation of valencene at the C2 position to form the intermediate, nootkatol. This alcohol intermediate is then further oxidized to the corresponding ketone, this compound.[7] In some enzymatic systems, a single multifunctional enzyme can catalyze both steps.[1]

Valencene_to_Nootkatone_Pathway Valencene Valencene Nootkatol Nootkatol Valencene->Nootkatol Allylic Hydroxylation This compound This compound Nootkatol->this compound Oxidation

Biochemical pathway for the conversion of valencene to this compound.

Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize key quantitative data from various studies on the enzymatic conversion of valencene to this compound, providing a comparative overview of different biocatalytic systems.

Table 1: this compound Production using Whole-Cell Biocatalysts

MicroorganismBiocatalyst TypeSubstrate Conc. (g/L)Product Conc. (mg/L)Yield (%)Reaction Time (h)Reference(s)
Yarrowia lipolytica 2.2abWild TypeNot specified852.3Not specifiedNot specified[8]
Botryodiplodia theobromae 1368Wild TypeNot specified231.7 ± 2.1Not specifiedNot specified[8][9]
Phanerochaete chrysosporiumWild TypeNot specified100.8 ± 2.6Not specifiedNot specified[8][9]
Mucor sp.Wild TypeNot specified32882Not specified[8]
Botryosphaeria dothideaWild TypeNot specified168 - 33642 - 84Not specified[8]
Chaetomium globosumWild TypeNot specified25Not specified72[8]
Engineered S. cerevisiaeRecombinantGlucose1020Not specifiedNot specified[10]

Table 2: this compound Production using Cell-Free Enzyme Systems

Enzyme SystemEnzyme SourceSubstrate Conc. (g/L)Product Conc. (mg/L)Conversion (%)Reaction Time (h)Reference(s)
Laccase & Ftr-DyPFunalia trogiiNot specified1100Not specifiedNot specified[5]
P450 BM-3Bacillus megaterium6 mmol/LNot specified~401.5[11][12]
P450cam mutantsPseudomonas putidaNot specifiedNot specified>85 (products)Not specified[4]
OxygenasePleurotus sapidusNot specified603Not specified50[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the enzymatic conversion of valencene to this compound.

General Experimental Workflow

The overall process for enzymatic this compound production, from biocatalyst preparation to product analysis, is outlined below.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification A1 Microorganism Cultivation (Whole-Cell) B Enzymatic Reaction (Valencene -> this compound) A1->B A2 Recombinant Protein Expression & Purification (Cell-Free) A2->B C Extraction of Products B->C D Product Quantification (GC-MS, HPLC) C->D E Purification of this compound (Chromatography) D->E Logical_Relationships cluster_cell Whole-Cell Biocatalyst cluster_uptake Substrate Uptake cluster_conversion Enzymatic Conversion cluster_export Product Export Val_ext Extracellular Valencene Val_int Intracellular Valencene Val_ext->Val_int Transport Enzyme Oxidizing Enzyme (e.g., P450, Laccase) Val_int->Enzyme Substrate Noot_int Intracellular This compound Enzyme->Noot_int Catalysis Noot_ext Extracellular This compound Noot_int->Noot_ext Transport

References

An In-depth Technical Guide to Nootkatone: From Chemical Identity to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nootkatone is a naturally occurring sesquiterpenoid ketone that is the primary aromatic constituent of grapefruit.[1] It is highly valued in the fragrance and flavor industries for its characteristic citrusy and woody aroma.[2] Beyond its sensory properties, this compound has garnered significant interest from the scientific community for its diverse biological activities, including its role as an insect repellent and its effects on metabolic pathways.[3] This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, synthesis methodologies, and key biological signaling pathways.

Chemical Identification and Properties

The most common and commercially significant form of this compound is (+)-nootkatone. Its chemical identifiers and key properties are summarized below.

Identifier Value Citation
CAS Registry Number 4674-50-4[2][3][4][5][6][7]
IUPAC Nomenclature (4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one[4][6]
Alternate IUPAC Name (4R,4aS,6R)-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-2(3H)-naphthalenone[3]
Molecular Formula C₁₅H₂₂O[2][4][5][7]
Molecular Weight 218.34 g/mol [1][2][5][7]
Appearance Colorless to pale yellow oily liquid or white crystals[1][2]
Melting Point 36 °C[1]
Boiling Point 170 °C at 0.5 mmHg[7]
Solubility Insoluble in water; soluble in ethanol, dichloromethane, ethyl acetate, and hexanes[1]
Odor Threshold ~800 ppb[2]

Synthesis of this compound

The commercial demand for this compound exceeds what can be economically obtained from natural sources. Consequently, various synthetic and biosynthetic methods have been developed.

Chemical Synthesis

The primary precursor for the chemical synthesis of this compound is (+)-valencene, a more abundant sesquiterpene found in orange oil. The conversion of valencene to this compound is achieved through allylic oxidation.

A variety of oxidizing agents have been employed for this transformation, including tert-butyl chromate and tert-butyl peracetate.[8] More recent and greener methodologies utilize hydrogen peroxide in the presence of a catalyst, such as amphiphilic molybdate ions, in a one-pot synthesis.[9]

Biosynthesis and Biotransformation

Biocatalytic methods offer a more sustainable approach to this compound production. These methods often involve the use of microorganisms or isolated enzymes to convert valencene to this compound.

  • Enzymatic Conversion: Cytochrome P450 monooxygenases can selectively hydroxylate valencene to form nootkatol, which is then oxidized to this compound by an alcohol dehydrogenase.[5] Laccases have also been shown to catalyze the oxidation of valencene.[8]

  • Whole-Cell Biotransformation: Various microorganisms, including the green algae Chlorella species and fungi such as Mucor species and Botryosphaeria dothidea, can transform valencene into this compound with high efficiency.[10]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its effects on cellular metabolism and its insecticidal properties being the most extensively studied.

Activation of AMP-Activated Protein Kinase (AMPK)

This compound is a known activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][4] The activation of AMPK by this compound is mediated by both the liver kinase B1 (LKB1) and the Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK) pathways.[1][2][4] This activation leads to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC), resulting in the stimulation of fatty acid oxidation and an overall increase in energy metabolism.[2][4]

AMPK_Activation_by_this compound cluster_cell Cell This compound This compound AMP_ATP_ratio ↑ AMP/ATP Ratio This compound->AMP_ATP_ratio CaMKK CaMKK This compound->CaMKK LKB1 LKB1 AMP_ATP_ratio->LKB1 AMPK AMPK LKB1->AMPK CaMKK->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC pACC p-ACC (Inactive) ACC->pACC Phosphorylation FattyAcid_Oxidation ↑ Fatty Acid Oxidation pACC->FattyAcid_Oxidation Energy_Metabolism ↑ Energy Metabolism FattyAcid_Oxidation->Energy_Metabolism

This compound-induced AMPK activation pathway.
Insecticidal Activity via GABA Receptor Modulation

This compound is an effective repellent and insecticide against various arthropods, including mosquitoes and ticks.[11] Its mechanism of action involves the modulation of the γ-aminobutyric acid (GABA) signaling pathway.[11][12] this compound acts as an antagonist of the GABA-gated chloride channel, also known as the Rdl (Resistance to dieldrin) receptor.[12] By inhibiting GABA-stimulated chloride currents, this compound disrupts synaptic transmission in the insect nervous system, leading to paralysis and death.[11][12]

Nootkatone_Insecticidal_Action cluster_synapse Insect Synaptic Cleft GABA GABA GABA_Receptor GABA-gated Cl⁻ Channel (Rdl Receptor) GABA->GABA_Receptor Binds to This compound This compound This compound->GABA_Receptor Antagonizes Paralysis_Death Paralysis & Death This compound->Paralysis_Death Chloride_Influx Chloride (Cl⁻) Influx GABA_Receptor->Chloride_Influx Opens Hyperpolarization Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition

Insecticidal mechanism of this compound via GABA receptor antagonism.

Experimental Protocols

One-Pot Synthesis of (+)-Nootkatone from (+)-Valencene

This protocol is adapted from a method utilizing hydrogen peroxide and an amphiphilic molybdate catalyst.[9]

  • Reaction Setup: In a suitable reaction vessel, dissolve (+)-valencene (1.0 mmol) and the amphiphilic molybdate catalyst, [DiC₈]₂MoO₄ (0.2 mmol), in an appropriate solvent such as toluene (5.0 mL).

  • Initiation: Add a solution of 50 wt.% hydrogen peroxide (1.0 mmol) to the reaction mixture.

  • Reaction Progression: Continue to add batches of the hydrogen peroxide solution as the reaction proceeds, monitoring the conversion of valencene by a suitable analytical method (e.g., GC-MS). A total of approximately 75 mmol of H₂O₂ may be required for complete conversion.

  • Incubation: Once the conversion of valencene is complete, incubate the reaction mixture at 50°C overnight to facilitate the complete formation of this compound.

  • Extraction: Cool the reaction mixture to room temperature and add diethyl ether (6 mL). The mixture will spontaneously form a three-phase microemulsion. Separate the organic phase. Extract the middle phase twice more with diethyl ether (2 x 6 mL).

  • Isolation: Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude this compound product.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

Western Blot Analysis of AMPK Activation

This protocol provides a general workflow for assessing the activation of AMPK and its downstream target ACC in cell culture, based on described methodologies.[13]

  • Cell Culture and Treatment: Culture C2C12 myoblasts or another suitable cell line to subconfluence. Differentiate myoblasts into myotubes if required. Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified time (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of AMPK and ACC activation.

Conclusion

This compound is a multifaceted natural product with significant applications in both the flavor and fragrance industries and as a bioactive compound. Its well-defined chemical properties and the development of efficient synthetic and biosynthetic production methods have made it more accessible for various uses. The elucidation of its mechanisms of action, particularly its ability to activate AMPK and antagonize insect GABA receptors, has opened up new avenues for its potential use in pharmaceuticals and as a natural, safe insecticide. Further research into its diverse biological effects is likely to uncover additional applications for this remarkable sesquiterpenoid.

References

Methodological & Application

Application Notes and Protocols for Nootkatone Extraction from Grapefruit Peel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various methods for the extraction of nootkatone, a valuable sesquiterpenoid known for its characteristic grapefruit aroma and various biological activities, from grapefruit (Citrus paradisi) peel. The protocols detailed below are intended to guide researchers in selecting and implementing the most suitable extraction technique for their specific needs, considering factors such as yield, purity, cost, and environmental impact.

This compound is naturally present in grapefruit peel at very low concentrations, typically ranging from 0.1% to 0.3% of the essential oil. This low abundance presents a significant challenge for direct extraction, making the optimization of extraction methods crucial for obtaining commercially viable quantities. While biotransformation of valencene is a common industrial approach for this compound production, direct extraction from natural sources remains important for obtaining "natural" this compound for specific applications in the food, fragrance, and pharmaceutical industries.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the quantitative data and key parameters for different this compound extraction methods from grapefruit peel. It is important to note that direct yield comparisons can be challenging due to variations in grapefruit cultivars, ripeness, peel preparation, and the specific parameters of each study.

Extraction MethodTypical this compound Yield/ConcentrationAdvantagesDisadvantagesKey Parameters
Solvent Extraction 0.1-0.2% in the essential oilHigh extraction efficiency for essential oils.Potential for solvent residue in the final product; environmental concerns.Solvent type (e.g., hexane, ethanol), temperature, extraction time, solvent-to-solid ratio.
Steam Distillation (Hydrodistillation) 0.1-0.3% in the essential oilRelatively simple and cost-effective; produces a "natural" extract.Thermally sensitive compounds may degrade; lower yield compared to solvent extraction.Distillation time, temperature, pressure, particle size of the peel.
Supercritical CO2 Extraction Variable, dependent on parameters. Can offer higher selectivity.Environmentally friendly ("green" solvent); tunable selectivity; low-temperature operation preserves thermolabile compounds.High initial equipment cost; can be less efficient for polar compounds without a co-solvent.Pressure, temperature, CO2 flow rate, extraction time, use of co-solvents (e.g., ethanol).
Enzyme-Assisted Extraction Can significantly increase essential oil yield (2 to 6 times) compared to hydrodistillation alone.Increased extraction yield; environmentally friendly; mild processing conditions.Cost of enzymes; requires optimization of enzymatic reaction conditions.Enzyme type (e.g., pectinase, cellulase), enzyme concentration, incubation time, temperature, pH.

Experimental Protocols

Solvent Extraction Protocol

This protocol describes a standard laboratory-scale solvent extraction of this compound from grapefruit peel using hexane.

Materials:

  • Fresh grapefruit peels

  • Hexane (analytical grade)

  • Blender or grinder

  • Soxhlet apparatus or shaker

  • Rotary evaporator

  • Filter paper

  • Anhydrous sodium sulfate

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Peel Preparation: Wash fresh grapefruits thoroughly. Carefully peel the fruits, minimizing the amount of white pith (albedo). Dry the peels in an oven at 40-50°C for 48 hours or until brittle. Grind the dried peels into a fine powder.

  • Extraction:

    • Soxhlet Extraction: Place a known amount of the dried peel powder (e.g., 50 g) into a thimble and place it in the Soxhlet extractor. Add hexane to the boiling flask. Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

    • Maceration (Shaker Method): Mix a known amount of the dried peel powder with hexane in a sealed flask at a specific solvent-to-solid ratio (e.g., 10:1 mL/g). Place the flask on an orbital shaker and agitate at room temperature for 24 hours.

  • Filtration and Drying: After extraction, filter the hexane extract through filter paper to remove the peel solids. Add anhydrous sodium sulfate to the filtrate to remove any residual water and filter again.

  • Solvent Removal: Concentrate the extract by removing the hexane using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

  • Analysis: Analyze the resulting essential oil for its this compound content using GC-MS.

Steam Distillation (Hydrodistillation) Protocol

This protocol outlines the extraction of essential oil from grapefruit peel via hydrodistillation using a Clevenger-type apparatus.

Materials:

  • Fresh or dried grapefruit peels

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate

  • GC-MS for analysis

Procedure:

  • Peel Preparation: Prepare the grapefruit peels as described in the solvent extraction protocol (freshly grated or dried and powdered).

  • Hydrodistillation: Place a known amount of the prepared peel (e.g., 100 g) into the distillation flask of the Clevenger apparatus. Add a sufficient volume of distilled water to cover the peel material (e.g., 500 mL).

  • Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for at least 3 hours, collecting the essential oil that separates from the aqueous distillate in the collection arm of the Clevenger apparatus.

  • Oil Collection and Drying: After distillation, carefully collect the essential oil from the collection arm. Dry the oil by adding a small amount of anhydrous sodium sulfate.

  • Analysis: Determine the this compound content of the essential oil using GC-MS.

Supercritical CO2 Extraction Protocol

This protocol provides a general procedure for the extraction of this compound from grapefruit peel using supercritical carbon dioxide. The optimal parameters will depend on the specific equipment used.

Materials:

  • Dried and ground grapefruit peel

  • Supercritical Fluid Extraction (SFE) system

  • Liquid CO2

  • Co-solvent (e.g., ethanol, optional)

  • GC-MS for analysis

Procedure:

  • Peel Preparation: Prepare the grapefruit peel as described in the solvent extraction protocol (dried and ground to a consistent particle size).

  • Extraction: Load the extraction vessel of the SFE system with a known amount of the prepared peel.

  • Set Parameters: Set the desired extraction parameters, which need to be optimized for maximum this compound yield. Typical ranges are:

    • Pressure: 100 - 300 bar

    • Temperature: 40 - 60°C

    • CO2 Flow Rate: 2 - 5 g/min

    • Extraction Time: 1 - 3 hours

    • Co-solvent: If used, ethanol is typically added at 5-10% (v/v).

  • Extraction and Collection: Pressurize the system with CO2 to the setpoint. The supercritical CO2 will pass through the peel material, dissolving the essential oils. The extract is then depressurized in a separator, causing the CO2 to return to a gaseous state and the essential oil to be collected.

  • Analysis: Analyze the collected extract for this compound content using GC-MS.

Enzyme-Assisted Hydrodistillation Protocol

This protocol describes the use of enzymes to pre-treat grapefruit peel to enhance the yield of essential oil obtained through hydrodistillation.

Materials:

  • Fresh grapefruit peels

  • Pectinase and/or cellulase enzymes

  • Distilled water

  • pH meter and buffer solutions (e.g., citrate buffer)

  • Incubator or water bath

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Anhydrous sodium sulfate

  • GC-MS for analysis

Procedure:

  • Peel Preparation: Wash and finely mince fresh grapefruit peels.

  • Enzymatic Pre-treatment:

    • Suspend a known amount of the minced peel in a buffer solution with a pH optimal for the chosen enzyme(s) (typically pH 4-5 for pectinases and cellulases).

    • Add the enzyme(s) at a predetermined concentration (e.g., 0.5 - 2.0% w/w of peel).

    • Incubate the mixture at the optimal temperature for the enzyme(s) (e.g., 40-50°C) for a specific duration (e.g., 1-3 hours) with occasional stirring.

  • Hydrodistillation: Transfer the entire enzyme-treated slurry to the distillation flask of a Clevenger apparatus.

  • Distillation: Proceed with hydrodistillation as described in the steam distillation protocol.

  • Oil Collection and Drying: Collect and dry the essential oil as previously described.

  • Analysis: Analyze the essential oil for its this compound content using GC-MS.

Mandatory Visualizations

Extraction_Workflow cluster_PeelPrep Peel Preparation cluster_Extraction Extraction Methods cluster_PostProcessing Post-Processing & Analysis Start Fresh Grapefruit Peel Peeling Start->Peel DryGrind Drying & Grinding Peel->DryGrind Enzyme Enzyme-Assisted Peel->Enzyme Fresh Peel Solvent Solvent Extraction DryGrind->Solvent Steam Steam Distillation DryGrind->Steam Supercritical Supercritical CO2 DryGrind->Supercritical Filtration Filtration/Separation Solvent->Filtration Drying Drying with Na2SO4 Steam->Drying Supercritical->Drying Enzyme->Steam SolventRemoval Solvent Removal (for Solvent Extraction) Filtration->SolventRemoval SolventRemoval->Drying Analysis GC-MS Analysis Drying->Analysis This compound Isolated this compound Analysis->this compound

Caption: General workflow for this compound extraction from grapefruit peel.

Biotechnological Production of (+)-Nootkatone in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biotechnological production of (+)-nootkatone, a high-value sesquiterpenoid known for its characteristic grapefruit aroma and various pharmaceutical applications. The production strategies focus on metabolically engineered yeast, primarily Saccharomyces cerevisiae and Yarrowia lipolytica, offering a sustainable and environmentally friendly alternative to chemical synthesis.

Introduction

(+)-Nootkatone is a sesquiterpene ketone of significant commercial interest in the food, fragrance, cosmetic, and pharmaceutical industries.[1][2][3][4] Traditional extraction from plants like grapefruit and the Nootka cypress yields very low amounts, while chemical synthesis often involves harsh reagents.[1][3][5] Microbial fermentation using engineered yeast presents a promising platform for the de novo synthesis of (+)-nootkatone from simple carbon sources.[1][3]

Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, are ideal hosts for producing terpenoids due to their inherent mevalonate (MVA) pathway, which synthesizes the universal precursor farnesyl pyrophosphate (FPP).[1][6] Metabolic engineering strategies focus on enhancing the flux towards FPP and introducing heterologous enzymes to convert FPP to (+)-nootkatone. This typically involves a three-step enzymatic cascade:

  • (+)-Valencene synthesis: FPP is cyclized to (+)-valencene by a (+)-valencene synthase (VS).

  • Hydroxylation: (+)-Valencene is oxidized to β-nootkatol by a cytochrome P450 monooxygenase (CYP) with the help of a cytochrome P450 reductase (CPR).

  • Dehydrogenation: β-nootkatol is further oxidized to (+)-nootkatone by a dehydrogenase.

Metabolic Engineering Strategies and Quantitative Data

Significant improvements in (+)-nootkatone titers have been achieved through various metabolic engineering approaches. These include overexpression of key enzymes in the MVA pathway, introduction of robust heterologous enzymes, and downregulation of competing pathways. The following tables summarize the quantitative data from different studies, showcasing the impact of these strategies.

Table 1: Production of (+)-Valencene (Nootkatone Precursor) in Engineered Yeast
Yeast StrainKey Genetic ModificationsFermentation ScaleTiter (mg/L)Reference
S. cerevisiaeOverexpression of CnVS, ERG20 (fused), tHMG1; downregulation of ERG9Shake Flask217.95[1][2][3][5]
S. cerevisiaeGene screening, protein engineering, pathway optimizationNot Specified12,400[7]
S. cerevisiaeCoupling cell growth and pathway inductionNot Specified16,600[7]
Table 2: Production of (+)-Nootkatone in Engineered Yeast
Yeast StrainKey Genetic ModificationsFermentation ScaleTiterReference
Y. lipolyticaCo-expression of CnVS, opCYP706M1, opAtCPR1Shake Flask45.6 µg/L[6]
Y. lipolyticaFusion of opCYP706M1 and opt46AtCPR1Shake Flask312.2 µg/L[6]
Y. lipolyticaOverexpression of tHMG1 and ERG20Shake Flask978.2 µg/L[6]
S. cerevisiaeOverexpression of HPO variant and ATR1Shake Flask9.66 mg/L[1][2][3]
S. cerevisiaeAdditional overexpression of ZSD1Shake Flask59.78 mg/L[1][2][3][5]
S. cerevisiaeAdditional overexpression of ABA2Shake Flask53.48 mg/L[2][3][5]
S. cerevisiaeMulticopy integration of tHMG1 and ERG20-GSG-CnVSM560LShake Flask85.43 mg/L[8]
S. cerevisiaeMulticopy integration of tHMG1 and ERG20-GSG-CnVSM560LBioreactor804.96 mg/L[8]
P. pastorisCo-expression of HPO, AtCPR, valencene synthase, ADH, and tHmg1pBioreactor208 mg/L[9]
S. cerevisiaeOverexpression of ERG20-(GSG)2-CnVS, HPOV480A/V482A, AtCPR1, and ZSD1Shake Flask244.1 mg/L[10]
S. cerevisiaeSignal peptide engineering of HPOV480A/V482AShake Flask466.1 mg/L[10]
S. cerevisiaeFed-batch fermentation5 L Bioreactor6,500 mg/L[10]

Visualized Pathways and Workflows

Biosynthetic Pathway of (+)-Nootkatone in Engineered Yeast

Nootkatone_Pathway cluster_mva Endogenous Mevalonate (MVA) Pathway cluster_noot Heterologous this compound Pathway cluster_competing Competing Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1* IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP ERG20* Valencene (+)-Valencene FPP->Valencene CnVS Squalene Squalene FPP->Squalene ERG9 (downregulated) Nootkatol β-Nootkatol Valencene->Nootkatol CYP + CPR This compound (+)-Nootkatone Nootkatol->this compound Dehydrogenase (e.g., ZSD1) Ergosterol Ergosterol Squalene->Ergosterol caption *Overexpressed enzymes for increased flux. Workflow cluster_design 1. Genetic Design & Construction cluster_screening 2. Strain Screening & Optimization cluster_production 3. Production & Downstream Processing GeneSelection Gene Selection (VS, CYP, CPR, DH) CodonOptimization Codon Optimization for Yeast GeneSelection->CodonOptimization PlasmidConstruction Plasmid Construction (Expression Cassettes) CodonOptimization->PlasmidConstruction YeastTransformation Yeast Transformation PlasmidConstruction->YeastTransformation ColonySelection Colony Selection YeastTransformation->ColonySelection ShakeFlask Shake Flask Cultivation ColonySelection->ShakeFlask MetaboliteAnalysis Metabolite Analysis (GC-MS) ShakeFlask->MetaboliteAnalysis StrainOptimization Further Metabolic Engineering MetaboliteAnalysis->StrainOptimization Bioreactor Bioreactor Fermentation StrainOptimization->Bioreactor Extraction Solvent Extraction (e.g., n-dodecane) Bioreactor->Extraction Purification Purification Extraction->Purification FinalProduct (+)-Nootkatone Purification->FinalProduct

References

Application Notes and Protocols for Microbial Biotransformation of Valencene to Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nootkatone is a highly valued sesquiterpenoid known for its characteristic grapefruit aroma and various biological activities, making it a significant compound in the fragrance, flavor, and pharmaceutical industries. Traditional extraction from grapefruit is inefficient, and chemical synthesis often involves harsh reagents. Microbial biotransformation of valencene, a readily available precursor from citrus fruits, presents a promising and sustainable alternative for producing "natural" this compound. This document provides detailed protocols and data for the microbial conversion of valencene to this compound using various whole-cell systems and engineered microorganisms.

Data Presentation: this compound Production via Microbial Biotransformation

The following tables summarize the quantitative data from various studies on the microbial production of this compound from valencene.

Table 1: this compound Production using Wild-Type Fungi and Yeasts

MicroorganismBiotransformation SystemThis compound Titer (mg/L)Reference
Yarrowia lipolytica 2.2abPartitioning Bioreactor852.3[1][2]
Yarrowia lipolyticaShake Flasks (Optimized)628.41 ± 18.60[1][3]
Botryodiplodia theobromae 1368Aqueous, Organic, or Biphasic231.7 ± 2.1[1][2][4]
Phanerochaete chrysosporiumAqueous, Organic, or Biphasic100.8 ± 2.6[1][2][4]
Mucor sp.Czapek-Pepton Medium328 (82% yield)[1]
Botryosphaeria dothideaNot specified168 - 336 (42-84% yield)[1][2]
Chaetomium globosumSubmerged Culture25[1][2]

Table 2: this compound Production using Genetically Engineered Microorganisms

MicroorganismEngineering StrategyThis compound Titer (mg/L)Reference
Saccharomyces cerevisiaeMulticopy integration of tHMG1 and ERG20-GSG-CnVSM560L804.96 (in bioreactor)[5]
Pichia pastorisCo-expression of HPO, CPR, valencene synthase, ADH, and tHmg1p208 (in bioreactor)[6][7]
Saccharomyces cerevisiaeMVA pathway engineering, overexpression of CnVS, HPO, ZSD1/ABA259.78[8]
Saccharomyces cerevisiaeOverexpression of CnVS, HPO variant, and ATR19.66[9]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Valencene using Yarrowia lipolytica**

This protocol is based on the methodologies described for Yarrowia lipolytica, a robust yeast host for the biotransformation of terpenes.

1. Microorganism and Culture Media:

  • Microorganism: Yarrowia lipolytica 2.2ab or other suitable strain.

  • Culture Medium (Malt Extract Agar Slants): Standard formulation for yeast cultivation.

  • Fermentation Medium: Optimized medium to support yeast growth and enzymatic activity. A typical medium might contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), salts, and trace elements.

2. Inoculum Preparation:

  • Cultivate Y. lipolytica on malt extract agar slants at 28°C for 2-5 days.[10]

  • Prepare a spore suspension from 1-2 week old cultures.

  • Inoculate a seed culture flask containing the fermentation medium and incubate at appropriate conditions (e.g., 28-30°C, 200 rpm) until a sufficient cell density is reached.

3. Biotransformation in a Bioreactor:

  • Sterilize the bioreactor containing the production medium.

  • Inoculate the bioreactor with the seed culture.

  • Cultivate the yeast under controlled conditions (e.g., 30°C, pH 6.0, aeration 0.5 vvm).[11][12]

  • Once the culture reaches the desired growth phase, add valencene as the substrate. To overcome substrate toxicity and improve mass transfer, valencene can be added directly or in a biphasic system using an organic solvent like orange essential oil.[1][2]

  • Continue the fermentation for a specified period (e.g., 4 days), monitoring the production of this compound periodically.[11]

4. Extraction and Analysis:

  • Harvest the fermentation broth (e.g., 3 L).[3]

  • Perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeating the extraction three times.[3]

  • Combine the organic phases and evaporate the solvent using a rotary evaporator at 40°C.[3]

  • Analyze the crude extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Protocol 2: De Novo Production of this compound in Engineered Saccharomyces cerevisiae**

This protocol outlines the steps for producing this compound from a simple carbon source using a metabolically engineered yeast strain.

1. Strain Construction:

  • Host Strain: A suitable Saccharomyces cerevisiae strain (e.g., CEN.PK2-1C).

  • Genetic Modifications:

    • Overexpress key enzymes in the mevalonate (MVA) pathway to increase the precursor (Farnesyl pyrophosphate, FPP) supply. This often includes overexpressing a truncated form of HMG-CoA reductase (tHMG1).[8][9]

    • Downregulate or knockout competing pathways, such as the gene for squalene synthase (ERG9), to direct metabolic flux towards sesquiterpene production.[8][9]

    • Introduce and overexpress a (+)-valencene synthase, such as CnVS from Callitropsis nootkatensis.[8][9]

    • Introduce and overexpress a cytochrome P450 monooxygenase capable of hydroxylating valencene, such as premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus, along with a cytochrome P450 reductase (CPR), like ATR1 from Arabidopsis thaliana.[6][8][9]

    • Introduce and overexpress an alcohol dehydrogenase/reductase, such as ZSD1 from Zingiber zerumbet or ABA2 from Citrus sinensis, to oxidize the intermediate nootkatol to this compound.[8]

2. Cultivation and Fermentation:

  • Prepare a suitable defined medium for yeast cultivation, typically containing glucose as the carbon source, a nitrogen source, vitamins, and trace elements.

  • Grow a pre-culture of the engineered S. cerevisiae strain.

  • Inoculate the main culture in a shake flask or bioreactor.

  • Incubate at optimal conditions (e.g., 30°C, 200-250 rpm) for a period sufficient for this compound production (e.g., 72-96 hours).

3. Product Extraction and Quantification:

  • Add an organic solvent (e.g., dodecane) to the culture to capture the hydrophobic product, this compound.

  • Separate the organic phase from the culture broth by centrifugation.

  • Analyze the organic phase using GC-MS to identify and quantify this compound. A standard curve with pure this compound should be used for accurate quantification.

Protocol 3: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is for the purification of this compound from a crude extract obtained from the fermentation broth.[3][10][13]

1. Sample Preparation:

  • Obtain the crude extract as described in Protocol 1, step 4.

2. HSCCC System and Solvent System:

  • Instrument: A high-speed counter-current chromatograph.

  • Solvent System: A two-phase solvent system is required. A commonly used system is n-hexane/methanol/water (5/4/1, v/v/v).[3][13]

  • Equilibration: Prepare the solvent system and allow the phases to separate at room temperature.

3. HSCCC Operation:

  • Fill the HSCCC column with the stationary phase.

  • Pump the mobile phase through the column at a specific flow rate until hydrodynamic equilibrium is reached.

  • Dissolve the crude extract in a small volume of the solvent system and inject it into the column.

  • Elute the compounds and collect fractions based on the detector response (e.g., UV detector).

  • The elution time for this compound under these conditions is reported to be in the range of 290–310 min.[3][13]

4. Analysis of Purified Fractions:

  • Analyze the collected fractions containing the target compound by GC-MS to confirm the purity of this compound. The reported purity can reach over 91%.[3][13]

  • Further structural confirmation can be performed using Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR).[3][13]

Visualizations

Biochemical Pathway of this compound Synthesis

The biotransformation of valencene to this compound is a two-step oxidation process. The first step involves the hydroxylation of valencene to form the intermediate, nootkatol. The second step is the oxidation of nootkatol to this compound. In metabolically engineered organisms, the pathway starts from the central carbon metabolism to produce the precursor FPP.

Nootkatone_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Biotransformation Biotransformation/Heterologous Pathway Acetyl-CoA Acetyl-CoA Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Acetyl-CoA->Farnesyl Pyrophosphate (FPP) Valencene Valencene Farnesyl Pyrophosphate (FPP)->Valencene Valencene Synthase (e.g., CnVS) Nootkatol Nootkatol Valencene->Nootkatol Cytochrome P450 (e.g., HPO) This compound This compound Nootkatol->this compound Alcohol Dehydrogenase (e.g., ZSD1/ADH)

Caption: Biochemical pathway for this compound production.

Experimental Workflow for Microbial Biotransformation

The general workflow for producing this compound via microbial biotransformation involves several key stages, from strain selection and cultivation to product recovery and purification.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Strain_Selection Strain Selection (Wild-type or Engineered) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation/ Biotransformation Inoculum_Prep->Fermentation Extraction Extraction of this compound (e.g., LLE) Fermentation->Extraction Purification Purification (e.g., HSCCC) Extraction->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for this compound production.

References

Application Notes and Protocols: Chemical Synthesis and Derivatization of Nootkatone for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone is a naturally occurring sesquiterpenoid ketone responsible for the characteristic aroma of grapefruit.[1] Beyond its significant value in the fragrance and flavor industries, this compound has garnered substantial interest in the pharmaceutical and agrochemical sectors due to its wide range of biological activities.[1][2] It has been reported to possess potent insecticidal, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

The low natural abundance of this compound necessitates robust synthetic methods to meet demand. Furthermore, the chemical derivatization of the this compound scaffold serves as a powerful strategy to enhance its inherent bioactivities and to develop novel therapeutic and pest management agents.[5] These efforts in synthesis and derivatization create a continuous need for standardized bioassay protocols to evaluate the efficacy of new compounds.

This document provides detailed application notes and experimental protocols for the chemical synthesis of (+)-nootkatone from its precursor (+)-valencene, a general method for its derivatization, and standardized bioassays to evaluate the anticancer, antimicrobial, and insecticidal activities of the resulting compounds.

Section 1: Chemical Synthesis of (+)-Nootkatone

The most common and economically viable method for synthesizing (+)-nootkatone is through the allylic oxidation of (+)-valencene, a more abundant sesquiterpene found in citrus oils.[6][7][8] While other routes from precursors like (−)-β-pinene exist, the oxidation of valencene remains the predominant industrial approach.[9][10] This process can be achieved using various oxidizing agents, including chromates, peroxides in the presence of metal catalysts, or biocatalytic methods.[6][7][8]

Protocol 1: Synthesis of (+)-Nootkatone via MnO₂-Mediated Oxidation of (+)-Valencene

This protocol describes the synthesis of this compound from valencene using tert-butyl hydroperoxide as the oxidant and manganese dioxide (MnO₂) as the catalyst, adapted from established procedures.[11]

Materials:

  • (+)-Valencene (titre > 85%)

  • Manganese dioxide (MnO₂)

  • tert-Butyl hydroperoxide (t-BuOOH), 70% solution in water

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a suspension of MnO₂ (10 molar equivalents) and (+)-valencene (1 molar equivalent, e.g., 5.0 g, 24.5 mmol) in 100 mL of dichloromethane.

  • Cooling: Cool the suspension to -15°C using an ice-salt bath with constant stirring.

  • Addition of Oxidant: Add tert-butyl hydroperoxide (2.5 molar equivalents) dropwise to the suspension over 30 minutes, ensuring the temperature remains between -20°C and -10°C.

  • Reaction: Maintain the reaction mixture under stirring at -15°C for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite until a negative peroxide test (e.g., with starch-iodide paper) is obtained.

  • Work-up: Allow the mixture to warm to room temperature. Filter the suspension through a pad of celite to remove the MnO₂. Wash the filter cake with dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., 98:2) to yield pure (+)-nootkatone.

  • Characterization: Confirm the identity and purity of the product using NMR spectroscopy and GC-MS. The yield of isolated (+)-nootkatone is typically around 40-50%.

Synthesis Workflow

start Start: (+)-Valencene & MnO₂ A Cool to -15°C start->A Suspend in CH₂Cl₂ process process purification purification end_node End: Pure (+)-Nootkatone B Add t-BuOOH dropwise (Maintain T < -10°C) A->B C Stir for 6-8 hours at -15°C B->C D Quench with Na₂SO₃ solution C->D E Filter through Celite D->E F Wash with NaHCO₃ & Brine E->F G Dry (MgSO₄) & Concentrate F->G H Silica Gel Chromatography G->H H->end_node

Caption: Workflow for the synthesis of (+)-nootkatone.

Section 2: Derivatization of this compound

Structural modification of the this compound molecule is a key strategy for discovering new bioactive compounds with enhanced potency and novel mechanisms of action.[5] Derivatization can target several reactive sites on the this compound scaffold, including the enone system, the α-carbonyl methylene group, and the isopropenyl side chain.[12] Fused-thiazole derivatives, for example, have shown potent antimicrobial activity.[13]

Protocol 2: Synthesis of a Thiazolo-Nootkatone Derivative

This protocol details a two-step synthesis of a fused-thiazole this compound derivative, involving epoxidation of the enone followed by condensation with a thioamide. This method is adapted from Alkhaibari et al.[13]

Materials:

  • (+)-Nootkatone

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Thioamide derivative (e.g., 3,4-dihydroxythiobenzamide)

  • Glacial acetic acid

  • Drying tube, round-bottom flask, condenser, heating mantle

Procedure:

Step 1: Synthesis of Epoxy-Nootkatone

  • Dissolve this compound (1 molar equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 30% hydrogen peroxide (3 molar equivalents), followed by dropwise addition of 6N NaOH solution while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield epoxy-nootkatone, which can often be used in the next step without further purification.

Step 2: Synthesis of Fused-Thiazole Derivative

  • In a round-bottom flask equipped with a condenser and drying tube, add epoxy-nootkatone (1 molar equivalent) and the desired thioamide derivative (1.05 molar equivalents).

  • Add glacial acetic acid (approx. 5 mL per mmol of epoxy-nootkatone) as the solvent.

  • Heat the reaction mixture to 100°C and stir for 8-10 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add cold water to the flask to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven to obtain the pure fused-thiazole derivative.

  • Characterize the final product by NMR and HRMS.

Derivatization Workflow

start Start: (+)-Nootkatone A Epoxidation of Enone start->A H₂O₂ / NaOH in MeOH process process intermediate intermediate end_node End: Thiazolo-Nootkatone Derivative B Intermediate: Epoxy-Nootkatone A->B Work-up & Concentrate D Heat to 100°C (8-10h) B->D C Thioamide Derivative in Acetic Acid C->D E Precipitate with Water D->E F Filter & Dry E->F F->end_node

Caption: Workflow for thiazole derivatization of this compound.

Section 3: Bioassays for this compound and Derivatives

Evaluating the biological activity of newly synthesized this compound derivatives is crucial. The following protocols outline standard in vitro assays for determining anticancer, antimicrobial, and insecticidal efficacy.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize quantitative data for various this compound derivatives from published studies.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound Cell Line Assay Type Activity Metric (IC₅₀) Reference
This compound-(E)-2-iodobenzoyl hydrazone (N2) HEL (Erythroleukemia) MTT Assay 4.58 ± 0.15 µM [3]

| this compound-(E)-2-iodobenzoyl hydrazone (N2) | K562 (Erythroleukemia) | MTT Assay | 6.54 ± 0.27 µM |[3] |

Table 2: Antimicrobial Activity of Thiazolo-Nootkatone Derivatives

Compound Bacterial Strain Assay Type Activity Metric (MIC) Reference
Catechol-derived Thiazole (Cmpd 16) Staphylococcus aureus (MRSA, NRS-100) Microdilution 3.12 µg/mL [13]
Catechol-derived Thiazole (Cmpd 16) Staphylococcus aureus (ATCC 700699) Microdilution 3.12 µg/mL [13]
Catechol-derived Thiazole (Cmpd 16) Enterococcus faecium (ATCC 700221) Microdilution 1.56 µg/mL [13]
Fused-Thiazole (Cmpd 15) Staphylococcus aureus (MRSA, NRS-100) Microdilution 6.25 µg/mL [13]

| Fused-Thiazole (Cmpd 15) | Enterococcus faecium (ATCC 700221) | Microdilution | 3.12 µg/mL |[13] |

Table 3: Insecticidal Activity of this compound-Amine Derivatives

Compound Insect Species Assay Type Activity Metric Reference
Amine Derivative (3n) Plutella xylostella (Larvae) Leaf-dipping LC₅₀ = 230 mg/L [14]
Amine Derivative (3g) Plutella xylostella (Larvae) Leaf-dipping LC₅₀ = 260 mg/L [14]
Amine Derivative (3o) Myzus persicae (Aphid) Topical application LD₅₀ = 0.011 µ g/larva [14]

| Rotenone (Control) | Plutella xylostella (Larvae) | Leaf-dipping | LC₅₀ = 460 mg/L |[14] |

Experimental Protocols for Bioassays

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15]

Materials:

  • Human cancer cell lines (e.g., HEL, K562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Harvest cells and adjust the density in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂).[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that visibly inhibits microbial growth.[13][17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.

  • Compound Dilution: In column 1, add 100 µL of the test compound solution (prepared in CAMHB at twice the highest desired concentration).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).

  • Inoculation: Prepare a bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). If using a viability dye like resazurin, it can be added after incubation to aid in determining the endpoint.[18]

This protocol describes a leaf-dipping method to assess the larvicidal activity of compounds against an insect pest like Plutella xylostella (diamondback moth).[14]

Materials:

  • Third-instar larvae of Plutella xylostella

  • Cabbage leaves or artificial diet

  • Test compounds

  • Acetone and Triton X-100 (surfactant)

  • Petri dishes, filter paper

Procedure:

  • Solution Preparation: Dissolve the test compounds in acetone to create stock solutions. Prepare serial dilutions in distilled water containing a small amount of Triton X-100 (e.g., 0.1%) to ensure even coating.

  • Leaf Treatment: Cut fresh cabbage leaves into discs (e.g., 5 cm diameter). Dip each disc into a test solution for 10-20 seconds. Allow the leaves to air-dry completely. A control disc should be dipped in the solvent-surfactant solution only.

  • Bioassay Setup: Place one treated leaf disc on a moist filter paper inside a Petri dish.

  • Insect Introduction: Carefully transfer 10-15 third-instar larvae onto the leaf disc in each Petri dish.

  • Incubation: Seal the Petri dishes (with ventilation) and maintain them at controlled conditions (e.g., 25 ± 1°C, >70% relative humidity, 16:8 L:D photoperiod).

  • Mortality Assessment: Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded gently with a fine brush.

  • Data Analysis: Use the mortality data to calculate the LC₅₀ (lethal concentration required to kill 50% of the population) using probit analysis.

Featured Signaling Pathway: JAK2/STAT3

Several studies have implicated the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in the bioactivity of this compound and its derivatives.[3][19] Specifically, the JAK2/STAT3 axis is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[20][21] Its constitutive activation is a hallmark of many cancers, making it a prime therapeutic target.[20] this compound derivatives have been shown to induce differentiation in erythroleukemia cells by targeting and modulating this pathway.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor kinase kinase tf tf inhibitor inhibitor outcome outcome Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Ligand Binding (e.g., Cytokine) pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA Target Gene Promoters (e.g., c-Myc, Cyclin D1) Dimer->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Transcription->Survival Nootkatone_Deriv This compound Derivative (N2) Nootkatone_Deriv->pJAK2 Inhibits Phosphorylation Differentiation Megakaryocytic Differentiation Nootkatone_Deriv->Differentiation

Caption: JAK2/STAT3 pathway inhibited by a this compound derivative.

References

Application Note: Quantification of Nootkatone in Essential Oils by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone is a naturally occurring sesquiterpenoid and a key aromatic compound found in various essential oils, most notably grapefruit oil, where it is responsible for the characteristic aroma and flavor.[1] It is also present in the essential oils of Alaska yellow cedar, Alpinia oxyphylla, and vetiver.[1][2] Beyond its use in the food and fragrance industries, this compound has garnered significant interest for its potential pharmacological and insecticidal properties.[1] Accurate quantification of this compound in essential oils is crucial for quality control, product formulation, and research into its biological activities.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and reliable analytical technique for the quantification of this compound. This method offers the necessary specificity and sensitivity for the analysis of complex essential oil matrices. This application note provides a detailed protocol for the quantification of this compound in essential oils using HPLC-UV, including sample preparation, chromatographic conditions, and method validation considerations.

Quantitative Data

The concentration of this compound can vary significantly depending on the source of the essential oil. The following table summarizes typical this compound concentrations found in various essential oils as determined by chromatographic methods.

Essential Oil SourceThis compound Concentration (% w/w)
Grapefruit (Citrus paradisi) Oil0.1 - 0.8%[1][3]
Alpinia oxyphylla Fruit Oil8.97 - 20.12%[2][4]
Pomelo Peel Oil5.526%
Vetiver (Chrysopogon zizanioides) Oil~1.92%

Experimental Protocols

This section details the methodology for the quantification of this compound in essential oils by HPLC-UV.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (PTFE or other suitable material)

  • Essential oil samples (e.g., grapefruit, Alpinia oxyphylla, vetiver)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data acquisition and processing software

Preparation of Standard Solutions

Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol or acetonitrile and make up to the mark.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase.

  • A typical concentration range for the calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Filter each working standard through a 0.22 µm syringe filter before injection.

Sample Preparation
  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., acetonitrile or methanol) to dissolve the oil and bring it to volume.

  • Vortex or sonicate the solution to ensure homogeneity.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Further dilution with the mobile phase may be necessary to bring the this compound concentration within the range of the calibration curve.

HPLC-UV Chromatographic Conditions

The following are recommended starting conditions for the analysis. Method optimization may be required depending on the specific essential oil matrix and HPLC system.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time ~15 minutes
Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:

  • Linearity: Assessed by injecting the calibration standards and performing a linear regression of the peak area versus concentration. A correlation coefficient (R²) of >0.999 is typically desired.

  • Specificity: The ability to assess the analyte in the presence of other components. This can be evaluated by comparing the chromatograms of a blank, the standard, and the sample. Peak purity analysis using a DAD can also be employed.

  • Accuracy: Determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix. The percentage recovery should be within an acceptable range (e.g., 98-102%).

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of the results should be below a specified limit (e.g., <2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard This compound Standard Dilution1 Dilution & Filtration Standard->Dilution1 EssentialOil Essential Oil Sample Dilution2 Dilution & Filtration EssentialOil->Dilution2 Autosampler Autosampler Dilution1->Autosampler Dilution2->Autosampler Column C18 Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Column Detector UV Detector (245 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result (% this compound) Quantification->Result

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Nootkatone_Structure This compound

Caption: Chemical structure of (+)-Nootkatone.

References

Application Notes and Protocols: Nootkatone as a Natural Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nootkatone is a naturally occurring bicyclic sesquiterpene ketone that is the principal aromatic and flavor constituent of grapefruit.[1] It is found in the essential oils of grapefruit peel, Alaska yellow cedar trees, and other citrus fruits.[2][3] Characterized by its potent and distinctive grapefruit-like aroma and taste, this compound is highly valued in the food, beverage, and fragrance industries.[4][5] The U.S. Food and Drug Administration (FDA) has approved this compound as a synthetic flavoring substance for direct addition to food (21 CFR 172.515) and it is generally recognized as safe (GRAS).[2][6] These notes provide detailed data, protocols, and workflows for the application of this compound in food science research and product development.

Data Presentation: Physicochemical and Sensory Properties

Quantitative data for this compound is summarized below to provide a basis for its application in food and beverage formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₅H₂₂O[7]
Molecular Weight 218.33 g/mol [8]
Appearance Colorless crystals or almost colorless to pale yellow oily liquid[2][8]
Solubility Low aqueous solubility; Soluble in alcohol[6][9][10]
Log P (o/w) 3.8[7]
Vapor Pressure 0.001183 mm Hg @ 23°C[7]
FEMA Number 3166[8]

Table 2: Sensory Thresholds and Flavor Profile of (+)-Nootkatone

ParameterMatrixConcentrationDescriptionReference(s)
Odor Threshold Air30 ppm-[5]
Odor Threshold Water~0.8 ppm (800 ppb)-[5][8]
Flavor Threshold Water1 ppmDetectable[1]
Flavor Threshold Reconstituted Grapefruit Juice (10.5 °Brix)6 ppmDetectable[1]
Perception Level Soft Drink Base~0.3 ppmPerceptible with grapefruit character[8][11]
Optimal Flavor Orange Juice6-7 ppmEnhances flavor and aroma[1]
Off-Flavor Note Grapefruit Juice / Orange Juice> 7 ppmCan be perceived as very bitter or harsh[1]
Flavor Profile General0.1 - 0.3 ppmGrapefruit-like[8]
Flavor Profile General> 50 ppmBitterness increases[8]
Flavor Profile General-Zesty citrus, woody, green, earthy, slightly herbal[8][12][13]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction, analysis, and sensory evaluation of this compound.

Protocol 1: Extraction and Purification of this compound from a Natural Source

This protocol describes a general workflow for isolating this compound from a plant matrix (e.g., citrus peel, Alpinia oxyphylla fruits) using High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid chromatography technique that avoids solid supports.[14][15]

Methodology:

  • Sample Preparation:

    • Obtain fresh or dried plant material (e.g., 80 mg of crude essential oil from Alpinia oxyphylla).[14]

    • If starting with solid material, perform an initial extraction (e.g., steam distillation or supercritical fluid extraction) to obtain the crude essential oil.[16]

  • HSCCC System Preparation:

    • Select a suitable two-phase solvent system. A common system for this compound is n-hexane/methanol/water (5:4:1, v/v/v).[14][17]

    • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

    • Degas both the upper and lower phases before use.

  • HSCCC Separation:

    • Fill the entire HSCCC column with the stationary phase (e.g., the upper phase).

    • Set the apparatus to the desired revolution speed.

    • Pump the mobile phase (e.g., the lower phase) into the column at a specific flow rate.

    • Once hydrodynamic equilibrium is reached, inject the crude sample dissolved in a small volume of the solvent mixture.

    • Continuously elute with the mobile phase and collect fractions at regular intervals.

  • Analysis and Purification:

    • Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify fractions containing this compound.[17]

    • Combine the fractions containing high-purity this compound.

    • Evaporate the solvent under reduced pressure to yield purified this compound. Purity can reach over 91-92%.[14][17]

    • Confirm the structure of the purified compound using techniques like GC-MS, Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[15][17]

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product raw_material Plant Material (e.g., Citrus Peel) crude_oil Crude Essential Oil raw_material->crude_oil Steam Distillation / Supercritical Fluid Extraction hsccc HSCCC Separation (n-hexane/methanol/water) crude_oil->hsccc Sample Injection fractions Collected Fractions hsccc->fractions analysis GC-MS Analysis fractions->analysis pure_this compound Purified this compound (>92% Purity) analysis->pure_this compound Combine & Evaporate

Diagram 1: General workflow for extraction and purification of this compound.
Protocol 2: Quantification of this compound in a Beverage Matrix

This protocol outlines the quantitative analysis of this compound in a liquid food matrix, such as a citrus beverage, using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of high-purity (>98%) this compound standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the sample.

  • Sample Preparation:

    • Degas the beverage sample to remove carbonation, if present.

    • Perform a liquid-liquid extraction. For example, mix 10 mL of the beverage with 10 mL of a non-polar solvent like n-hexane.

    • Vortex the mixture vigorously for 2 minutes and centrifuge to separate the phases.

    • Carefully collect the organic (upper) layer containing the this compound.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector is suitable.[18][19]

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound absorbs (e.g., 235-245 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[15]

G start Beverage Sample prep Sample Preparation (Degas, Liquid-Liquid Extraction) start->prep filter Filtration (0.45 µm) prep->filter hplc HPLC-UV Analysis filter->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (vs. Calibration Curve) data->quant result This compound Concentration quant->result

Diagram 2: Analytical workflow for this compound quantification in a beverage.
Protocol 3: Sensory Evaluation using the Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products. This protocol can be used to assess the impact of adding this compound to a beverage compared to a control.[20]

Methodology:

  • Panelist Selection:

    • Select a panel of at least 25-30 trained or consumer panelists.

    • Ensure panelists have no flavor/aroma sensitivities or allergies.

    • Instruct panelists to avoid consuming strong-flavored foods, coffee, or smoking for at least one hour prior to the test.[20]

  • Sample Preparation:

    • Prepare two batches of the beverage: a control batch (A) and a test batch with a specific concentration of this compound (B).

    • Ensure both batches are at the same temperature and served in identical, odorless tasting cups.[21]

    • Label the cups with random three-digit codes.

  • Test Setup:

    • For each panelist, present a set of three samples. The set will either be (A, A, B) or (B, B, A), with the order randomized for each panelist.

    • Provide panelists with a palate cleanser, such as unsalted crackers and room-temperature water.[21]

    • Conduct the test in a controlled environment free from distracting odors or noises.[22]

  • Evaluation:

    • Instruct panelists to taste each of the three samples from left to right.

    • Ask panelists to identify which of the three samples is different from the other two.

    • Panelists must make a choice, even if they are guessing.

  • Data Analysis:

    • Count the total number of panelists and the number of correct identifications.

    • Use a statistical table for the triangle test (based on the binomial distribution) to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

    • A significant result indicates that the addition of this compound created a perceivable sensory difference.

G cluster_setup Setup cluster_execution Execution cluster_analysis Analysis panel Select Panelists (n > 25) prep Prepare Samples (A = Control, B = Test) present Present 3 Coded Samples (e.g., A, B, A) prep->present evaluate Panelist identifies the 'different' sample present->evaluate collect Collect Responses evaluate->collect stats Statistical Analysis (Binomial Test) collect->stats result Conclusion: Perceivable Difference? (Yes/No) stats->result G Generalized Bitter Taste Transduction Pathway cluster_membrane Cell Membrane cluster_cyto Cytosol noot This compound (Bitter Ligand) t2r T2R Bitter Receptor (GPCR) noot->t2r Binds gust G-protein (Gustducin) t2r->gust Activates plc PLCβ2 gust->plc Activates ip3 IP3 plc->ip3 Generates trpm5 TRPM5 Channel depol Cell Depolarization trpm5->depol Influx of Na⁺ ip3r IP3R ip3->ip3r Binds ca_ion Ca²⁺ ca_ion->trpm5 Opens atp ATP Release depol->atp neuron Signal to Afferent Neuron atp->neuron er Endoplasmic Reticulum ip3r->ca_ion Release

References

Application Notes and Protocols for the Development of Topical Formulations Containing Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar, is gaining significant interest for topical applications due to its diverse biological activities.[1] It has demonstrated protective effects against UVB-induced skin damage, anti-inflammatory properties, and potential in preventing photoaging.[2][3] this compound is approved for use in food and cosmetics and is considered non-toxic to humans.[4]

The primary challenge in developing topical formulations of this compound lies in its low aqueous solubility and potential for instability and volatility.[4][5] These application notes provide a comprehensive overview of the physicochemical properties of this compound, strategies for formulation development to enhance its delivery into the skin, and detailed protocols for key experimental evaluations.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental for designing effective topical delivery systems.

PropertyValueReference
Molecular Formula C₁₅H₂₂O[3][6]
Molecular Weight 218.34 g/mol [4][6]
Appearance Clear or white crystals; impure samples may be a viscous yellow liquid[1][4]
Melting Point 36 °C[1][4]
Boiling Point 170 °C[1][4]
Solubility
In water: Practically insoluble[1]
In ethanol: ~33 mg/mL[3]
In DMSO: ~20 mg/mL[3]
In dimethyl formamide (DMF): ~33 mg/mL[3]
In a 1:3 solution of ethanol:PBS (pH 7.2): ~0.25 mg/mL[3]
Very soluble in dichloromethane, ethyl acetate; soluble in hexanes[1][4]
UV/Vis. λmax 238 nm[3]
LogP 3.9[6]

Formulation Development Strategies

To overcome the challenges of this compound's low water solubility and stability, various advanced formulation strategies can be employed. The goal is to develop a formulation that enhances the solubility and penetration of this compound into the skin while ensuring its stability.

Encapsulation

Encapsulation technologies are a promising approach to improve the delivery of this compound.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound, enhancing their aqueous solubility and protecting them from degradation.[5][7] Studies have shown that cyclodextrin encapsulation can improve this compound's photo- and thermal stability.[5][7]

  • Lignin: Lignin-encapsulated this compound has been shown to reduce volatility and phytotoxicity.[2][8] This formulation also demonstrated improved toxicity against ticks compared to an emulsifiable formulation.[2][8]

  • Liposomes: Liposomal formulations of this compound have been developed with an encapsulation efficiency of 76%.[9]

Nanoformulations

Nano-sized delivery systems can increase the surface area for drug absorption and improve skin penetration.

  • Nanoemulsions: These are transparent, thermodynamically stable systems of oil, water, surfactant, and co-surfactant. They can be formulated by high-pressure homogenization and can enhance the topical delivery of poorly soluble drugs.[10][11]

  • Microemulsions: Similar to nanoemulsions, microemulsions are stable, isotropic mixtures that can improve the skin permeation of drugs by acting as a penetration enhancer and increasing drug solubility.[12][13][14]

The following table summarizes a comparison of different formulation strategies for this compound based on available data.

Formulation TypeKey FindingsReference
Emulsifiable Formulation - Higher volatility (40% recovered from traps after 24h) - Lower photostability (26% retained after 1h light exposure) - Lower toxicity to ticks (LC₅₀ = 35 ng/cm²)[2][4]
Lignin-Encapsulated - Lower volatility (15% recovered from traps after 24h) - Higher photostability (92% retained after 1h light exposure) - Higher toxicity to ticks (LC₅₀ = 20 ng/cm²)[2][4]
Liposomal Formulation - Encapsulation efficiency of 76%[9]
Cyclodextrin Complex - Enhanced aqueous solubility - Improved photo- and thermal stability[5][7]

Experimental Protocols

Solubility Studies

Objective: To determine the saturation solubility of this compound in various solvents and oils for formulation development.

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent (e.g., ethanol, propylene glycol, various oils) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 32 °C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved this compound.

  • Filter the supernatant through a 0.45 µm filter.

  • Dilute an aliquot of the filtered solution with a suitable solvent.

  • Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV at 238 nm.[3]

Formulation Preparation

Objective: To prepare a stable this compound-loaded nanoemulsion.

Methodology:

  • Dissolve this compound in the selected oil phase (e.g., castor oil).

  • In a separate vessel, mix the surfactant (e.g., Tween 80) and co-surfactant (e.g., Polyethylene glycol 600) with water (the aqueous phase).[10]

  • Slowly add the oil phase to the aqueous phase while stirring at high speed to form a coarse emulsion.

  • Homogenize the coarse emulsion using a high-pressure homogenizer at a specified pressure and number of cycles to obtain a translucent nanoemulsion.

  • Characterize the nanoemulsion for globule size, polydispersity index (PDI), and zeta potential.

Stability Testing

Objective: To evaluate the physical and chemical stability of the developed this compound formulations under various conditions.

Methodology:

  • Package the formulations in their final proposed containers.

  • Store the samples under different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[15]

  • Conduct freeze-thaw cycle testing (e.g., -10°C to 25°C for several cycles) to assess physical stability.

  • Perform photostability testing by exposing the formulation to a controlled light source.[15]

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and evaluate for:

    • Physical changes: Appearance, color, odor, phase separation, pH, and viscosity.

    • Chemical stability: Quantification of this compound content by HPLC to assess degradation.

    • Microbiological stability: Test for microbial growth.

In Vitro Skin Permeation Study

Objective: To evaluate the permeation of this compound from different topical formulations through the skin.

Methodology (using Franz Diffusion Cells):

  • Skin Preparation: Use excised human or animal (e.g., porcine) skin. Thaw frozen skin at room temperature. If necessary, separate the epidermis from the dermis by heat treatment. Ensure skin integrity before use.

  • Franz Diffusion Cell Setup: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable medium that ensures sink conditions (e.g., a solution of ethanol:PBS).[3] Maintain the temperature at 32 °C and stir continuously.

  • Dosing: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor medium and replace with fresh medium.

  • Mass Balance: At the end of the experiment, dismantle the setup and:

    • Wash the skin surface to recover unabsorbed this compound.

    • Separate the epidermis and dermis.

    • Extract this compound from the skin layers using a suitable solvent.

  • Quantification: Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated analytical method like HPLC.

Analytical Method for Quantification of this compound

Objective: To develop and validate an HPLC method for the quantification of this compound in formulation and skin samples.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 3.0 mm, 5 µm).[16]

  • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v).[17]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.[3]

  • Sample Preparation:

    • Formulations: Dilute with a suitable solvent (e.g., methanol).

    • Skin Extracts: Extract this compound from skin samples with a solvent like methanol, followed by centrifugation and filtration.[17]

  • Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound in Skin

This compound has been shown to modulate several signaling pathways in skin cells, contributing to its protective and anti-inflammatory effects.

G cluster_uvb UVB-Induced Damage cluster_nk This compound Intervention cluster_pathways Signaling Pathways UVB UVB Radiation ROS ROS Production UVB->ROS induces AhR AhR Activation UVB->AhR induces PKC PKCζ / p38 MAPK UVB->PKC induces This compound This compound NRF2 NRF2 Activation This compound->NRF2 activates This compound->AhR inhibits This compound->PKC inhibits HO1 HO-1 Expression NRF2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->ROS reduces CYP1A1 CYP1A1 Expression AhR->CYP1A1 Xenobiotic Xenobiotic Metabolism CYP1A1->Xenobiotic NFkB NF-κB Activation PKC->NFkB Chemokines Chemokine Production (TARC/CCL17, MDC/CCL22) NFkB->Chemokines Inflammation Inflammation Chemokines->Inflammation promotes

Caption: this compound's protective mechanism in skin cells.

Experimental Workflow: Formulation Development and Evaluation

The following diagram outlines the logical workflow for the development and evaluation of a topical this compound formulation.

G cluster_formulation Formulation Development cluster_evaluation Pre-clinical Evaluation cluster_analysis Analytical Method cluster_final Final Outcome Solubility Solubility Studies Excipient Excipient Selection Solubility->Excipient Formulation Formulation Preparation (e.g., Nanoemulsion) Excipient->Formulation Characterization Physicochemical Characterization (Size, pH, Viscosity) Formulation->Characterization Stability Stability Testing Characterization->Stability Permeation In Vitro Skin Permeation Characterization->Permeation Safety Safety/Toxicity Assessment Permeation->Safety Optimized Optimized Topical Formulation Safety->Optimized HPLC HPLC Method Development & Validation HPLC->Solubility HPLC->Stability HPLC->Permeation

Caption: Workflow for topical this compound formulation.

Experimental Workflow: In Vitro Skin Permeation Study

This diagram details the steps involved in conducting an in vitro skin permeation study using Franz diffusion cells.

G Start Start SkinPrep Skin Preparation (Thawing, Sectioning) Start->SkinPrep CellSetup Franz Cell Assembly (Skin Mounting) SkinPrep->CellSetup ReceptorFill Fill Receptor with Medium (32°C, Stirring) CellSetup->ReceptorFill Dosing Apply Formulation to Skin ReceptorFill->Dosing Sampling Collect Samples from Receptor (Timed Intervals) Dosing->Sampling MassBalance End of Experiment: Mass Balance Calculation Sampling->MassBalance After 24h Analysis HPLC Analysis of Samples Sampling->Analysis During Experiment MassBalance->Analysis Data Data Analysis (Flux, Permeation Profile) Analysis->Data End End Data->End

Caption: In vitro skin permeation study workflow.

References

Nootkatone: A Versatile Chiral Precursor for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nootkatone, a naturally occurring sesquiterpenoid ketone best known as the characteristic aroma of grapefruit, is emerging as a valuable and versatile chiral precursor in organic synthesis. Its rigid, bicyclic structure and three stereocenters make it an attractive starting material for the synthesis of other complex chiral molecules, particularly other sesquiterpenes and bioactive compounds. The use of nootkatone as a chiral building block, a concept central to "chiral pool" synthesis, allows for the transfer of its inherent stereochemistry to new target molecules, often simplifying complex synthetic routes and avoiding the need for challenging asymmetric transformations.

This document provides detailed application notes and experimental protocols for the use of (+)-nootkatone as a chiral precursor in the synthesis of other eremophilane sesquiterpenes and novel bioactive derivatives.

Application I: Synthesis of Eremophilane Sesquiterpenes

The eremophilane family of sesquiterpenes shares the same carbon skeleton as this compound, making it an ideal starting material for their synthesis. By leveraging the existing stereochemistry of this compound, chemists can achieve stereocontrolled access to other members of this class. A notable example is the partial synthesis of (+)-valerianol.

Synthetic Pathway: (+)-Nootkatone to (+)-Valerianol

The conversion of (+)-nootkatone to (+)-valerianol involves a key stereoselective reduction of the enone functionality. This transformation highlights how the inherent chirality of the this compound scaffold can direct the approach of reagents to control the stereochemical outcome at a new stereocenter.

G This compound (+)-Nootkatone Reduction Stereoselective Reduction This compound->Reduction e.g., LiAlH4 Valerianol (+)-Valerianol Reduction->Valerianol

Caption: Synthetic route from (+)-Nootkatone to (+)-Valerianol.

Experimental Protocol: Synthesis of (+)-Valerianol from (+)-Nootkatone

This protocol is adapted from the principles of stereoselective reductions of similar eremophilane ketones.

Materials:

  • (+)-Nootkatone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • A solution of (+)-nootkatone (1.0 mmol) in anhydrous diethyl ether (20 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The solution is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (1.2 mmol) is carefully added portion-wise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the sequential and careful addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting suspension is stirred for 30 minutes until a white precipitate forms.

  • The solid is removed by filtration and washed with diethyl ether.

  • The combined organic phases are washed with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford (+)-valerianol.

Quantitative Data:

Starting MaterialProductReagentYield
(+)-Nootkatone(+)-ValerianolLiAlH₄Typically >90%

Application II: Derivatization of the this compound Scaffold for Bioactivity Screening

The this compound skeleton can be chemically modified to generate a library of new compounds for screening of biological activities, such as insecticidal and antimicrobial properties. These modifications often take advantage of the reactivity of the α,β-unsaturated ketone and the exocyclic double bond.

Synthetic Workflow: Generation of this compound Derivatives

The following workflow illustrates a general approach to creating a diverse set of this compound derivatives.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_products Derivative Library This compound (+)-Nootkatone Dehydrogenation Dehydrogenation This compound->Dehydrogenation Epoxidation Epoxidation This compound->Epoxidation Carbonyl_Chem α-Carbonyl Chemistry This compound->Carbonyl_Chem Dienones Dienones Dehydrogenation->Dienones Epoxides Epoxides Epoxidation->Epoxides Alpha_Functionalized α-Functionalized Ketones Carbonyl_Chem->Alpha_Functionalized

Caption: Workflow for the generation of a this compound derivative library.

Experimental Protocols for this compound Derivatization

The following protocols are based on published methods for the synthesis of this compound derivatives.

Materials:

  • (+)-Nootkatone

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (+)-nootkatone (1.0 mmol) in toluene (10 mL), iodine (0.1 mmol) and DMSO (5.0 mmol) are added under an argon atmosphere.

  • The reaction mixture is refluxed for 6 hours.

  • After cooling to room temperature, the mixture is diluted with MTBE (60 mL).

  • The organic layer is washed with saturated Na₂S₂O₃ solution (3 x 30 mL) and brine (3 x 30 mL).

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to yield the dehydrogenated products.

Quantitative Data for Dehydrogenation:

Starting MaterialProductYield
(+)-NootkatoneDehydrogenated derivativesVariable, up to 51% for the major dienone product

Materials:

  • (+)-Nootkatone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • 10% aqueous sodium sulfite (Na₂SO₃) solution

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (+)-nootkatone (1.0 mmol) in DCM (6 mL), m-CPBA (3.4 mmol) is added.

  • The mixture is stirred at room temperature for 5 days.

  • The reaction mixture is diluted with MTBE (50 mL).

  • The organic layer is washed with 10% Na₂SO₃ solution (3 x 30 mL), 10% NaOH solution (3 x 30 mL), and brine (3 x 30 mL).

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to afford the epoxide derivatives.

Quantitative Data for Epoxidation:

Starting MaterialProduct(s)Yield(s)
(+)-NootkatoneEpoxide derivatives21-30% for various epoxides

Conclusion

(+)-Nootkatone serves as a readily available and stereochemically rich starting material for the synthesis of a variety of other complex molecules. Its utility as a chiral precursor is demonstrated in the stereocontrolled synthesis of other eremophilane sesquiterpenes and in the generation of diverse libraries of bioactive compounds. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this valuable natural product. The continued exploration of this compound as a chiral building block is expected to lead to the development of novel synthetic methodologies and the discovery of new chemical entities with valuable biological properties.

In Vitro Experimental Models to Assess Nootkatone Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and other citrus fruits, has garnered significant scientific interest due to its diverse pharmacological properties.[1][2] Preclinical in vitro studies have demonstrated its potential as an anti-inflammatory, anticancer, antioxidant, and metabolic regulatory agent.[1][3] This document provides detailed application notes and protocols for assessing the bioactivity of this compound in various in vitro experimental models. The methodologies described herein are based on established scientific literature and are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this promising bioactive compound.

Key Bioactivities and In Vitro Models

This compound's multifaceted bioactivities can be investigated using a range of established cell-based assays. The primary areas of investigation include its anti-inflammatory, anticancer, metabolic modulatory, and antioxidant effects.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators.[3] A common in vitro model for assessing anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Featured In Vitro Model: RAW 264.7 murine macrophage cell line.

Key Assays:

  • Nitric Oxide (NO) Production Assay (Griess Assay)

  • Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification (ELISA)

  • Western Blot Analysis of NF-κB Signaling Pathway Proteins

Anticancer Activity

This compound exhibits antiproliferative and pro-apoptotic activity in various cancer cell lines.[4][5] Its mechanisms of action often involve the activation of AMP-activated protein kinase (AMPK), leading to the inhibition of cancer cell growth and survival pathways.[6]

Featured In Vitro Models:

  • MCF-7 (human breast cancer)

  • HCT-116 and SW480 (human colorectal cancer)

  • A549 (human non-small-cell lung cancer)

Key Assays:

  • Cell Viability and Proliferation Assays (MTT, CCK-8)

  • Apoptosis Assays (e.g., Annexin V/PI staining)

  • Western Blot Analysis of Apoptotic and Cell Cycle-Related Proteins

Metabolic Regulation

A significant aspect of this compound's bioactivity is its ability to activate AMPK, a central regulator of cellular energy metabolism.[3][4][6] This activation has implications for conditions such as obesity and type 2 diabetes.

Featured In Vitro Models:

  • C2C12 (mouse myoblast) cell line for skeletal muscle metabolism.

  • 3T3-L1 (mouse pre-adipocyte) cell line for adipogenesis and lipid metabolism.

  • Hepa 1-6 (mouse hepatoma) cells for hepatic glucose metabolism.

Key Assays:

  • Western Blot Analysis of AMPK and downstream targets (e.g., ACC) phosphorylation.

  • Glucose Uptake Assays

  • Adipogenesis and Lipid Accumulation Assays (Oil Red O staining)

Antioxidant Activity

This compound has demonstrated antioxidant properties, which contribute to its protective effects against cellular damage.[4]

Key Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Cellular Reactive Oxygen Species (ROS) Measurement (e.g., using DCFH-DA)

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on this compound's bioactivity.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

BioactivityCell LineAssayThis compound ConcentrationEffectReference
Anti-inflammatoryRAW 264.7Nitric Oxide (NO) ProductionNot specifiedInhibition of NO production[7]
Antioxidant-DPPH Radical ScavengingNot specifiedRadical scavenging activity[8]
Antioxidant3T3-L1ROS Generation50, 100, 200 µMSignificant decrease in ROS formation[9]

Table 2: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeAssayIC50 ValueReference
HXO-Rb44Human RetinoblastomaCCK-8Concentration-dependent inhibition[10]
HCT-116Human Colorectal CancerCell ProliferationConcentration-dependent inhibition[5]
SW480Human Colorectal CancerCell ProliferationConcentration-dependent inhibition[5]
MCF-7Human Breast CancerMTTConcentration-dependent inhibition[11]

Table 3: Metabolic Regulatory Effects of this compound

Cell LineBioactivityAssayThis compound ConcentrationEffectReference
C2C12AMPK ActivationWestern Blot100 µMIncreased phosphorylation of AMPKα[12]
Hepa 1-6AMPK ActivationWestern BlotConcentration-dependentIncreased phosphorylation of AMPKα[12]
3T3-L1Lipid AccumulationOil Red O Staining50, 100, 200 µMInhibition by 10%, 18%, and 55% respectively[9]
C2C12AMPK ActivationIn vitro screening150 µMActivation of AMPKα (1077%) and AMPKβ (358%)[3]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

Application: To determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic concentration range for subsequent bioactivity assays.

Materials:

  • Selected cell line (e.g., MCF-7, RAW 264.7)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Application: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[15] Include a control group (no LPS, no this compound), an LPS-only group, and this compound-only groups.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.[14]

  • Add 100 µL of Griess reagent (equal parts of Part A and Part B mixed just before use) to the supernatant in a new 96-well plate.[14]

  • Incubate at room temperature for 10 minutes in the dark.[14]

  • Measure the absorbance at 540 nm.[14]

  • Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Protocol 3: Western Blot for AMPK Activation

Application: To determine if this compound activates AMPK by detecting the phosphorylation of AMPKα at Threonine 172.

Materials:

  • Cell line of interest (e.g., C2C12, Hepa 1-6)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat cells with this compound at desired concentrations and time points.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the antibody for total AMPKα to normalize the results.

Protocol 4: DPPH Radical Scavenging Assay

Application: To assess the direct antioxidant capacity of this compound in a cell-free system.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol (e.g., 0.1 mM)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare various concentrations of this compound and the positive control in methanol or ethanol.

  • In a 96-well plate, add a specific volume of the this compound or control solutions to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measure the absorbance at 517 nm.[17]

  • The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

Visualizations: Signaling Pathways and Workflows

Nootkatone_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_Inhibitor IκBα TLR4->NFkB_Inhibitor Phosphorylates and Degrades This compound This compound This compound->NFkB_Inhibitor Inhibits Degradation NFkB NF-κB NFkB_Active Active NF-κB (p65/p50) NFkB->NFkB_Active Activation Nucleus Nucleus NFkB_Active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Expression

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Nootkatone_AMPK_Activation_Pathway This compound This compound AMP_ATP_Ratio ↑ AMP/ATP Ratio This compound->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Allosteric Activation p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation ACC ACC p_AMPK->ACC Phosphorylates Fatty_Acid_Oxidation Fatty Acid Oxidation p_AMPK->Fatty_Acid_Oxidation Promotes Glucose_Uptake Glucose Uptake p_AMPK->Glucose_Uptake Promotes p_ACC p-ACC (Inactive) Fatty_Acid_Synthesis Fatty Acid Synthesis p_ACC->Fatty_Acid_Synthesis Inhibits

Caption: this compound activates the AMPK signaling pathway.

Experimental_Workflow_Nootkatone_Bioactivity Start Start: Select Cell Line (e.g., RAW 264.7, MCF-7, C2C12) Cell_Culture Cell Culture and Seeding in 96-well or 6-well plates Start->Cell_Culture MTT_Assay Determine Non-Toxic Dose Range (MTT Assay) Cell_Culture->MTT_Assay Treatment Treat Cells with this compound (and appropriate controls, e.g., LPS) MTT_Assay->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection Bioactivity_Assays Bioactivity Assays Griess Griess Assay (NO) Data_Collection->Griess ELISA ELISA (Cytokines) Data_Collection->ELISA Western_Blot Western Blot (Protein Expression/ Phosphorylation) Data_Collection->Western_Blot qPCR qPCR (Gene Expression) Data_Collection->qPCR Analysis Data Analysis and Interpretation Griess->Analysis ELISA->Analysis Western_Blot->Analysis qPCR->Analysis

Caption: General experimental workflow for assessing this compound's bioactivity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Nootkatone Biotransformation Yields

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the biotransformation of nootkatone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for this compound biotransformation?

A1: The typical workflow involves several key stages: strain selection and engineering, cultivation of the microbial host, biotransformation of the precursor (valencene or a substrate like glucose for de novo synthesis), extraction of this compound, and subsequent purification and analysis.

Q2: Which microorganisms are commonly used for this compound production?

A2: A variety of microorganisms have been successfully used, including the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, bacteria such as Escherichia coli, and various fungi like Botryodiplodia theobromae and Phanerochaete chrysosporium.[1][2] The choice of organism often depends on the specific biotransformation strategy (whole-cell vs. enzymatic) and the desired production scale.

Q3: What are the primary metabolic pathways involved in this compound biosynthesis?

A3: this compound is a sesquiterpenoid. In microbial hosts engineered for de novo synthesis, the production starts from a central carbon source like glucose, which feeds into the mevalonate (MVA) pathway to produce farnesyl pyrophosphate (FPP).[3] FPP is then converted to valencene by valencene synthase. Finally, a cytochrome P450 monooxygenase (CYP) hydroxylates valencene to form nootkatol, which is then oxidized to this compound by a dehydrogenase.[4][5]

Q4: Is this compound toxic to the microbial hosts?

A4: Yes, product inhibition can be a significant issue. High concentrations of this compound can be toxic to the microbial cells, thereby limiting the overall yield.[1] Strategies to mitigate this include in-situ product removal using a two-phase system or continuous extraction methods.

Troubleshooting Guide

This guide addresses specific problems that may arise during this compound biotransformation experiments.

Problem 1: Low or no this compound production.

Possible Cause Troubleshooting Step
Inefficient enzyme activity - Verify enzyme expression: Use SDS-PAGE or Western blot to confirm the expression of key enzymes like valencene synthase and cytochrome P450. - Optimize codon usage: Ensure the gene sequences are optimized for the expression host. - Protein engineering: Consider site-directed mutagenesis to improve enzyme kinetics. A mutant of valencene synthase (M560L) showed a 60% increase in valencene production.[6]
Precursor limitation - Metabolic engineering: Overexpress key enzymes in the upstream pathway (e.g., tHMG1 in the MVA pathway) to increase the pool of FPP.[3] - Downregulate competing pathways: Reduce the metabolic flux towards competing pathways, such as sterol biosynthesis, by downregulating or knocking out genes like ERG9.[3]
Sub-optimal culture conditions - Optimize medium composition: Systematically vary carbon and nitrogen sources, pH, and temperature. - Improve aeration: Ensure adequate oxygen supply, as cytochrome P450s are oxygen-dependent.[5]
Substrate/Product Inhibition - Implement a two-phase system: Use an organic solvent (e.g., dodecane, orange essential oil) to extract this compound from the aqueous phase as it is produced, reducing its concentration in the vicinity of the cells.[1][4] - Fed-batch fermentation: Gradually feed the substrate (valencene or carbon source) to maintain a low, non-toxic concentration.

Problem 2: Accumulation of intermediate products (e.g., nootkatol).

Possible Cause Troubleshooting Step
Inefficient dehydrogenase activity - Screen for effective dehydrogenases: Test different dehydrogenases for their ability to efficiently oxidize nootkatol to this compound. Dehydrogenases from the SDR family have proven effective.[3] - Co-factor regeneration: Ensure an adequate supply of the necessary co-factors (e.g., NAD+/NADP+) for the dehydrogenase.
Imbalance in enzyme expression levels - Tune promoter strength: Use promoters of varying strengths to balance the expression levels of the cytochrome P450 and the dehydrogenase.

Problem 3: Difficulty in extracting and purifying this compound.

Possible Cause Troubleshooting Step
Complex fermentation broth - Optimize extraction solvent: Test different organic solvents (e.g., ethyl acetate, hexane) for optimal this compound recovery. - Pre-treatment of broth: Centrifuge the broth to remove cells and other solid materials before extraction.[7]
Co-elution of impurities - High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used to purify this compound from fermentation broth with high purity.[7][8][9][10] A suitable two-phase solvent system, such as n-hexane/methanol/water, can be employed.[7][8][9][10]

Data Presentation

Table 1: this compound Yields from Various Biotransformation Strategies

Microorganism Strategy Precursor Yield (mg/L) Reference
Saccharomyces cerevisiaeMetabolic Engineering (de novo)Glucose804.96[6]
Saccharomyces cerevisiaeMetabolic Engineering (de novo)Glucose1020[11][12]
Yarrowia lipolytica 2.2abWhole-cell biotransformationValencene628.41[4]
Yarrowia lipolytica 2.2abPartitioning bioreactorValencene852.3[4]
Botryodiplodia theobromae 1368Whole-cell biotransformationValencene231.7[1][4]
Phanerochaete chrysosporiumWhole-cell biotransformationValencene100.8[1]
Escherichia coliEngineered enzymesValencene120[4]

Experimental Protocols

Protocol 1: General Whole-Cell Biotransformation of Valencene to this compound

  • Inoculum Preparation:

    • Inoculate a single colony of the selected microorganism into a suitable liquid medium.

    • Incubate at the optimal temperature and shaking speed for 24-48 hours.

  • Bioreactor Setup:

    • Prepare the production medium in a bioreactor and sterilize.

    • Inoculate the bioreactor with the seed culture.

    • Maintain optimal pH, temperature, and dissolved oxygen levels.

  • Biotransformation:

    • Once the culture reaches the desired cell density, add valencene (often dissolved in a carrier solvent like ethanol or Tween-80 to improve dispersion).

    • For a two-phase system, add a sterile organic solvent to the bioreactor.

    • Continue the fermentation for the desired period (e.g., 36-72 hours).[7]

  • Extraction:

    • Separate the cells from the broth by centrifugation.

    • Extract the supernatant (and the organic phase if used) with a suitable solvent like ethyl acetate.

    • Combine the organic extracts and evaporate the solvent to obtain the crude product.

  • Analysis:

    • Analyze the crude extract for this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Visualizations

Nootkatone_Biosynthesis_Pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl_CoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP Valencene Valencene FPP->Valencene Valencene Synthase Nootkatol Nootkatol Valencene->Nootkatol Cytochrome P450 Monooxygenase This compound This compound Nootkatol->this compound Dehydrogenase

Caption: De novo biosynthesis pathway of this compound from glucose.

Troubleshooting_Workflow Start Low this compound Yield Check_Enzyme Verify Enzyme Expression and Activity Start->Check_Enzyme Check_Precursor Assess Precursor Availability Check_Enzyme->Check_Precursor Activity OK Optimize_Enzyme Codon Optimization/ Protein Engineering Check_Enzyme->Optimize_Enzyme No/Low Activity Check_Conditions Evaluate Culture Conditions Check_Precursor->Check_Conditions Sufficient Optimize_Pathway Metabolic Engineering: Overexpress Upstream/ Downregulate Competing Pathways Check_Precursor->Optimize_Pathway Limited Check_Toxicity Investigate Product/ Substrate Toxicity Check_Conditions->Check_Toxicity Optimal Optimize_Culture Optimize Medium, pH, Temp, Aeration Check_Conditions->Optimize_Culture Sub-optimal Implement_Extraction Implement In-situ Product Removal Check_Toxicity->Implement_Extraction Inhibition Observed End Improved Yield Check_Toxicity->End No Inhibition Optimize_Enzyme->End Optimize_Pathway->End Optimize_Culture->End Implement_Extraction->End

Caption: A logical workflow for troubleshooting low this compound yields.

References

Technical Support Center: Enhancing the Low Water Solubility of Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nootkatone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the low water solubility of this promising sesquiterpenoid.

Frequently Asked Questions (FAQs)

1. What is the baseline water solubility of this compound?

2. What are the primary techniques to enhance the aqueous solubility of this compound?

The most effective and commonly cited techniques for improving the water solubility of this compound and similar lipophilic compounds include:

  • Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Nanoemulsion Formulation: Dispersing this compound in a fine oil-in-water emulsion with droplet sizes in the nanometer range.

  • Solid Dispersion: Dispersing this compound in a solid, water-soluble carrier matrix.

3. Which cyclodextrins are most effective for solubilizing this compound?

Studies have shown that both beta-cyclodextrin (β-CD) and hydroxypropyl-beta-cyclodextrin (HP-β-CD) form stable inclusion complexes with this compound, significantly enhancing its aqueous solubility. β-CD, in particular, has been noted for its superior enhancement of both solubility and photostability.

4. What are the main challenges when working with this compound in aqueous solutions?

Due to its high hydrophobicity and volatility, researchers may encounter the following issues:

  • Precipitation: this compound can easily precipitate out of aqueous solutions, especially upon standing or with changes in temperature.

  • Phase Separation: In emulsion-based systems, phase separation can occur if the formulation is not optimized.

  • Inaccurate Concentration Measurements: The volatility of this compound can lead to loss of the compound during sample preparation and handling, resulting in inaccurate measurements.

Troubleshooting Guides

Technique 1: Cyclodextrin Inclusion Complexation

This technique involves the encapsulation of the non-polar this compound molecule within the hydrophobic inner cavity of a cyclodextrin, a cyclic oligosaccharide. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.

Cyclodextrin TypeMolar Ratio (this compound:CD)Solubility Enhancement FactorReference
β-Cyclodextrin1:1Significant Increase
HP-β-Cyclodextrin1:1Significant Increase

(Note: Specific quantitative values from the primary literature are pending full-text access, but studies confirm a significant enhancement in aqueous solubility.)

This protocol is adapted from general methods for preparing cyclodextrin inclusion complexes with essential oils.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Distilled Water

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Freeze-dryer or vacuum oven

Procedure:

  • Prepare the Cyclodextrin Solution: In a beaker, dissolve β-CD or HP-β-CD in distilled water with continuous stirring. Gently heat the solution to 50-60°C to aid dissolution.

  • Prepare the this compound Solution: In a separate container, dissolve this compound in a minimal amount of ethanol.

  • Form the Complex: Slowly add the this compound-ethanol solution dropwise to the aqueous cyclodextrin solution while maintaining constant stirring.

  • Incubate: Continue stirring the mixture for 2-4 hours at a constant temperature (e.g., 50°C).

  • Precipitate the Complex: Gradually cool the solution to room temperature and then place it in a refrigerator (4°C) overnight to allow the inclusion complex to precipitate.

  • Isolate the Complex: Collect the precipitate by filtration.

  • Wash and Dry: Wash the collected solid with a small amount of cold distilled water to remove any free this compound or cyclodextrin. Dry the final product in a vacuum oven or using a freeze-dryer to obtain a fine powder.

Diagram: this compound-Cyclodextrin Inclusion Complex Formation

G cluster_0 Step 1: Solubilization cluster_1 Step 2: Complexation & Precipitation cluster_2 Step 3: Isolation & Drying This compound This compound Nootkatone_Solution This compound in Ethanol This compound->Nootkatone_Solution dissolve in Ethanol Ethanol Cyclodextrin Cyclodextrin CD_Solution Aqueous CD Solution Cyclodextrin->CD_Solution dissolve in Water Water Mixing Mix and Stir (2-4 hours) Nootkatone_Solution->Mixing CD_Solution->Mixing Cooling Cool and Refrigerate (overnight) Mixing->Cooling Filtration Filter Precipitate Cooling->Filtration Drying Vacuum or Freeze Dry Filtration->Drying Final_Product This compound-CD Inclusion Complex (Powder) Drying->Final_Product

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.

IssuePossible Cause(s)Recommended Solution(s)
Low yield of precipitate - Incomplete complex formation.- The complex is too soluble at the precipitation temperature.- Increase the stirring time during complexation.- Ensure the cooling step is gradual and reaches a sufficiently low temperature (e.g., 4°C).
Precipitate is sticky or oily - Excess, uncomplexed this compound is present.- Ensure the molar ratio of this compound to cyclodextrin is appropriate (typically 1:1).- Wash the precipitate with a small amount of a non-solvent for the complex but a solvent for this compound (e.g., a cold water-ethanol mixture).
Final product has low solubility - The product is a physical mixture rather than a true inclusion complex.- Confirm complex formation using analytical techniques like DSC, FTIR, or NMR.- Optimize the preparation method (e.g., try the kneading or freeze-drying method).
Inconsistent results - Variability in raw materials.- Inconsistent stirring speed or temperature control.- Use high-purity this compound and cyclodextrins.- Precisely control experimental parameters using a calibrated magnetic stirrer and water bath.
Technique 2: Nanoemulsion Formulation

Nanoemulsions are kinetically stable colloidal dispersions of oil droplets in an aqueous phase, with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area for the dissolution of this compound.

This protocol is based on general methods for preparing essential oil nanoemulsions.

Materials:

  • This compound

  • Carrier oil (e.g

Technical Support Center: Optimization of Supercritical Fluid Extraction for Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of supercritical fluid extraction (SFE) of nootkatone.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using Supercritical CO₂ for this compound extraction? A1: The primary advantage is the ability to extract heat-sensitive compounds like this compound at low temperatures (e.g., 35-50°C), which minimizes thermal degradation.[1][2] Supercritical CO₂ is also non-toxic, non-flammable, and can be easily removed from the final product by simple depressurization, leaving behind a solvent-free extract.[1][2]

Q2: Why is my this compound yield lower than expected? A2: Low yield can be attributed to several factors, including suboptimal pressure and temperature, inadequate solvent-to-feed ratio, incorrect particle size of the raw material, or the absence of a suitable co-solvent to enhance the polarity of the supercritical fluid.[3][4][5]

Q3: What is a co-solvent and is it necessary for this compound extraction? A3: A co-solvent, or modifier, is a small amount of a polar solvent (like ethanol or methanol) added to the supercritical CO₂ to increase its polarity.[3][5] Since this compound is a weakly polar compound, using a co-solvent like ethanol can significantly improve extraction efficiency by enhancing the solvating power of the supercritical fluid.[5][6][7]

Q4: How does particle size affect the extraction process? A4: Smaller particle sizes increase the surface area available for extraction and reduce the diffusion path for the solvent, which can accelerate the process and improve efficiency.[3][4] However, excessively fine particles can lead to channeling or compaction in the extraction vessel, which may decrease overall yield.[4] A particle size range of 0.25 to 2.0 mm is often recommended for SFE of natural products.[4]

Troubleshooting Guide

Issue 1: Low Extraction Yield

Question: I have followed a standard protocol, but my final yield of this compound is consistently low. What parameters should I investigate to improve the yield?

Answer: Low yield is a common issue that can be resolved by systematically optimizing key SFE parameters. The solubility of this compound in supercritical CO₂ is highly dependent on the fluid's density, which is controlled by pressure and temperature.

  • Pressure: Increasing the pressure at a constant temperature raises the density of the supercritical CO₂, which generally increases its solvent power and the solubility of this compound.[3][4] Start by incrementally increasing the extraction pressure.

  • Temperature: The effect of temperature is twofold. At constant pressure, increasing temperature decreases the fluid's density (reducing solvent power) but increases the vapor pressure of this compound (enhancing its transfer into the fluid phase).[5] The optimal temperature must be found experimentally, as these two effects are opposing.

  • Co-solvent: If you are using pure CO₂, the addition of a polar co-solvent like ethanol (typically 5-15%) can dramatically increase the yield of weakly polar compounds like this compound.[5][7]

  • Flow Rate: A very high CO₂ flow rate may not allow sufficient contact time between the solvent and the raw material. Conversely, a very low flow rate can prolong the extraction time unnecessarily. Optimizing the solvent-to-feed ratio is crucial.[5]

  • Raw Material Preparation: Ensure the raw material (e.g., citrus peels) is properly dried and ground to an appropriate particle size to maximize surface area without causing bed compaction.[3][4]

Issue 2: Poor Selectivity and Impure Extract

Question: My extract contains a high level of impurities along with this compound. How can I improve the selectivity of the extraction?

Answer: Improving selectivity involves tuning the SFE parameters to specifically target this compound while leaving other compounds behind.

  • Fractional Separation: Implement a multi-stage separation process. After extraction, route the CO₂-extract mixture through a series of separators at progressively lower pressures. This allows for the fractional precipitation of different compounds based on their solubility, enabling the isolation of a purer this compound fraction.[2]

  • Modify CO₂ Density: Fine-tune the pressure and temperature. Lowering the density of the CO₂ (by decreasing pressure or increasing temperature) can make it more selective for lighter, more volatile compounds. Since this compound is a sesquiterpenoid, careful adjustment can help separate it from less desirable compounds.

  • Co-solvent Concentration: The type and concentration of the co-solvent can alter the selectivity. Experiment with different concentrations of ethanol or try other food-grade co-solvents to see how it impacts the co-extraction of impurities.[7][8]

Issue 3: Long Extraction Times

Question: The extraction process is taking too long to reach completion, making it inefficient. How can I reduce the overall extraction time?

Answer: Long extraction times are typically limited by mass transfer kinetics. The following adjustments can help expedite the process:

  • Increase CO₂ Flow Rate: A higher flow rate can accelerate the extraction, but be mindful that this can also increase operational costs. The goal is to find a rate that is fast enough without sacrificing efficiency due to insufficient residence time.[5]

  • Optimize Particle Size: Reducing the particle size of the raw material shortens the internal diffusion path for the solute, which is often the rate-limiting step.[3][4]

  • Dynamic vs. Static Extraction: Incorporate an initial static extraction phase. In this step, the extraction vessel is pressurized and allowed to sit for a period (e.g., 30-60 minutes) without CO₂ flow. This allows the supercritical fluid to fully penetrate the matrix and dissolve the this compound before the dynamic (flowing) phase begins, which can shorten the overall dynamic extraction time needed.[5][9]

Quantitative Data Summary

The following tables summarize the impact of key SFE parameters on extraction efficiency. Note that optimal values are highly dependent on the specific raw material and equipment used.

Table 1: Effect of Pressure and Temperature on Yield

Pressure (MPa)Temperature (°C)Co-SolventThis compound Yield/CompositionReference
15 - 2540 - 60NoneSFE showed higher selectivity than steam distillation.[10]
206070% Ethanol-WaterSuperior for extracting phenolic compounds (related class).[7][8]
27.546NoneOptimal condition for oleoresin yield (3.16%) in a study on Coreopsis tinctoria.[11]
306010% EthanolYield of 36.1% total lipids from insect larvae meal.[12]
16.2502.0 g/min EthanolOptimal for anthocyanin and phenolic compound extraction from Syzygium cumini.[13]

Table 2: Effect of Co-Solvent on Extraction

Base SolventCo-SolventConcentration (% v/v)ObservationReference
sc-CO₂None0Lower yield for polar/weakly polar compounds.[1]
sc-CO₂Ethanol5 - 15Significantly enhances solvation power for polar compounds.[5]
sc-CO₂Ethanol-Water (70:30)N/ASuperior extraction of phenolic compounds compared to pure solvents.[7][8]
sc-CO₂Water50Achieved highest flavonoid extraction (89%) from Moringa leaves in one study.[14]

Experimental Protocols & Visualizations

Protocol: SFE of this compound from Grapefruit Peel

This protocol provides a general methodology for the extraction of this compound. Users should adapt the parameters based on their specific equipment and optimization experiments.

1. Raw Material Preparation:

  • Obtain fresh grapefruit peels.
  • Dry the peels at 40-50°C in a ventilated oven until a constant weight is achieved to reduce moisture content.
  • Grind the dried peels to a mean particle size of 0.5 mm - 1.0 mm.

2. SFE System Setup and Extraction:

  • Load a known quantity of the ground peel powder (e.g., 100 g) into the extraction vessel.
  • Pressurize the system with CO₂ to the desired pressure (e.g., starting point: 20 MPa).
  • Set the extraction temperature (e.g., starting point: 50°C).
  • If using a co-solvent, introduce ethanol at the desired percentage (e.g., 5% of CO₂ flow rate).
  • Initiate a static extraction period for 30 minutes.
  • Begin the dynamic extraction by setting the supercritical CO₂ flow rate (e.g., 2 L/min).

3. Collection:

  • Pass the extract-laden CO₂ through a separator vessel at a lower pressure (e.g., 5 MPa) and temperature (e.g., 25°C).
  • The sudden drop in pressure causes the this compound to precipitate and collect in the separator.
  • The CO₂ can then be recycled or vented.
  • Collect the extract periodically until the extraction is complete (i.e., when no more extract is collected).

4. Analysis:

  • Analyze the collected extract for this compound concentration and purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Diagrams and Workflows

SFE_Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_collection 3. Collection & Analysis Raw Grapefruit Peel Dry Drying (45°C) Raw->Dry Grind Grinding (0.5-1.0 mm) Dry->Grind Load Load into Extractor Grind->Load SFE Supercritical Fluid Extraction Load->SFE Separate Depressurize in Separator SFE->Separate Params Set Parameters: - Pressure (20 MPa) - Temperature (50°C) - Co-solvent (Ethanol 5%) Params->SFE Collect Collect this compound Extract Separate->Collect Analyze GC-MS Analysis Collect->Analyze

Caption: General workflow for supercritical fluid extraction of this compound.

Troubleshooting_Yield Start Problem: Low this compound Yield P_Check Is Pressure Optimized? Start->P_Check T_Check Is Temperature Optimized? Start->T_Check CS_Check Are you using a Co-solvent? Start->CS_Check PS_Check Is Particle Size Correct? Start->PS_Check P_Sol Action: Increase pressure to raise CO2 density and solvent power. P_Check->P_Sol No T_Sol Action: Vary temperature (40-60°C). Find balance between vapor pressure and solvent density. T_Check->T_Sol No CS_Sol_Yes Action: Optimize co-solvent concentration (5-15%). CS_Check->CS_Sol_Yes Yes CS_Sol_No Action: Add Ethanol (5%) to increase polarity of sc-CO2. CS_Check->CS_Sol_No No PS_Sol Action: Grind to 0.25-2.0 mm. Avoid excessively fine powder to prevent channeling. PS_Check->PS_Sol No

Caption: Decision-making guide for troubleshooting low this compound yield.

References

Strategies to prevent nootkatone degradation in repellent formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for nootkatone-based repellent formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound degradation and stability.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My this compound repellent is losing efficacy over a short period. What are the likely causes?

This compound, a sesquiterpene ketone, is susceptible to degradation through several pathways, primarily volatility, photodegradation, and oxidation. The loss of efficacy is often due to a decrease in the concentration of the active this compound ingredient.

  • Volatility: this compound is a volatile compound, and its evaporation from the formulation can lead to a significant loss of repellent activity.

  • Photodegradation: Exposure to ultraviolet (UV) light, particularly from sunlight, can cause this compound to degrade into non-active byproducts.

  • Oxidation: this compound can react with oxygen, leading to the formation of various oxidation products that may not possess the desired repellent properties.

Troubleshooting Guide: Loss of Efficacy

Potential Cause Troubleshooting Steps
High Volatility 1. Incorporate a fixative: High molecular weight, low volatility compounds can help to reduce the evaporation rate of this compound. 2. Consider microencapsulation: Encapsulating this compound in a polymer shell can significantly reduce its volatility.
Photodegradation 1. Use UV-protective packaging: Store the formulation in amber or opaque containers to minimize light exposure. 2. Add a UV absorber: Incorporate a UV-absorbing compound into your formulation. 3. Utilize encapsulation: Microcapsules can provide a physical barrier against UV radiation.
Oxidation 1. Add an antioxidant: Incorporate antioxidants such as Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) to inhibit oxidative degradation. 2. Package under an inert atmosphere: Purging the container with nitrogen before sealing can reduce the amount of available oxygen.

FAQ 2: I am observing a change in the color and odor of my this compound formulation. What could be the reason?

Changes in color and odor are often indicators of chemical degradation. The formation of degradation byproducts can alter the sensory characteristics of your formulation. This is a common issue when this compound is exposed to light or oxygen over time.

Troubleshooting Guide: Changes in Formulation Properties

Symptom Potential Cause Recommended Action
Yellowing or browning of the formulation Oxidation or photodegradation1. Perform a stability study under controlled light and temperature conditions to identify the cause. 2. Analyze the formulation using HPLC or GC-MS to identify degradation products. 3. Incorporate an antioxidant and/or UV protectant.
"Off" or altered odor Formation of volatile degradation products1. Use GC-MS with headspace analysis to identify the volatile compounds responsible for the odor change. 2. Review the formulation for any incompatible ingredients that may be reacting with this compound.

FAQ 3: How can I improve the stability of this compound in my formulation?

Several strategies can be employed to enhance the stability of this compound. The most effective approaches involve protecting it from environmental factors.

  • Microencapsulation: This is a highly effective method for improving this compound's photo- and thermal stability, as well as reducing its volatility. Common encapsulating agents include cyclodextrins and lignin.

  • Addition of Antioxidants: Antioxidants are crucial for preventing oxidative degradation. BHT and tocopherols are commonly used in pharmaceutical and cosmetic formulations for this purpose.

  • pH Optimization: The pH of the formulation can influence the rate of hydrolysis. While this compound is relatively stable, it is good practice to buffer the formulation to a pH where the stability of this compound is maximized, typically in the neutral to slightly acidic range for many organic compounds.

Data on this compound Stabilization Strategies

The following tables summarize quantitative data on the effectiveness of different stabilization strategies for this compound.

Table 1: Effect of Lignin Encapsulation on this compound Stability

Parameter Formulation This compound Retention Reference
Volatility (24h in a closed system) Emulsifiable Formulation60%
Lignin-Encapsulated85%
Photostability (1h light exposure) Emulsifiable Formulation26%
Lignin-Encapsulated92%

Table 2: Effect of Cyclodextrin Encapsulation on this compound Photostability

Formulation Condition This compound Degradation Reference
Free this compound 60 min UV irradiation96%
This compound in β-Cyclodextrin 60 min UV irradiation37%

Experimental Protocols

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a repellent formulation.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973i or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 300 °C.

  • Injection Volume: 2.0 µL in split mode (20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp 1: 10 °C/min to 165 °C.

    • Ramp 2: 1.5 °C/min to 170 °C, hold for 2 min.

    • Ramp 3: 1.5 °C/min to 183 °C.

    • Ramp 4: 30 °C/min to 280 °C, hold for 2 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 45–550 amu.

2. Sample Preparation:

  • Accurately weigh a portion of the repellent formulation expected to contain approximately 1 mg of this compound into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent (e.g., methanol or ethanol) and bring to volume.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

3. Calibration:

  • Prepare a stock solution of this compound standard in the same solvent used for the sample.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.

  • Analyze the calibration standards using the GC-MS method described above.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

4. Quantification:

  • Inject the prepared sample solution into the GC-MS.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Integrate the peak area of this compound in the sample chromatogram. 4

Minimizing byproduct formation during nootkatone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Nootkatone Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound from valencene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is primarily synthesized through the oxidation of its precursor, valencene.[1] This can be achieved through two main routes: chemical synthesis and biocatalytic transformation. Chemical methods often involve the use of oxidizing agents like tert-butyl hydroperoxide with metal catalysts, or chromic acid.[2][3] Biocatalytic methods employ enzymes such as laccases or cytochrome P450 monooxygenases to perform a more selective oxidation under milder conditions.[4][5][6]

Q2: What are the major byproducts I should expect during this compound synthesis?

A2: The most commonly observed byproducts in this compound synthesis are nootkatol (an alcohol intermediate) and valencene epoxide.[6][7] Depending on the reaction conditions and the catalytic system used, other multi-oxygenated products may also be formed.[6] In biocatalytic processes, the formation of these byproducts can sometimes be minimized through the use of two-liquid-phase systems.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying the components of the reaction mixture, including the remaining valencene, the desired this compound, and any byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis.

Q4: What are the recommended methods for purifying crude this compound?

A4: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the purification of this compound from crude reaction mixtures.[8][9][10] This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the product. Column chromatography on silica gel is another common method for purification.[2]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during this compound synthesis.

Issue 1: Low Yield of this compound

A low yield of this compound can be attributed to several factors, including incomplete conversion of the starting material (valencene) or the formation of undesired byproducts.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The efficiency of the conversion of valencene to this compound is highly dependent on reaction parameters such as pH, temperature, and catalyst concentration.

  • Enzyme Inactivation (Biocatalysis): In biocatalytic methods, the enzyme may lose activity over time.

  • Poor Catalyst Performance (Chemical Synthesis): The chosen catalyst may not be efficient or may be poisoned by impurities.

Issue 2: High Levels of Byproduct Formation

The presence of significant amounts of byproducts such as nootkatol and valencene epoxide can complicate purification and reduce the overall yield of this compound.

Possible Causes and Solutions:

  • Incorrect Reaction Stoichiometry: An inappropriate ratio of oxidant to substrate can lead to over-oxidation or incomplete conversion.

  • Non-selective Catalyst: The catalyst used may not be selective for the desired oxidation, leading to the formation of multiple products.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the reaction pathway and the formation of byproducts. For some enzymatic reactions, a pH between 8 and 9 has been found to be optimal for maximizing this compound yield.[7] However, other studies have shown that an acidic pH in the range of 3-6 can also be effective in certain biocatalytic systems.[11]

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Synthesis (Biocatalytic Oxidation of Valencene)

ParameterCondition 1This compound (%)Nootkatol (%)Unreacted Valencene (%)Other Byproducts (%)Reference
pH 8.5 (constant)41.79.913.4Not specified[7]
3-6High chemoselectivity for this compoundTraces<10No valencene epoxide detected[11]
Temperature 60°C20.210.143.9Valencene epoxide[7]
21°CHigh chemoselectivity for this compoundTraces<10No valencene epoxide detected[11]
Atmosphere Pure Oxygen20.210.143.9Valencene epoxide[7]
Air (bubbled)High chemoselectivity for this compoundTraces<10No valencene epoxide detected[11]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound using Lipoxygenase

This protocol is based on the method described in US Patent 5,847,226.[7]

Materials:

  • Valencene

  • Unsaturated fatty acid (e.g., linoleic acid)

  • Lipoxygenase enzyme

  • Sodium phosphate buffer (0.1 M, pH 8.5)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Sodium sulfate (anhydrous)

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, valencene, and the unsaturated fatty acid in a reaction vessel.

  • Initiate the reaction by adding a solution of lipoxygenase in the same buffer.

  • Maintain the reaction under a pure oxygen atmosphere at a controlled temperature (e.g., 60°C) with stirring.

  • Monitor the reaction progress using GC-MS.

  • Upon completion, stop the reaction and extract the mixture with an organic solvent.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.

Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the method described by Xie et al. (2009).[9]

Materials:

  • Crude this compound mixture

  • HSCCC instrument

  • Solvent system (e.g., n-hexane-methanol-water, 5:4:1, v/v)

Procedure:

  • Prepare and equilibrate the two-phase solvent system at room temperature.

  • Dissolve the crude this compound sample in a suitable volume of the two-phase solvent system.

  • Fill the HSCCC column with the stationary phase.

  • Inject the sample and begin pumping the mobile phase at a constant flow rate while the apparatus is rotating at a set speed (e.g., 850 rpm).

  • Monitor the effluent using a UV detector (e.g., at 254 nm).

  • Collect fractions corresponding to the this compound peak.

  • Combine the purified fractions and remove the solvent to obtain pure this compound.

Visualizations

Nootkatone_Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis Valencene_chem Valencene Nootkatone_chem This compound Valencene_chem->Nootkatone_chem Oxidation Byproducts_chem Byproducts (Nootkatol, Epoxide) Valencene_chem->Byproducts_chem Side Reactions Oxidant Oxidizing Agent (e.g., t-BuOOH, CrO3) Oxidant->Valencene_chem Valencene_bio Valencene Nootkatol Nootkatol (Intermediate) Valencene_bio->Nootkatol Hydroxylation Byproducts_bio Byproducts (Epoxide) Valencene_bio->Byproducts_bio Side Reaction Enzyme Enzyme (Laccase, P450) Enzyme->Valencene_bio Nootkatone_bio This compound Nootkatol->Nootkatone_bio Oxidation

Caption: this compound Synthesis Pathways

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Crude Product (GC-MS, HPLC) Start->Analyze CheckYield Is Yield Acceptable? Analyze->CheckYield CheckPurity Is Purity Acceptable? CheckYield->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (pH, Temp, Catalyst) CheckYield->OptimizeConditions No OptimizePurification Optimize Purification (Solvent System, Column) CheckPurity->OptimizePurification No End End CheckPurity->End Yes OptimizeConditions->Start OptimizePurification->Analyze

Caption: Troubleshooting Workflow

Byproduct_Formation Valencene Valencene DesiredPath Allylic Oxidation Valencene->DesiredPath SidePath1 Over-oxidation Valencene->SidePath1 SidePath2 Epoxidation Valencene->SidePath2 This compound This compound (Desired Product) DesiredPath->this compound Nootkatol Nootkatol SidePath1->Nootkatol Epoxide Valencene Epoxide SidePath2->Epoxide

Caption: Byproduct Formation Pathways

References

Scale-up considerations for microbial production of nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scale-up of microbial nootkatone production. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is microbial production important?

A1: (+)-Nootkatone is a high-value sesquiterpenoid ketone responsible for the characteristic aroma and taste of grapefruit.[1][2] It is widely used in the food, fragrance, cosmetic, and pharmaceutical industries.[3][4][5] Traditionally, this compound is extracted in very small quantities from plants like grapefruit peels or the Alaska yellow cedar, making it expensive.[2][6] Chemical synthesis methods often use environmentally harmful reagents and may not be classified as "natural".[1][3][4][7] Microbial production using engineered microorganisms offers a sustainable, environmentally friendly, and scalable alternative that can meet industrial demand for natural this compound.[3][4][5][7]

Q2: Which microorganisms are typically used for this compound production?

A2: Several microorganisms have been engineered for this compound production. The most common hosts include the yeasts Saccharomyces cerevisiae and Pichia pastoris, as well as the oleaginous yeast Yarrowia lipolytica.[3][4][5] Bacteria such as Escherichia coli and fungi have also been explored.[3][4] Yeast, particularly S. cerevisiae, is often preferred due to its GRAS (Generally Recognized as Safe) status, robustness in industrial fermentations, and its native mevalonate (MVA) pathway, which produces the necessary precursors for terpenoid synthesis.[2][4][8]

Q3: What is the basic biosynthetic pathway for this compound in engineered microbes?

A3: The production of this compound is typically a three-step heterologous pathway starting from the native precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate (MVA) pathway.

  • FPP to (+)-Valencene: A valencene synthase (VS), often from Callitropsis nootkatensis (CnVS), converts FPP into (+)-valencene.[1][9]

  • (+)-Valencene to β-nootkatol: A cytochrome P450 monooxygenase (P450), such as premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus, hydroxylates (+)-valencene to form β-nootkatol. This step requires a partner enzyme, a cytochrome P450 reductase (CPR).[1][10]

  • β-nootkatol to (+)-Nootkatone: A dehydrogenase or reductase, such as a short-chain dehydrogenase/reductase (SDR), oxidizes β-nootkatol to the final product, (+)-nootkatone.[1][10]

Visualizations

De Novo this compound Biosynthesis Pathway in S. cerevisiae

Nootkatone_Pathway cluster_mva Endogenous Mevalonate (MVA) Pathway cluster_heterologous Heterologous this compound Pathway cluster_competing Competing Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate tHMG1 (overexpressed) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Valencene (+)-Valencene FPP->Valencene Valencene Synthase (CnVS) Squalene Squalene -> Ergosterol FPP->Squalene ERG9 (downregulated) Nootkatol β-Nootkatol Valencene->Nootkatol P450/CPR (e.g., HPO/ATR1) This compound (+)-Nootkatone Nootkatol->this compound Dehydrogenase (e.g., ZSD1)

Caption: Engineered biosynthetic pathway for (+)-nootkatone production in S. cerevisiae.

General Scale-Up Workflow

Scale_Up_Workflow Strain Strain Engineering & Optimization (e.g., CRISPR/Cas9) Flask Shake Flask Cultivation (Parameter Screening) Strain->Flask Benchtop Bench-Top Bioreactor (1-10L) (Process Development & Optimization) Flask->Benchtop Identify optimal media, pH, temp. Pilot Pilot Scale Bioreactor (>10L) (Scale-Up Validation) Benchtop->Pilot Maintain key parameters (kLa, P/V) Industrial Industrial Fermentation (Commercial Production) Pilot->Industrial DSP Downstream Processing (Extraction & Purification) Industrial->DSP Product Purified this compound DSP->Product Troubleshooting_Yield Start Low this compound Titer CheckValencene Analyze intermediates: High Valencene accumulation? Start->CheckValencene CheckNootkatol High β-Nootkatol accumulation? CheckValencene->CheckNootkatol No OptimizeP450 Action: Optimize P450/CPR expression ratio or engineer P450 enzyme. CheckValencene->OptimizeP450 Yes CheckPrecursors Low levels of all pathway intermediates? CheckNootkatol->CheckPrecursors No OptimizeADH Action: Screen for more efficient dehydrogenases. CheckNootkatol->OptimizeADH Yes BoostMVA Action: Enhance MVA pathway flux (e.g., overexpress tHMG1, downregulate ERG9). CheckPrecursors->BoostMVA Yes CheckToxicity Action: Investigate product/precursor toxicity. Implement in situ product removal. CheckPrecursors->CheckToxicity No

References

Technical Support Center: Enhancing Nootkatone Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with nootkatone.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or inconsistent plasma concentrations of this compound in my animal models?

A: Low bioavailability of this compound is a known issue and can be attributed to several factors. Pharmacokinetic studies in rats have demonstrated that this compound generally exhibits low bioavailability after oral administration. Key reasons include:

  • Poor Aqueous Solubility: this compound is a sesquiterpenoid, making it poorly soluble in water. This limits its dissolution in the gastrointestinal tract, a critical step for absorption.

  • First-Pass Metabolism: After absorption from the gut, this compound enters the hepatic portal system and is transported to the liver, where it may undergo significant metabolism before reaching systemic circulation. This "first-pass effect" can substantially reduce the amount of active compound available.

  • Volatility: this compound's natural volatility can lead to loss of the compound from the formulation, which can affect the administered dose.

Q2: What formulation strategies can enhance the oral bioavailability of this compound?

A: Several formulation strategies can improve the solubility, stability, and absorption of this compound.

  • Encapsulation: This is a highly effective method.

    • Cyclodextrins: Encapsulating this compound in cyclodextrins (like β-CD and HP-β-CD) can form stable inclusion complexes that significantly enhance its aqueous solubility and photostability.

    • Lignin: A lignin-encapsulated formulation was shown to reduce this compound's volatility, decrease plant phytotoxicity, and improve its toxicity for tick control, suggesting better stability and delivery.

  • Nanoformulations: Liposomal nanoformulations can be used to encapsulate this compound, which may improve solubility and protect it from enzymatic degradation.

  • Emulsifiable Formulations: While less effective at preventing volatility than encapsulation, emulsifiable formulations can be used to dissolve this compound for administration.

Q3: What is the primary signaling pathway activated by this compound in vivo?

A: The primary molecular target of this compound is AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. In vivo studies in mice have shown that oral administration of this compound activates AMPK in the liver and skeletal muscle. This activation is mediated by both LKB1 and Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). Activated AMPK then phosphorylates downstream targets like acetyl-CoA carboxylase (ACC), leading to beneficial effects on energy metabolism.

Q4: What are typical starting doses for this compound in rodent studies?

A: Doses in published literature vary depending on the study's objective and duration.

  • For acute anti-inflammatory effects in mice, oral doses of 10, 100, and 300 mg/kg have been used, with 10 mg/kg showing significant efficacy.

  • To study metabolic effects in mice, a single oral administration of 200 mg/kg has been used to demonstrate AMPK activation. For long-term studies preventing diet-induced obesity, diets containing 0.1% to 0.3% (wt/wt) this compound were effective.

  • For studying protective effects against lung injury in mice, this compound was administered by gavage at a dose of 50 mg/kg.

  • In a rat model of myocardial injury, doses of 5 and 10 mg/kg/day were administered orally.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or undetectable plasma levels of this compound post-administration. 1. Poor Formulation: The compound is not fully dissolved or stable in the vehicle, leading to poor absorption.1. Optimize Formulation: Utilize encapsulation techniques with cyclodextrins to improve solubility and stability. Alternatively, prepare a nanoformulation or a well-dispersed suspension.
2. Improper Gavage Technique: The formulation was accidentally administered into the trachea instead of the esophagus, or esophageal/stomach injury occurred.2. Refine Gavage Procedure: Ensure personnel are properly trained. Use appropriately sized, ball-tipped gavage needles. Verify the correct length of insertion and administer the substance slowly. Monitor animals for signs of respiratory distress post-gavage.
3. High First-Pass Metabolism: The drug is being rapidly metabolized by the liver after absorption.3. Consider Bioenhancers: While specific data for this compound is limited, co-administration with known bioenhancers like piperine, which can inhibit drug-metabolizing enzymes, is a general strategy to explore for increasing the bioavailability of various drugs.
High variability in plasma concentrations between animals in the same group. 1. Inconsistent Formulation: The this compound is not homogenously suspended in the vehicle, leading to inconsistent dosing.1. Ensure Homogeneity: Vortex or sonicate the formulation thoroughly before drawing each dose to ensure a uniform suspension.
2. Variable Food Intake: The presence or absence of food in the stomach can affect the absorption of lipophilic compounds.2. Standardize Fasting: Implement a consistent fasting period for all animals before oral administration, as outlined in your IACUC protocol.
Animals show signs of distress (e.g., labored breathing, lethargy) after oral gavage. 1. Aspiration Pneumonia: The formulation was incorrectly administered into the lungs.1. Euthanize and Perform Necropsy: If an animal shows progressive respiratory distress, it must be humanely euthanized. A necropsy can confirm if the gavage was misdirected. Review and retrain on gavage technique.
2. Esophageal or Gastric Injury: The gavage needle caused perforation.2. Review Gavage Equipment and Technique: Ensure the gavage needle is not damaged and has a smooth, rounded tip. Do not force the needle if resistance is met.
3. Vehicle Toxicity: The vehicle used to dissolve or suspend the this compound is causing an adverse reaction.3. Conduct Vehicle-Only Control: Administer the vehicle alone to a control group of animals to assess its tolerability.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (50 mg/kg)Intravenous Administration
Cmax (ng/mL) Decreased in CKD models vs. normal controlsNot specified, used for bioavailability calculation.
AUC (Area Under the Curve) Decreased in CKD models vs. normal controlsNot specified, used for bioavailability calculation.
t1/2 (Half-life) Markedly increased in CKD modelsNot specified
Bioavailability Low100% (by definition)
LLOQ (Lower Limit of Quantification) 0.01 ng/mL to 10 ng/mL10 ng/mL

Data synthesized from studies in normal and chronic kidney disease (CKD) rat models.

Table 2: Comparison of this compound Formulation Strategies

Formulation TypeKey AdvantagesKey DisadvantagesQuantitative Impact
Emulsifiable Formulation Simple to prepare.High volatility; potential for plant phytotoxicity (in agricultural use).Retained only 26% of this compound after 1-hour light exposure.
Lignin-Encapsulated Reduced volatility; improved stability; reduced phytotoxicity.More complex preparation.Retained 92% of this compound after 1-hour light exposure; 40% of this compound lost to volatility in 24h vs. 15% for encapsulated.
Cyclodextrin Complex Significantly enhances aqueous solubility and photo/thermal stability.Requires specific molar ratios and preparation steps.Formation of stable 1:1 inclusion complexes confirmed.
Liposomal Nanoformulation Protects compound from degradation; may improve absorption.Requires specialized equipment for preparation and characterization.Zeta potentials of -19.3 mV achieved, indicating satisfactory stability.

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound Formulation in Mice

This protocol is a general guideline and must be adapted to your specific, IACUC-approved procedures.

  • Animal Preparation:

    • Weigh each mouse accurately to calculate the precise dosing volume. The maximum recommended volume is typically 10 mL/kg.

    • Fast the animals for a predetermined period (e.g., 4-6 hours) if required by the experimental design to standardize gut content.

  • Dose Preparation:

    • Prepare the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose).

    • Ensure the formulation is homogenous by vortexing or stirring immediately before drawing up the dose.

  • Gavage Procedure:

    • Select the correct gavage needle size. For adult mice (20-30g), an 18-20 gauge, 1.5-inch flexible or curved needle with a rounded tip is appropriate.

    • Measure the needle length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and avoid stomach perforation. Mark the needle if necessary.

    • Restrain the mouse firmly by scruffing the neck and back to immobilize the head and extend the neck. This creates a straight line from the mouth to the esophagus.

    • Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.

    • The needle should slide easily down the esophagus. If resistance is felt, withdraw and reposition. DO NOT FORCE THE NEEDLE.

    • Once the needle is in place, dispense the liquid slowly and smoothly.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of immediate distress, such as labored breathing or cyanosis, which could indicate accidental tracheal administration.

    • Continue to monitor animals 12-24 hours post-dosing.

Visualizations

Nootkatone_AMPK_Pathway This compound's Primary Signaling Pathway NKT This compound LKB1 LKB1 NKT->LKB1 Activates CaMKK CaMKK NKT->CaMKK Activates AMPK AMPK LKB1->AMPK Phosphorylates (Activates) CaMKK->AMPK Phosphorylates (Activates) ACC ACC AMPK->ACC Phosphorylates (Inhibits) Metabolism Fatty Acid Oxidation ↑ Energy Expenditure ↑ ACC->Metabolism Leads to

Caption: this compound activates AMPK via LKB1 and CaMKK, regulating metabolism.

Bioavailability_Workflow Workflow for Enhancing and Verifying this compound Bioavailability cluster_prep Preparation cluster_exp In Vivo Experiment cluster_analysis Analysis Formulation 1. Formulation Strategy (e.g., Encapsulation with Cyclodextrin) Vehicle 2. Vehicle Selection (e.g., 0.5% CMC) Formulation->Vehicle DosePrep 3. Homogenization (Vortexing/Sonication) Vehicle->DosePrep Admin 4. Administration (Oral Gavage) DosePrep->Admin Sampling 5. Timed Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) Admin->Sampling Plasma 6. Plasma Isolation (Centrifugation) Sampling->Plasma LCMS 7. LC-MS/MS Analysis Plasma->LCMS PK 8. Pharmacokinetic Modeling (Cmax, AUC, t1/2) LCMS->PK

Caption: A systematic workflow from formulation to pharmacokinetic analysis.

Troubleshooting_Bioavailability Troubleshooting Low this compound Bioavailability Start Problem: Low Plasma Concentration CheckFormulation Is the formulation optimized for solubility? Start->CheckFormulation CheckGavage Is the gavage technique correct? CheckFormulation->CheckGavage Yes Sol_Formulation Solution: Use encapsulation (e.g., cyclodextrins) or nanoformulations. CheckFormulation->Sol_Formulation No CheckMetabolism Is first-pass metabolism a likely issue? CheckGavage->CheckMetabolism Yes Sol_Gavage Solution: Review training, use correct needle size, ensure proper restraint. CheckGavage->Sol_Gavage No Sol_Metabolism Solution: Consider co-administration with a metabolic inhibitor (bioenhancer). CheckMetabolism->Sol_Metabolism Yes End Re-run Experiment CheckMetabolism->End No Sol_Formulation->End Sol_Gavage->End Sol_Metabolism->End

Caption: A logical flow for diagnosing poor this compound bioavailability.

Technical Support Center: Cost-Effective Nootkatone Synthesis for Large-Scale Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cost-effective synthesis of nootkatone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for large-scale production experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most cost-effective strategies for synthesizing this compound on a large scale?

A1: For large-scale research, the most cost-effective methods for this compound synthesis generally involve the oxidation of (+)-valencene, a more abundant and less expensive precursor extracted from sources like orange peel oil.[1] Two primary routes are employed:

  • Biocatalytic Synthesis: This "natural" method utilizes enzymes or whole-cell microorganisms to convert valencene to this compound. It is often preferred as it avoids harsh chemicals and can be labeled as a natural product, which can be a significant advantage.[2][3]

  • Chemical Synthesis: This approach uses chemical oxidants to convert valencene. While it can be efficient, it often involves hazardous materials and may not be considered "natural."[4][5]

Q2: What are the main advantages of biocatalytic synthesis over chemical synthesis for this compound production?

A2: Biocatalytic synthesis offers several key advantages:

  • "Natural" Product Labeling: The use of biological systems allows the final product to be labeled as "natural," which is a significant commercial advantage, particularly in the food and fragrance industries.[2][3]

  • Environmental Sustainability: Biocatalytic methods avoid the use of heavy metals (like chromium) and harsh peroxides, which are common in chemical synthesis, making the process more environmentally friendly.[2][6]

  • High Selectivity: Enzymes often exhibit high stereoselectivity, which is crucial for producing the desired (+)-nootkatone isomer, the one with the characteristic grapefruit aroma.[7][8]

Q3: What is the typical starting material for large-scale this compound synthesis, and where is it sourced?

A3: The most common and cost-effective starting material is (+)-valencene.[9] It is a sesquiterpene that can be readily extracted from the essential oil of Valencia oranges.[4] Even in years with poor orange harvests, the supply of valencene is generally plentiful.[2]

Q4: Can this compound be produced directly through fermentation without starting from valencene?

A4: Yes, metabolic engineering of microorganisms like yeast (Saccharomyces cerevisiae or Pichia pastoris) allows for the direct production of this compound from simple carbon sources like glucose.[7][10] This is achieved by introducing the genes for valencene synthase and a specific cytochrome P450 enzyme that oxidizes valencene into the yeast's metabolic pathway.[7]

Troubleshooting Guides

Issue 1: Low Yield in Biocatalytic Conversion of Valencene

Potential Cause Troubleshooting Step
Enzyme Inhibition by Product Implement a two-phase bioreactor system. An organic solvent phase (e.g., orange essential oil) can be used to continuously extract the this compound from the aqueous phase, preventing it from inhibiting the enzyme or microbial cells.[6]
Poor Substrate (Valencene) Bioavailability Add a solubilizing agent like cyclodextrin to the reaction mixture to increase the solubility of the hydrophobic valencene in the aqueous medium, making it more accessible to the biocatalyst.[11]
Insufficient Cofactor Regeneration If using isolated enzymes (e.g., alcohol dehydrogenase), ensure an efficient cofactor regeneration system is in place. This can be achieved by carefully selecting a co-substrate for the ADH that facilitates this process.[4]
Low Enzyme Activity Optimize reaction conditions such as pH and temperature. For laccase-catalyzed oxidation, a pH of around 3.5 has been found to be optimal.[5] Consider using immobilized enzymes to improve stability and reusability.[5]

Issue 2: Incomplete or Slow Reaction in Chemical Synthesis

Potential Cause Troubleshooting Step
Inefficient Oxidizing Agent While traditional methods use reagents like tert-butyl chromate, greener and more efficient alternatives are being explored. Consider using hydrogen peroxide in combination with an amphiphilic molybdate catalyst, which can drive the reaction in a one-pot synthesis.[12][13]
Formation of Undesired Byproducts The oxidation of valencene can produce nootkatol as an intermediate. If the desired product is exclusively this compound, an additional oxidation step might be required. Some chemical systems, however, can directly convert valencene to this compound.
Poor Reaction Kinetics Optimize the reaction temperature and catalyst concentration. For photooxidation methods, ensure the light source is of the appropriate wavelength and intensity.[12]

Quantitative Data Summary

The following table summarizes yields from various cost-effective this compound synthesis routes.

Synthesis Method Starting Material Catalyst/Microorganism Yield Reference
Microbial Transformation (+)-ValenceneChlorella fusca var. vacuolata63% (252 mg/L)[6]
Microbial Transformation (+)-ValenceneChlorella pyrenoidosa / vulgaris>80% (320 mg/L)[6]
Microbial Transformation (+)-ValenceneMucor sp.82% (328 mg/L)[6]
Microbial Transformation (+)-ValenceneBotryosphaeria dothidea42-84% (168-336 mg/L)[6]
Enzymatic (Laccase) (+)-ValenceneLaccase from Funalia trogii1,100 mg/L[6]
Metabolic Engineering GlucoseEngineered Pichia pastoris208 mg/L[10]
Chemical Synthesis (+)-ValenceneHydrogen Peroxide & Molybdate Ions46.5% (isolated yield)[13]
Chemical Synthesis (+)-Valencenetert-butyl chromate67%[4]
Chemical Synthesis (+)-Valencenesodium dichromate45%[4]

Experimental Protocols

Protocol 1: Biotransformation of (+)-Valencene to (+)-Nootkatone using Chlorella

This protocol is based on the methodology described for microbial transformation.[14]

  • Cultivation of Microorganism:

    • Prepare a suitable culture medium for Chlorella pyrenoidosa or Chlorella vulgaris.

    • Inoculate the medium with the selected Chlorella strain and cultivate under appropriate conditions (e.g., light, temperature, aeration) until a sufficient cell density is reached.

  • Biotransformation Reaction:

    • To the microbial culture, add (+)-valencene as the substrate. The concentration will need to be optimized, but starting points can be in the range of what has been previously reported.

    • Continue the incubation under the same conditions for a specified period (e.g., 24-48 hours), monitoring the conversion of valencene to this compound.

  • Extraction and Purification:

    • After the reaction period, harvest the culture.

    • Separate the cells from the medium by centrifugation.

    • Extract the this compound from both the cells and the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound using column chromatography or distillation.

Protocol 2: One-Pot Chemical Synthesis of (+)-Nootkatone from (+)-Valencene

This protocol is a conceptual summary based on the one-pot synthesis using hydrogen peroxide and a molybdate catalyst.[12][13]

  • Reaction Setup:

    • In a suitable reaction vessel, combine (+)-valencene and an amphiphilic molybdate catalyst (e.g., dimethyldioctylammonium molybdate). This process can be performed without a solvent.

    • Begin stirring the mixture at room temperature.

  • Initiation of Oxidation:

    • Slowly add hydrogen peroxide to the reaction mixture. The molybdate catalyst will facilitate the disproportionation of H₂O₂ into singlet oxygen, which is the primary oxidant.

  • Reaction Progression and Monitoring:

    • Allow the reaction to proceed at room temperature. The reaction involves a cascade of three steps: singlet oxygenation of valencene, a Schenck rearrangement, and finally dehydration to this compound.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, the three-phase microemulsion system that forms can facilitate product recovery.

    • Separate the phases and isolate the organic phase containing the this compound.

    • Wash the organic phase with water and brine, then dry it over an anhydrous salt like sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the this compound via column chromatography or recrystallization to achieve the desired purity.

Visualizations

Biocatalytic_Synthesis_of_this compound cluster_cytochrome Step 1: Allylic Hydroxylation cluster_adh Step 2: Oxidation Valencene Valencene Nootkatol Nootkatol (Intermediate) Valencene->Nootkatol This compound This compound Nootkatol->this compound P450 Cytochrome P450 Monooxygenase ADH Alcohol Dehydrogenase (ADH)

Caption: Biocatalytic conversion of valencene to this compound.

Chemical_Synthesis_Workflow start Start | (+)-Valencene reaction One-Pot Reaction Substrate: Valencene Catalyst: Molybdate Ions Oxidant: H₂O₂ start->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring workup Work-up & Isolation Phase Separation Washing & Drying monitoring->workup purification Purification Column Chromatography or Recrystallization workup->purification end End Product | (+)-Nootkatone purification->end

Caption: Workflow for one-pot chemical synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Nootkatone Content in Different Citrus Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nootkatone content across various citrus species. This compound, a naturally occurring sesquiterpenoid, is a highly valued compound known for its characteristic grapefruit aroma and a range of biological activities, including insecticidal and potential pharmaceutical applications. This document summarizes quantitative data, details experimental protocols for its analysis, and visualizes key pathways and workflows to support further research and development.

Quantitative Analysis of this compound

The concentration of this compound varies significantly among different citrus varieties, with the highest levels consistently found in grapefruit (Citrus paradisi) and pummelo (Citrus grandis). Other citrus species such as orange, lemon, lime, bergamot, and tangerine contain only trace amounts of this compound. The following table summarizes the available quantitative data on this compound content in the peel of various citrus fruits.

Citrus Variety (Species)Cultivar/TypeRootstockThis compound Content (mg/100g fresh weight of peel)Reference
Grapefruit (Citrus paradisi)MarshMacrophylla0.85 ± 0.07[1]
RedblushMacrophylla1.20 ± 0.10[1]
Star RubyMacrophylla1.50 ± 0.12[1]
Star RubyCitrange Troyer1.35 ± 0.11[1]
White (Marsh seedless and Duncan)Not Specified~0.5% of essential oil[2]
Pummelo (Citrus grandis)ChandlerMacrophylla0.95 ± 0.08[1]
Orange (Citrus sinensis)Valencia and California NavelNot Specified0.015-0.051% of essential oil[2]
Sweet OrangeNot SpecifiedTrace amounts[3]
Lime (Citrus aurantiifolia)Not SpecifiedNot Specified~1 ppm in fruit[2]
Tangerine (Citrus reticulata)Not SpecifiedNot Specified~1 ppm in fruit[2]
Lemon (Citrus limon)Not SpecifiedNot SpecifiedTrace amounts[3]
Bergamot (Citrus bergamia)Not SpecifiedNot SpecifiedTrace amounts[3]

Note: The data for orange, lime, and tangerine are presented as approximations from general sources, as specific quantitative studies with precise mg/g values were not available. The content in grapefruit and pummelo is from a comparative study and provides a more direct comparison.

Biosynthesis of this compound

This compound is synthesized in citrus plants through the mevalonate pathway. The key precursor, farnesyl pyrophosphate (FPP), is cyclized to form valencene, which is then oxidized to this compound. This final oxidation step is a critical determinant of the this compound content in the fruit.

This compound Biosynthesis Pathway cluster_mevalonate Mevalonate Pathway cluster_nootkatone_synthesis This compound Synthesis Acetyl-CoA Acetyl-CoA Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Acetyl-CoA->Farnesyl Pyrophosphate (FPP) Valencene Valencene Farnesyl Pyrophosphate (FPP)->Valencene Valencene Synthase This compound This compound Valencene->this compound Cytochrome P450 Monooxygenase

Figure 1: Simplified biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Protocols

The quantification of this compound in citrus varieties typically involves extraction of the essential oil from the fruit peel followed by chromatographic analysis.

Essential Oil Extraction

A common method for extracting essential oils from citrus peels is hydrodistillation or cold pressing. For laboratory-scale analysis, solvent extraction is also frequently employed.

  • Sample Preparation: The flavedo (the outer, colored part of the peel) is carefully separated from the albedo (the white, spongy part). The flavedo is then minced or ground to increase the surface area for extraction.

  • Solvent Extraction:

    • A known weight of the minced flavedo is homogenized with a suitable solvent (e.g., hexane, dichloromethane, or a mixture of methanol and dimethyl sulfoxide).

    • The mixture is shaken or sonicated for a specified period (e.g., 1-2 hours) to ensure complete extraction.

    • The mixture is then filtered or centrifuged to separate the solid plant material from the solvent extract.

    • The solvent is evaporated under reduced pressure to yield the crude essential oil.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary analytical techniques used for the quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

    • Column: A reverse-phase C18 column is typically employed.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is commonly used.

    • Detection: this compound is detected by its UV absorbance, typically around 235 nm.

    • Quantification: A calibration curve is generated using a certified this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrumentation: A GC system coupled with a Mass Spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is programmed to separate the components of the essential oil.

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Detection: The mass spectrometer is operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification. The characteristic ions of this compound are monitored.

    • Quantification: An internal or external standard method with a certified this compound standard is used for accurate quantification.

The following diagram illustrates a general workflow for the analysis of this compound from citrus peel.

Experimental Workflow for this compound Analysis cluster_analysis Analytical Methods Citrus Fruit Peel Citrus Fruit Peel Flavedo Separation Flavedo Separation Citrus Fruit Peel->Flavedo Separation Manual Peeling Homogenization Homogenization Flavedo Separation->Homogenization Grinding/Mincing Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction e.g., Hexane Filtration/Centrifugation Filtration/Centrifugation Solvent Extraction->Filtration/Centrifugation Solvent Evaporation Solvent Evaporation Filtration/Centrifugation->Solvent Evaporation Rotary Evaporator Crude Essential Oil Crude Essential Oil Solvent Evaporation->Crude Essential Oil Chromatographic Analysis Chromatographic Analysis Crude Essential Oil->Chromatographic Analysis HPLC-UV/DAD HPLC-UV/DAD Chromatographic Analysis->HPLC-UV/DAD Quantification GC-MS GC-MS Chromatographic Analysis->GC-MS Identification & Quantification Data Analysis Data Analysis HPLC-UV/DAD->Data Analysis GC-MS->Data Analysis This compound Concentration This compound Concentration Data Analysis->this compound Concentration

Figure 2: General workflow for the extraction and analysis of this compound.

Conclusion

This comparative guide highlights the significant variation in this compound content among different citrus varieties, with grapefruit and pummelo being the most prominent natural sources. The provided experimental protocols and workflows offer a foundational methodology for researchers interested in the extraction and quantification of this valuable sesquiterpenoid. Further research focusing on a standardized analytical protocol across a wider range of citrus cultivars would be beneficial for a more comprehensive understanding of this compound distribution in the Citrus genus.

References

Nootkatone's Anti-Inflammatory Properties: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo anti-inflammatory effects of nootkatone, with a comparative analysis against established anti-inflammatory agents.

This guide provides an objective comparison of this compound's in vivo anti-inflammatory performance against the non-steroidal anti-inflammatory drug (NSAID) indomethacin, the corticosteroid dexamethasone, and the selective COX-2 inhibitor celecoxib. The data presented is collated from various preclinical studies using murine models of acute inflammation, specifically carrageenan-induced paw edema and peritonitis. Detailed experimental protocols and a summary of the underlying signaling pathways are provided to support further research and development.

Comparative Efficacy of Anti-Inflammatory Agents

The following table summarizes the quantitative data from in vivo studies, offering a comparative view of the efficacy of this compound and other anti-inflammatory drugs in reducing key inflammatory markers.

Parameter This compound Indomethacin Dexamethasone Celecoxib Animal Model
Paw Edema Inhibition (%) ~40-50% (10 mg/kg)~50-60% (10-25 mg/kg)Significant reduction (10 mg/kg)Significant reduction (3-30 mg/kg)Carrageenan-induced Paw Edema (Mouse/Rat)
Leukocyte Migration Inhibition (%) ~45% (10 mg/kg)~55% (25 mg/kg)~34.5-58% (0.5-2 mg/kg)Data not directly comparableCarrageenan-induced Peritonitis (Mouse)
Myeloperoxidase (MPO) Activity Inhibition (%) Significant reduction (10 mg/kg)Significant reduction (25 mg/kg)Significant reduction (dose-dependent)Data not directly comparableCarrageenan-induced Peritonitis (Mouse)
TNF-α Reduction Significant reduction (10 mg/kg)Not explicitly stated in comparative studySignificant reduction (2 mg/kg)Significant reduction (3 mg/kg)Carrageenan-induced Peritonitis/Paw Edema
IL-1β Reduction Significant reduction (10 mg/kg)Not explicitly stated in comparative studySignificant reduction (dose-dependent)Significant reduction (dose-dependent)Carrageenan-induced Peritonitis/Paw Edema

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.

This compound's Anti-Inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_cell Macrophage / Immune Cell Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IκBα IκBα IKK->IκBα Inhibits (Phosphorylation) NF-κB NF-κB (p65/p50) IκBα->NF-κB Sequesters in Cytoplasm Nucleus Nucleus NF-κB->Nucleus Translocation MAPK->Nucleus Activates Transcription Factors Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes Gene Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits

Figure 1. this compound's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow for In Vivo Validation

The following diagram outlines a general experimental workflow for the in vivo validation of the anti-inflammatory properties of a compound like this compound, based on the methodologies cited in the referenced studies.

In Vivo Anti-Inflammatory Experimental Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection & Analysis Animal Acclimatization Animal Acclimatization (e.g., Mice, 7-10 days) Grouping Animal Grouping (e.g., n=6-8/group) - Vehicle Control - Positive Control (e.g., Indomethacin) - this compound (various doses) Animal Acclimatization->Grouping Drug Administration Drug Administration (e.g., Oral gavage, 1 hr prior to induction) Grouping->Drug Administration Inflammation Induction Inflammation Induction - Carrageenan Paw Edema (subplantar injection) - Carrageenan Peritonitis (intraperitoneal injection) Drug Administration->Inflammation Induction Time Course Time Course Monitoring (e.g., 1-6 hours post-induction) Inflammation Induction->Time Course Paw Edema Measurement Paw Edema Measurement (Plethysmometer) Time Course->Paw Edema Measurement Sample Collection Sample Collection - Peritoneal lavage fluid - Paw tissue Time Course->Sample Collection Statistical Analysis Statistical Analysis (e.g., ANOVA, t-test) Paw Edema Measurement->Statistical Analysis Leukocyte Count Total & Differential Leukocyte Count (Hemocytometer) Sample Collection->Leukocyte Count Biochemical Assays Biochemical Assays - MPO Activity Assay - ELISA for Cytokines (TNF-α, IL-1β) Sample Collection->Biochemical Assays Leukocyte Count->Statistical Analysis Biochemical Assays->Statistical Analysis

Figure 2. General workflow for in vivo anti-inflammatory studies.

Detailed Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for assessing the anti-inflammatory properties of this compound.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the anti-edematous effects of compounds.

  • Animals: Male Swiss mice (20-25 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.9% saline or 1% Tween 80 in saline)

    • Positive control (e.g., Indomethacin, 10-25 mg/kg, p.o.)

    • This compound (e.g., 10, 50, 100 mg/kg, p.o.)

  • Procedure:

    • One hour after oral administration of the respective treatments, acute inflammation is induced by a subplantar injection of 20-50 µL of 1% (w/v) carrageenan solution in saline into the right hind paw of each mouse.

    • The volume of the paw is measured immediately before the carrageenan injection and at specified time intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.

  • Data Analysis: The percentage of paw edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Carrageenan-Induced Peritonitis in Mice

This model is employed to evaluate the effect of compounds on leukocyte migration and the production of inflammatory mediators.

  • Animals and Groups: Similar to the paw edema model, male Swiss mice are used and divided into treatment groups.

  • Procedure:

    • One hour following oral administration of the vehicle, positive control (e.g., Indomethacin, 25 mg/kg), or this compound (e.g., 10 mg/kg), peritonitis is induced by intraperitoneal (i.p.) injection of 0.25 mL of 1% (w/v) carrageenan solution in sterile saline.

    • Four hours after the carrageenan injection, the mice are euthanized.

    • The peritoneal cavity is washed with 3-5 mL of sterile saline containing heparin.

    • The peritoneal fluid (lavage) is collected and the total volume is recorded.

  • Analysis:

    • Leukocyte Count: An aliquot of the peritoneal lavage is used to determine the total number of leukocytes using a Neubauer chamber. Differential cell counts can be performed on stained cytospin preparations.

    • Myeloperoxidase (MPO) Activity: The collected peritoneal cells are centrifuged, and the pellet is processed to measure MPO activity, an indicator of neutrophil infiltration. This is typically done using a colorimetric assay.

    • Cytokine Measurement: The supernatant of the peritoneal lavage is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Conclusion

The in vivo data strongly support the anti-inflammatory properties of this compound. Its efficacy is comparable to that of the established NSAID indomethacin in murine models of acute inflammation. The primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. These findings position this compound as a promising natural compound for the development of novel anti-inflammatory therapeutics. Further research, including chronic inflammation models and head-to-head comparisons with a broader range of anti-inflammatory agents, is warranted to fully elucidate its therapeutic potential.

Nootkatone's Efficacy Against Staphylococcus aureus: A Comparative Analysis of Minimum Inhibitory Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the minimum inhibitory concentration (MIC) of nootkatone against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The data presented is compiled from recent studies to offer a clear perspective on the potential of this compound as an antimicrobial agent. This document includes a summary of quantitative data, a detailed experimental protocol for MIC determination, and visualizations of the experimental workflow and a relevant bacterial signaling pathway.

Quantitative Data Summary

The antimicrobial efficacy of this compound against S. aureus has been evaluated in several studies, with MIC values varying depending on the specific bacterial strain. For comparison, MIC values for commonly used antibiotics, vancomycin and oxacillin, are also provided.

CompoundS. aureus StrainMIC (µg/mL)Reference
This compound SJTUF 20758 (Multidrug-resistant)200[1][2]
ATCC 25923200[1]
1199B (NorA efflux pump)406.4[3]
IS-58 (Tet(K) efflux pump)101.6[3]
RN4220 (MsrA efflux pump)203.2[3]
Vancomycin MRSA (general)≤2 (Susceptible)[4][5]
MRSA (Bacteremia isolates)Modal MIC of 1-2[6]
Oxacillin S. aureus (Susceptible)≤2[7]
MRSA≥4[7]

Experimental Protocol: Broth Microdilution Method

The minimum inhibitory concentration (MIC) values cited in this guide are predominantly determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10]

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Staphylococcus aureus isolate

  • This compound (or other antimicrobial agent) stock solution

  • Saline solution (0.85%)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select several morphologically similar colonies of S. aureus from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Agent Dilution:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the wells of the 96-well plate. The concentration range should be appropriate to determine the MIC.

    • Include a growth control well containing only the inoculum and broth (no antimicrobial agent).

    • Include a sterility control well containing only broth.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except the sterility control) to reach the final concentration of 5 x 10⁵ CFU/mL. The final volume in each well is typically 100 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of this compound in Broth start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Putative Mechanism: Inhibition of Quorum Sensing

Studies suggest that this compound may interfere with the accessory gene regulator (agr) quorum-sensing system in S. aureus.[2][11][12] This system regulates the expression of virulence factors and is crucial for biofilm formation. By disrupting this pathway, this compound can inhibit biofilm development at sub-MIC concentrations.

Agr_Quorum_Sensing cluster_cell S. aureus Cell agrD agrD agrB AgrB agrD->agrB produces pro-peptide AIP Autoinducing Peptide (AIP) agrB->AIP processes & exports agrC AgrC (Receptor) agrA AgrA (Regulator) agrC->agrA phosphorylates RNAIII RNAIII agrA->RNAIII activates transcription Virulence Virulence Factor Expression RNAIII->Virulence Biofilm Biofilm Formation RNAIII->Biofilm AIP->agrC binds & activates This compound This compound This compound->agrC potential inhibition This compound->RNAIII potential downregulation

Caption: The S. aureus Agr quorum-sensing pathway and potential inhibition by this compound.

References

Comparative Efficacy of Nootkatone and Other Botanical Acaricides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The increasing prevalence of tick-borne diseases and the rise of acaricide resistance in tick populations necessitate the development of novel, effective, and environmentally sound control agents. Botanical compounds, with their diverse chemical structures and multiple modes of action, represent a promising frontier in this endeavor. This guide provides a detailed comparison of the acaricidal efficacy of nootkatone, a sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, against other prominent botanical acaricides, including carvacrol and thymol. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation acaricides.

Quantitative Efficacy Comparison

The following tables summarize the lethal concentration (LC50), effective concentration (EC50) for repellency, and mortality rates of this compound, carvacrol, and thymol against various tick species as documented in scientific literature.

Table 1: Acaricidal Activity (LC50/Mortality) of Botanical Compounds Against Various Tick Species

CompoundTick SpeciesLife StageLC50 / % MortalityCitation
This compound Ixodes scapularisNymphLC50 = 0.151% (wt:vol)[1]
Ixodes scapularisNymph100% control for 8 weeks (0.56% lignin-encapsulated formulation)[2]
Carvacrol Haemaphysalis longicornisLarvaLC50 = 3.47 µg/cm³[3]
Haemaphysalis longicornisNymphLC50 = 8.21 µg/cm³[3]
Haemaphysalis longicornisAdultLC50 = 15.27 µg/cm³[3]
Rhipicephalus annulatusAdultLC50 = 4.30% (pure); LC50 = 2.60% (invasome formulation)[4][5][6]
Rhipicephalus annulatusLarvaLC50 = 0.24% (pure); LC50 = 0.21% (invasome formulation)[6]
Rhipicephalus sanguineusLarvaLC50 = 0.27% (pure); LC50 = 0.23% (invasome formulation)[6]
Ixodes ricinusLarva100% mortality at 1% concentration (24h)[7]
Acetylcarvacrol Rhipicephalus microplusAdult FemaleLC50 = 4.62 µL/mL[8]
Thymol Haemaphysalis longicornisLarvaLC50 = 5.26 µg/cm³[3]
Haemaphysalis longicornisNymphLC50 = 10.37 µg/cm³[3]
Haemaphysalis longicornisAdultLC50 = 17.92 µg/cm³[3]
Dermacentor variabilisAdult FemaleLC50 = 4.78 mg/mL[9]
Ixodes ricinusLarva100% mortality at 1% concentration (24h)[7]

Table 2: Repellent Activity of Botanical Compounds Against Adult Ticks

CompoundTick SpeciesEC50 / % RepellencyCitation
This compound Ixodes scapularisEC50 = 0.87 µg/cm²[10]
Dermacentor variabilisEC50 = 252 µg/cm²[10]
Amblyomma americanumEC50 = 2313 µg/cm²[10]
Carvacrol Ixodes ricinus>90% repellency[7]
Thymol Ixodes ricinus>90% repellency[7]

Experimental Protocols

The data presented above were derived from various experimental methodologies. Understanding these protocols is critical for interpreting the results and designing future studies.

Immersion Assays

This method is commonly used to determine the contact toxicity of a compound against different tick life stages.

  • Objective: To determine the concentration of a compound that is lethal to 50% of the test population (LC50).

  • General Procedure:

    • Preparation of Test Solutions: The botanical compound is dissolved in a suitable solvent (e.g., ethanol, acetone) and then diluted to various concentrations in distilled water, often with a surfactant like Triton X-100 to ensure emulsification.

    • Tick Exposure: A defined number of ticks of a specific life stage (e.g., larvae, nymphs, or adults) are placed in a mesh basket or tea bag.

    • Immersion: The container with the ticks is immersed in the test solution for a specified period (e.g., 5-10 minutes). A control group is immersed in a solution containing only the solvent and surfactant.

    • Incubation: After immersion, the ticks are removed, gently dried on filter paper, and transferred to a clean holding container (e.g., a petri dish or vial).

    • Mortality Assessment: The ticks are maintained under controlled conditions (e.g., 25°C, >85% relative humidity, specific photoperiod). Mortality is assessed at predetermined time points, typically 24 hours post-treatment. Ticks are considered dead if they show no movement when prodded with a fine brush.

    • Data Analysis: Mortality data is corrected for control mortality (if any) using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values.

G cluster_prep Preparation cluster_exposure Exposure cluster_post Post-Exposure cluster_analysis Data Analysis prep_sol Prepare Serial Dilutions of Test Compound immerse Immerse Ticks in Test Solution (5-10 min) prep_sol->immerse prep_ticks Group Ticks by Life Stage prep_ticks->immerse dry Dry Ticks on Filter Paper immerse->dry control Immerse Control Group in Solvent Solution control->dry incubate Incubate under Controlled Conditions dry->incubate assess Assess Mortality at 24 hours incubate->assess probit Probit Analysis to Determine LC50 assess->probit G prep Treat Bottom Half of Filter Paper Strip dry Allow Solvent to Evaporate prep->dry setup Suspend Paper Vertically in Vial dry->setup place Release Tick at Bottom of Treated Area setup->place observe Observe Movement (e.g., 5 min) place->observe record Record Outcome: Repelled or Not Repelled observe->record analyze Calculate EC50 record->analyze G cluster_this compound This compound cluster_carvacrol Carvacrol cluster_targets Molecular Targets in Tick Neuron cluster_outcomes Physiological Outcomes This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits GABA GABA-gated Chloride Channel This compound->GABA Antagonizes Carvacrol Carvacrol Carvacrol->AChE Inhibits Octo Octopamine Receptor Carvacrol->Octo Modulates Paralysis Paralysis & Death AChE->Paralysis Hyperexcitation Hyperexcitation GABA->Hyperexcitation Disruption Physiological Disruption Octo->Disruption Hyperexcitation->Paralysis Disruption->Paralysis

References

A Comparative Guide to the Insecticidal Activity of Nootkatone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar, has garnered significant attention as a promising biopesticide due to its repellent and insecticidal properties against a range of pests.[1][2] Its favorable safety profile and novel mode of action make it an attractive alternative to conventional synthetic insecticides.[3] This has spurred research into the synthesis of this compound derivatives to enhance its potency and spectrum of activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by quantitative data and detailed experimental protocols.

Structure-Activity Relationship of this compound Derivatives

The insecticidal activity of this compound can be significantly modulated by chemical modifications to its core structure. Key areas of modification include the A and B rings, and the exocyclic double bond. The introduction of different functional groups can influence the compound's potency, spectrum of activity, and even its mechanism of action.

SAR_this compound cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Resulting Activity This compound This compound Ring_A_Mod Ring A Modifications (e.g., dehydrogenation, hydroxylation) This compound->Ring_A_Mod Leads to Ring_B_Mod Ring B Modifications (e.g., amine introduction) This compound->Ring_B_Mod Leads to Exocyclic_Mod Exocyclic Double Bond Modifications (e.g., isoxazoline formation) This compound->Exocyclic_Mod Leads to Enhanced_Activity Enhanced Insecticidal/ Acaricidal Activity Ring_A_Mod->Enhanced_Activity Altered_Spectrum Altered Target Pest Spectrum Ring_A_Mod->Altered_Spectrum Ring_B_Mod->Enhanced_Activity Ring_B_Mod->Altered_Spectrum Mechanism_Shift Potential Shift in Mechanism of Action Ring_B_Mod->Mechanism_Shift Exocyclic_Mod->Enhanced_Activity Exocyclic_Mod->Altered_Spectrum

Quantitative Comparison of Insecticidal Activity

The following tables summarize the insecticidal, antifeedant, and ixodicidal activities of various this compound derivatives against several pest species.

Table 1: Insecticidal Activity of this compound Amine Derivatives against Various Pests [3][4]

CompoundTarget PestActivity TypeLD50/LC50Comparison to Control
3g Plutella xylostella (Diamondback Moth)LarvicidalLC50: 260 mg/LMore potent than Rotenone (LC50: 460 mg/L)
3n Plutella xylostella (Diamondback Moth)LarvicidalLC50: 230 mg/LMore potent than Rotenone (LC50: 460 mg/L)
3o Myzus persicae (Green Peach Aphid)AphicidalLD50: 0.011 µ g/larva 2.09-fold more potent than Rotenone
3a, 3d, 3h, 3m, 3n, 3p, 3r Mythimna separata (Armyworm)Growth Inhibitory-More promising than Toosendanin

Table 2: Insecticidal Activity of this compound Isoxazoline Derivatives [5]

CompoundTarget PestActivity TypeLC50Final Mortality Rate (FMR)
2i Mythimna separata & Plutella xylostellaGrowth Inhibitory-73.3%
2w Mythimna separata & Plutella xylostellaGrowth Inhibitory-73.3%
2r Plutella xylostellaLarvicidal0.23 µmol/mL-

Table 3: Antifeedant and Ixodicidal Activity of this compound Derivatives [1][6]

CompoundTarget SpeciesActivity TypeEC50 (µg/cm²)LD50 (µg/cm²)
This compound (1) Myzus persicaeAntifeedant38.6-
Compound 20 Myzus persicaeAntifeedant19.3-
This compound (1) Rhopalosiphum padiAntifeedant102.4-
Compound 20 Rhopalosiphum padiAntifeedant25.6-
This compound (1) Hyalomma lusitanicumIxodicidal-115.4
Compound 20 Hyalomma lusitanicumIxodicidal-57.7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Insecticidal Bioassay (Larvicidal and Aphicidal)

This protocol is adapted from studies on amine derivatives of this compound.[3][4]

Objective: To determine the lethal dose (LD50) or lethal concentration (LC50) of this compound derivatives against target insect pests.

Materials:

  • Test insects (e.g., third-instar larvae of Plutella xylostella, apterous adults of Myzus persicae)

  • This compound derivatives

  • Solvent (e.g., acetone)

  • Microsyringe or Potter spray tower

  • Petri dishes or leaf discs (e.g., cabbage, radish)

  • Growth chambers with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the this compound derivatives in the chosen solvent. A solvent-only solution serves as the negative control. A known insecticide (e.g., Rotenone) is used as a positive control.

  • Application:

    • Topical Application (for LD50): Apply a precise volume (e.g., 0.05 µL) of the test solution to the dorsum of each insect using a microsyringe.

    • Leaf-Dip or Spray Method (for LC50): Dip leaf discs in the test solutions for a set time (e.g., 10-30 seconds) or spray them uniformly using a Potter spray tower. Allow the solvent to evaporate completely.

  • Exposure: Place the treated insects (topical application) or untreated insects on the treated leaf discs in Petri dishes. Provide a food source if necessary.

  • Incubation: Maintain the insects in a growth chamber under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LD50 or LC50 values and their 95% confidence intervals using Probit analysis.

Bottle Bioassay for Insecticidal Activity

This protocol is based on the methodology used for testing this compound against Aedes mosquitoes.[7][8]

Objective: To assess the insecticidal potential of this compound derivatives by exposing insects to a treated surface.

Materials:

  • Test insects (e.g., adult female mosquitoes)

  • This compound derivatives

  • Acetone

  • 250 mL glass Wheaton bottles

  • Aspirator

Procedure:

  • Bottle Coating: Prepare different concentrations of the this compound derivative in acetone. Add 1 mL of the solution to a 250 mL glass bottle.

  • Uniform Coating: Roll and rotate the bottle to ensure the inner surface is evenly coated. Leave the bottle uncapped and allow the acetone to evaporate completely. Prepare control bottles using acetone only.

  • Insect Exposure: Introduce a known number of insects (e.g., 10-25) into each treated and control bottle using an aspirator.

  • Observation: Record the number of knocked-down or dead insects at regular intervals (e.g., every 15 minutes for up to 2 hours).

  • Data Analysis: Analyze the dose-response relationship to determine the concentration required to cause 50% mortality (LC50) at a specific time point.

Antifeedant Bioassay (Choice Test)

This protocol is adapted from the evaluation of this compound derivatives against aphids.[1][6]

Objective: To determine the feeding deterrence of this compound derivatives.

Materials:

  • Test insects (e.g., adult apterous aphids)

  • This compound derivatives

  • Solvent (e.g., methanol)

  • Leaf discs

  • Petri dishes lined with moist filter paper

Procedure:

  • Preparation of Treated Surfaces: Dissolve the test compounds in a solvent to achieve the desired concentrations.

  • Application: Apply the test solution to one half of a leaf disc and the solvent alone to the other half.

  • Insect Introduction: Place the treated leaf discs in Petri dishes. Introduce a known number of insects into the center of each leaf disc.

  • Incubation: Keep the Petri dishes in a controlled environment for a specified period (e.g., 24 hours).

  • Assessment: After the incubation period, count the number of insects on each half of the leaf disc.

  • Data Analysis: Calculate the antifeedant index or percentage of feeding deterrence. Determine the effective concentration to deter 50% of the population (EC50).

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay Execution cluster_analysis Data Collection & Analysis Prep_Compounds Prepare this compound Derivative Solutions Application Apply Compound (Topical, Spray, Dip, or Coating) Prep_Compounds->Application Prep_Insects Rear and Select Test Insects Prep_Insects->Application Prep_Controls Prepare Positive and Negative Controls Prep_Controls->Application Exposure Expose Insects to Treated Substrate Application->Exposure Incubation Incubate under Controlled Conditions Exposure->Incubation Data_Collection Record Mortality/ Behavioral Response Incubation->Data_Collection Data_Analysis Calculate LD50/LC50/EC50 (Probit Analysis) Data_Collection->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Conclusion

The derivatization of this compound has proven to be a fruitful strategy for enhancing its insecticidal properties. The introduction of amine and isoxazoline moieties, as well as modifications to the this compound core, have led to compounds with significantly improved potency and, in some cases, a broader spectrum of activity compared to the parent molecule. The provided data and protocols offer a valuable resource for researchers in the field of insecticide discovery and development, facilitating further exploration of this compound derivatives as next-generation biopesticides.

References

Safety Operating Guide

Safe Disposal of Nootkatone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Nootkatone, a sesquiterpene ketone widely used in the fragrance, flavor, and pharmaceutical industries. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

This compound: Hazard Profile and Physical Properties

Before handling or disposing of this compound, it is crucial to be aware of its properties and potential hazards. While not classified as a hazardous substance by all regulatory bodies, some Safety Data Sheets (SDS) indicate potential for skin and eye irritation.[1][2] It is prudent to handle it as a chemical with potential hazards.

Table 1: this compound Quantitative Data and Safety Information

PropertyDataReference
Chemical Formula C₁₅H₂₂O[3]
Appearance Colorless crystals or clear yellow liquid[3][4]
Melting Point 35 - 39 °C[4]
Boiling Point 125 °C @ 0.5 mm Hg[4]
Flash Point 100.00 °C (closed cup)[4]
Water Solubility Practically insoluble[4]
Acute Toxicity (Oral) LD50 Oral - Rat - > 5,000 mg/kg[4]
Primary Hazards May cause skin irritation, serious eye irritation, and allergic skin reaction.[2] Dust clouds may form an explosive mixture with air.[1]
Environmental Hazards Water hazard class 2: hazardous for water.[2] Do not allow product to reach groundwater, water courses, or sewage systems.[2][5]
Incompatibilities Strong oxidizing agents, strong acids, alkali.[1][5]

Core Principles for this compound Waste Management

All chemical waste, including this compound, must be handled in accordance with local, state, and federal regulations.[1] The following principles form the basis for safe disposal in a laboratory setting:

  • Do Not Dispose Down the Drain: this compound is practically insoluble in water and is considered hazardous to aquatic environments.[2][4] It must not be disposed of via the sewer system.[2][6]

  • Segregate Waste: Store this compound waste separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[5][7]

  • Use Designated Containers: Collect all this compound waste in clearly labeled, sealed, and compatible containers.[7][8]

  • Consult Institutional Authority: Your institution's Environmental Health and Safety (EHRS) or equivalent department should be contacted for waste pickup and final disposal.[6][8]

  • Minimize Waste Generation: Whenever possible, order the smallest necessary quantities of chemicals and reduce the scale of experiments to minimize waste production.[8]

Standard Operating Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the routine disposal of this compound and this compound-contaminated materials.

Materials:

  • Designated hazardous waste container (compatible material, e.g., plastic or glass, with a screw-top cap)[7][8]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety glasses, impervious gloves, lab coat[1]

  • Waste accumulation log

Procedure:

  • Container Preparation:

    • Obtain a suitable waste container from your institution's EHRS or stockroom.

    • Affix a hazardous waste label to the container.

    • Fill out the label with the full chemical name ("this compound"), concentration (if in solution), and the date you first add waste to the container.

  • Waste Collection:

    • Solid this compound: Carefully transfer unwanted solid this compound into the designated waste container using a clean spatula. Avoid generating dust.[1]

    • This compound Solutions: Pour unwanted this compound solutions directly into the designated liquid waste container.

    • Contaminated Labware: Dispose of grossly contaminated items such as pipette tips, gloves, and weigh boats in the solid waste container.

    • Empty Product Containers: Once a this compound container is empty (all material has been removed that can be by normal means), deface the original manufacturer's label and dispose of it as regular trash, unless your institution requires triple rinsing.[6] Given this compound's environmental hazards, triple rinsing with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous waste is a best practice.

  • Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[7]

    • Store the container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory.[7][8] This area must be at or near the point of waste generation.[8]

    • Ensure the SAA is inspected weekly for any signs of leakage.[7]

  • Requesting Disposal:

    • Once the waste container is full or has been accumulating for the maximum time allowed by your institution (e.g., 12 months), submit a chemical waste collection request to your EHRS department.[6][8]

    • Do not transport the hazardous waste yourself.[6] Trained EHRS staff will collect it directly from your laboratory.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Pickup start This compound Waste Generated get_container Obtain Labeled, Compatible Hazardous Waste Container start->get_container wear_ppe Wear Appropriate PPE (Gloves, Safety Glasses) get_container->wear_ppe is_solid Is Waste Solid or Contaminated Solid? wear_ppe->is_solid collect_solid Transfer to Solid Waste Container is_solid->collect_solid Yes collect_liquid Pour into Liquid Waste Container is_solid->collect_liquid No segregate Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) collect_solid->segregate collect_liquid->segregate store_saa Store Sealed Container in Satellite Accumulation Area (SAA) segregate->store_saa is_full Container Full or Max Time Reached? store_saa->is_full is_full->store_saa No request_pickup Request Pickup from Environmental Health & Safety (EHRS) is_full->request_pickup Yes end Waste Collected by EHRS for Proper Disposal (e.g., Incineration) request_pickup->end

Caption: this compound Waste Disposal Workflow

Emergency Procedures: Spill Management

Accidental spills should be handled immediately using appropriate procedures to minimize exposure and environmental contamination.

Minor Spills:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE, including impervious gloves and safety glasses.[1]

  • For solid spills, use dry cleanup procedures.[1] Carefully sweep or vacuum the material. Avoid generating dust.[1] Consider using an explosion-proof vacuum designed for dusts.[1]

  • For liquid spills, absorb the material with an inert, dry substance like sand or earth.[3]

  • Place all contaminated materials and absorbents into a clean, dry, sealable, and labeled container for disposal as hazardous waste.[1][3]

  • Clean the spill area thoroughly.

Major Spills:

  • Evacuate the area and alert personnel to move upwind.[1]

  • Alert your institution's emergency responders and EHRS, informing them of the location and nature of the hazard.[1]

  • Prevent the spillage from entering drains, sewers, or waterways.[1]

  • Control personal contact by using appropriate protective equipment.[1] Only trained personnel should handle major spills.

References

Personal protective equipment for handling Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Nootkatone

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound in a laboratory setting. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal.

Immediate Safety Information

This compound is a sesquiterpene ketone found in grapefruit and other natural sources. While it is not classified as a hazardous substance by OSHA, some safety data sheets (SDS) indicate it can be a skin and eye irritant and a potential skin sensitizer.[1][2] It may be encountered as a yellow crystalline solid or a viscous liquid.[1][3] Adherence to standard laboratory safety protocols is essential to minimize exposure risk.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open. If irritation persists, seek medical attention.[1][4]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and running water. If irritation develops, seek medical attention.[1][4]

  • Inhalation: If dust is inhaled, move the individual to fresh air. Encourage them to blow their nose to clear the breathing passage. If discomfort or irritation continues, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[5]

Personal Protective Equipment (PPE) Plan

The selection of appropriate PPE depends on the physical form of the this compound and the scale of the handling procedure. The following table summarizes the recommended PPE for various scenarios.

Scenario Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Routine Handling (Small Quantities, Liquid) Safety glasses with side shields or chemical splash goggles.[1][3]Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[3]Not typically required if handled in a well-ventilated area or chemical fume hood.Standard lab coat.
Routine Handling (Small Quantities, Solid/Crystals) Safety glasses with side shields or chemical splash goggles.[1][3]Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[3]Recommended if there is a risk of generating dust. Use a particulate respirator (e.g., N95).[1]Standard lab coat.
Large Spills or Weighing Operations (Solid) Chemical splash goggles.Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[1]Particulate/dust respirator is required.[1]Lab coat or protective suit. Consider shoe covers.
Large Spills (Liquid) Chemical splash goggles or a full-face shield.[3][6]Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[3]Not typically required if ventilation is adequate. For large spills in poorly ventilated areas, an air-purifying respirator may be necessary.Chemical-resistant apron or protective suit over a lab coat.[7]

Operational and Disposal Plans

Standard Handling Protocol

Adherence to good occupational work practices is crucial for safety.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[1]

  • Donning PPE: Before handling, put on the appropriate PPE as outlined in the table above. This includes a lab coat, safety glasses, and gloves.

  • Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][3] Keep containers tightly sealed when not in use.[3] Avoid contact with strong oxidizing agents, as this is an incompatibility.[1][4]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[4]

  • Doffing PPE: Remove gloves first, turning them inside out as you remove them. Follow by removing your lab coat and then eye protection. Wash hands again after all PPE is removed.

Spill Response Plan

Immediate and appropriate action is required in the event of a spill.

Minor Spills (Solid or Liquid):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Secure PPE: Ensure you are wearing the appropriate PPE, including safety glasses and impervious gloves.[1]

  • Containment: For liquids, absorb the spill with an inert, dry material such as sand or earth.[3] For solids, use dry clean-up procedures to avoid generating dust.[1]

  • Clean-up: Carefully sweep or vacuum the material. For vacuuming, use an explosion-proof machine designed for grounded use.[1] Place the spilled material and any contaminated absorbent into a clean, dry, sealable, and labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Major Spills:

  • Evacuate: Clear all personnel from the area and move upwind.[1]

  • Alert Authorities: Alert emergency responders or the designated safety officer, informing them of the location and nature of the hazard.[1]

  • Control Access: Restrict access to the spill area.

  • PPE: Only trained personnel with the appropriate protective equipment, including a dust respirator for solids, should address the spill.[1]

  • Containment: Prevent the spillage from entering drains, sewers, or water courses.[1] Follow the clean-up procedure for minor spills but on a larger scale, using equipment appropriate for the spill size.

Disposal Plan

All waste must be managed in accordance with local, state, and federal regulations.[1]

  • Waste Collection: Place this compound waste and contaminated materials (e.g., used gloves, absorbent pads) into a clearly labeled, sealed container.

  • Consult Authority: Consult your institution's Environmental Health and Safety (EHS) department or a designated Waste Management Authority for specific disposal instructions.[1]

  • Disposal Method: Do not dispose of this compound down the drain or in household garbage.[2] The recommended disposal methods are typically incineration at an approved facility or disposal in an authorized landfill.[1]

  • Container Disposal: Empty containers should be recycled where possible or disposed of in an authorized landfill after being thoroughly cleaned.[1]

This compound PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the correct personal protective equipment when handling this compound.

PPE_Workflow cluster_start cluster_form cluster_scale cluster_ppe start Start: Assess Task form 1. Identify Form of this compound start->form solid Solid / Crystal form->solid Solid liquid Liquid form->liquid Liquid scale_solid 2. Determine Scale solid->scale_solid scale_liquid 2. Determine Scale liquid->scale_liquid ppe1 Routine Handling (Solid) - Safety Glasses - Impervious Gloves - Lab Coat - Particulate Respirator (if dust is likely) scale_solid->ppe1 Small Scale / Routine Use ppe2 Major Spill / Weighing (Solid) - Chemical Goggles - Impervious Gloves - Lab Coat / Suit - Dust Respirator (Required) scale_solid->ppe2 Large Scale / Spill ppe3 Routine Handling (Liquid) - Safety Glasses - Impervious Gloves - Lab Coat scale_liquid->ppe3 Small Scale / Routine Use ppe4 Major Spill (Liquid) - Chemical Goggles / Face Shield - Impervious Gloves - Chemical Apron / Suit scale_liquid->ppe4 Large Scale / Spill

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nootkatone
Reactant of Route 2
Reactant of Route 2
Nootkatone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.